molecular formula C10H9NO2 B1586971 7-Amino-2-methylchromone CAS No. 30779-70-5

7-Amino-2-methylchromone

Cat. No.: B1586971
CAS No.: 30779-70-5
M. Wt: 175.18 g/mol
InChI Key: PAKDFQZWVPNDSC-UHFFFAOYSA-N
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Description

7-Amino-2-methylchromone is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKDFQZWVPNDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395110
Record name 7-Amino-2-methylchromone
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30779-70-5
Record name 7-Amino-2-methylchromone
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Record name 7-Amino-2-methylchromone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Amino-2-methylchromone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary & Core Distinction

7-Amino-2-methylchromone (7-AMC) is a benzopyrone derivative acting as a privileged scaffold in medicinal chemistry and a solvatochromic fluorophore in photophysics.

CRITICAL DISTINCTION: In the field of fluorescence assays, this compound is frequently confused with 7-Amino-4-methylcoumarin (AMC) .

  • This compound (Target): A chromone (1-benzopyran-4-one). The carbonyl is at position C4; the methyl group is at C2. It is primarily a synthetic intermediate for bioactive Schiff bases and anticancer agents.

  • 7-Amino-4-methylcoumarin (Common Fluorophore): A coumarin (1-benzopyran-2-one). The carbonyl is at position C2. It is the standard leaving group for protease assays.

This guide focuses exclusively on the chromone isomer (CAS 30779-70-5), detailing its synthesis, unique reactivity at the C7-amino position, and its role as a pharmacophore.

Structural & Physicochemical Profile

The molecule features a fused benzene and pyrone ring system. The electron-donating amino group at C7 creates a "push-pull" electronic system with the electron-withdrawing carbonyl at C4, facilitating Intramolecular Charge Transfer (ICT) states responsible for its fluorescence.

Table 1: Physicochemical Identity Card
PropertyDataNotes
IUPAC Name 7-amino-2-methyl-4H-chromen-4-oneAlso: 7-amino-2-methyl-1-benzopyran-4-one
CAS Number 30779-70-5 Distinct from AMC (26093-31-2)
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Melting Point 174.5 – 179.5 °CCrystalline solid
Solubility DMSO, DMF, MeOH, EtOHPoor solubility in water
λ_abs (Max) ~223 nm, ~300 nmSolvent dependent (MeOH)
Fluorescence Blue/Cyan emissionWeaker quantum yield than coumarin analogs
pKa ~2.0 - 2.5 (Conjugate acid)Protonation occurs at Carbonyl Oxygen (O4)

Synthesis & Production Protocols

The synthesis of this compound typically exploits the Kostanecki-Robinson reaction or the cyclodehydration of o-hydroxyaryl ketones. A robust, self-validating protocol involves the cyclization of N-(3-hydroxyphenyl)acetamide followed by hydrolysis.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursor selection to final purification.

SynthesisWorkflow Start Precursor: 3-Aminophenol Step1 Acetylation (Protection) Start->Step1 Ac2O, NaOAc Inter1 Intermediate: 3-Acetamidophenol Step1->Inter1 Step2 Cyclization (Ac2O / Polyphosphoric Acid) Inter1->Step2 Kostanecki-Robinson Inter2 Intermediate: 7-Acetamido-2-methylchromone Step2->Inter2 Step3 Hydrolysis (Acidic Deprotection) Inter2->Step3 H2SO4 / EtOH Final Product: This compound Step3->Final

Caption: Step-wise synthetic route from 3-aminophenol to this compound via protected intermediates.

Detailed Experimental Protocol

Note: This protocol assumes standard safety measures (fume hood, PPE).

Step 1: Cyclization (Kostanecki-Robinson Variant)

  • Reagents: Mix m-acetamidophenol (0.1 mol) with acetic anhydride (0.3 mol) and anhydrous sodium acetate (0.1 mol).

  • Reaction: Heat the mixture at 140–150°C for 6 hours. The reaction proceeds via O-acylation followed by Baker-Venkataraman rearrangement and cyclization.

  • Workup: Pour the hot reaction mixture onto crushed ice (500 g). Stir vigorously. The solid precipitate is 7-acetamido-2-methylchromone.

  • Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The intermediate should show a distinct spot separate from the phenol.

Step 2: Deprotection (Hydrolysis)

  • Reagents: Suspend the crude 7-acetamido-2-methylchromone in 50% H₂SO₂ (or EtOH/HCl mixture).

  • Reaction: Reflux for 2–3 hours. The solution will clarify as the acetyl group is cleaved.

  • Neutralization: Cool to room temperature. Neutralize carefully with 10% NaOH or NH₄OH solution to pH ~8.

  • Isolation: The free amine (this compound) precipitates as a yellow/tan solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

  • QC Check: Melting point must be within 174–179°C range. ¹H-NMR should show the disappearance of the amide methyl singlet (~2.1 ppm) and appearance of the broad NH₂ signal.

Reactivity & Derivatization[4]

The C7-amino group is the primary handle for derivatization. Unlike the electron-deficient pyrone ring, the amine is nucleophilic, allowing for the construction of Schiff bases (imines), which are highly relevant for anticancer research.

Reactivity Landscape

ReactivityMap Center This compound Schiff Schiff Bases (Anticancer) Center->Schiff Condensation Azo Azo Dyes (Colorants) Center->Azo Coupling Amide Amides (Peptide Analogs) Center->Amide Acylation Aldehyde + Aryl Aldehydes (EtOH/AcOH) Aldehyde->Schiff Diazonium + Diazonium Salts (0-5°C) Diazonium->Azo AcylChloride + Acyl Chlorides AcylChloride->Amide

Caption: Primary derivatization pathways. Schiff base formation is the dominant application in medicinal chemistry.

Schiff Base Synthesis (Anticancer Scaffold)

Schiff bases derived from this compound have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7).

  • Protocol: Reflux this compound (1 eq) with a substituted benzaldehyde (1 eq) in absolute ethanol with a catalytic amount of glacial acetic acid (2-3 drops) for 4–6 hours.

  • Mechanism: Acid-catalyzed nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

  • Observation: Formation of a colored precipitate (often yellow or orange) indicates imine formation.

Photophysical Properties[5][6]

While 7-amino-4-methylcoumarin (AMC) is the gold standard for fluorescence, the 2-methylchromone isomer exhibits interesting solvatochromism due to Excited-State Intramolecular Proton Transfer (ESIPT) possibilities in protic solvents.

  • Excitation: ~300–340 nm (Solvent dependent).

  • Emission: 400–450 nm (Blue region).

  • pH Dependence: The fluorescence is highly sensitive to pH. The protonated form (cation) and the neutral form exhibit distinct spectral shifts.

    • Acidic Media: Protonation occurs at the carbonyl oxygen (O4), not the amine, leading to a bathochromic shift (red shift) in absorption due to increased conjugation.

    • Basic Media: Deprotonation is difficult (pKa > 14), but strong bases can degrade the pyrone ring.

Biological Applications

Medicinal Chemistry (Privileged Structure)

The chromone ring is a "privileged structure" in drug discovery, capable of binding to multiple receptor types.

  • Anticancer: Schiff base derivatives of this compound function as DNA intercalators or kinase inhibitors. The planar structure allows insertion between DNA base pairs.

  • Antioxidant: The phenolic nature (if hydroxylated) or the amine's ability to scavenge radicals makes it a scaffold for antioxidant design.

Biological Probes

Although less common than AMC, this compound derivatives are investigated as:

  • pH Probes: Due to the sensitivity of the emission spectrum to protonation.

  • Metal Ion Sensors: Schiff bases formed with salicylaldehyde derivatives can chelate metal ions (Cu²⁺, Zn²⁺), resulting in fluorescence quenching or enhancement ("Turn-on" sensors).

References

  • Sigma-Aldrich. this compound Product Specification & CAS 30779-70-5. Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Wolfbeis, O. S., & Knierzinger, A. (1979). The Fluorescence of Chromones and Flavones. Zeitschrift für Naturforschung A. (Discusses pH dependent spectra of 2-methylchromones).
  • Gwaram, N. S., et al. (2014).[1] Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases. Journal of Applied Pharmaceutical Science. (Contextualizes Schiff base cytotoxicity). Link

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.[2] (Authoritative text on Chromone synthesis via Kostanecki-Robinson).

Sources

7-Amino-2-methylchromone CAS number 30779-70-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 7-Amino-2-methylchromone (CAS 30779-70-5) .

CAS 30779-70-5 | Structure, Synthesis, and Fluorogenic Applications[1][2]

Executive Summary

This compound (7-amino-2-methyl-4H-chromen-4-one) is a benzopyrone derivative distinct from its widely utilized isomer, 7-amino-4-methylcoumarin (AMC).[1] While AMC is the gold standard for fluorogenic protease assays, this compound serves as a specialized scaffold in medicinal chemistry (particularly for acetylcholinesterase inhibition and styrylchromone synthesis) and as a solvatochromic fluorophore in metal coordination studies.[1]

This guide clarifies the critical structural distinctions, outlines the synthesis of the chromone core, and details its application as a reactive intermediate for generating biologically active styrylchromones and metal-organic complexes.

Chemical & Physical Profile

Identity and Distinction

The primary risk in utilizing CAS 30779-70-5 is confusion with Coumarin 120 (AMC).[1] The distinction lies in the position of the carbonyl and methyl groups on the pyrone ring.

FeatureThis compound 7-Amino-4-methylcoumarin (AMC)
CAS Number 30779-70-5 26093-31-2
IUPAC Name 7-amino-2-methyl-4H-chromen-4-one7-amino-4-methyl-2H-chromen-2-one
Core Structure

-Pyrone (Carbonyl at C4)

-Pyrone (Carbonyl at C2)
Methyl Position C2C4
Fluorescence Solvatochromic (Blue-Green)Blue (Ex 351 nm / Em 430 nm)
Primary Use Building block, Metal ligandProtease substrate label
Physicochemical Properties[2]
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 175.19 g/mol

  • Appearance: Pale yellow to tan powder

  • Melting Point: 174.5 – 179.5 °C[1]

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

  • pKa (Calculated): ~2.5 (amine conjugate acid), indicating the amine is weakly basic due to conjugation with the pyrone ring.

Synthesis and Derivatization

Synthesis of the Chromone Core

Unlike coumarins, which are synthesized via the Pechmann condensation (phenol +


-keto ester), this compound is typically accessed via the Kostanecki-Robinson  reaction or the cyclodehydration of o-hydroxy-1,3-diketones.[1]
Core Synthesis Workflow
  • Precursor Formation: Acetylation of 3-aminophenol to protect the amine, followed by Friedel-Crafts acylation (or Fries rearrangement) to yield 4-acetamido-2-hydroxyacetophenone .[1]

  • Claisen Condensation: Reaction with ethyl acetate/sodium hydride gives the

    
    -diketone intermediate.[1]
    
  • Cyclization: Acid-catalyzed cyclodehydration closes the

    
    -pyrone ring.[1]
    
  • Deprotection: Hydrolysis of the acetamide yields the free amine.

Synthesis Start 3-Aminophenol Inter1 4-Acetamido-2- hydroxyacetophenone Start->Inter1 1. Ac2O (Protection) 2. AcCl/AlCl3 (Fries) Inter2 1,3-Diketone Intermediate Inter1->Inter2 EtOAc, NaH (Claisen Condensation) Product 7-Amino-2- methylchromone Inter2->Product 1. H+/EtOH (Cyclization) 2. Hydrolysis (-Ac)

Figure 1: Synthetic pathway for the construction of the this compound core.[4][1]

Reactivity: Styrylchromone Synthesis

The methyl group at the C2 position is activated due to the electron-withdrawing nature of the C4 carbonyl.[1] This allows for Aldol-type condensations with aromatic aldehydes, a key reaction for generating styrylchromone libraries (potential anticancer agents).[1]

Protocol: Aldol Condensation

  • Reagents: this compound (1 eq), Aromatic Aldehyde (1.2 eq), NaOMe (2 eq).[1]

  • Solvent: Methanol.

  • Conditions: Reflux for 4–12 hours.

  • Mechanism: Formation of a carbanion at C2-methyl, followed by nucleophilic attack on the aldehyde.[1]

Spectroscopic & Fluorescent Properties

Fluorescence Characteristics

This compound exhibits Intramolecular Charge Transfer (ICT) fluorescence.[1] The amino group acts as an electron donor, and the chromone carbonyl acts as an acceptor.

  • Free Ligand: Weakly fluorescent in non-polar solvents; fluorescence increases in polar protic solvents (Solvatochromism).

    • Excitation: ~340–360 nm (Broad band)

    • Emission: ~430–480 nm (Solvent dependent)

  • Metal Complexes: Coordination with metals (e.g., Cu(II), Ru(II)) significantly alters the spectral profile.

    • Example: [Cu(this compound)

      
      Cl
      
      
      
      ] complex reported Ex/Em maxima at 495 nm / 515 nm , shifting the emission into the green region.[1]
Comparison with AMC

Researchers substituting this molecule for AMC must account for the Stokes shift and Quantum Yield . Chromones generally possess lower quantum yields than their coumarin isomers unless structurally rigidified or complexed.

Applications in Research

Medicinal Chemistry: Acetylcholinesterase (AChE) Inhibition

The chromone scaffold is a privileged structure in drug design. This compound has been identified as a competitive inhibitor of AChE.[1]

  • Mechanism: The planar tricyclic system stacks within the active site gorge of AChE (via

    
    -
    
    
    
    interactions), while the amino group forms hydrogen bonds with catalytic residues.
  • Utility: It serves as a fragment lead for developing dual-binding AChE inhibitors for Alzheimer's disease therapy.[1]

Fluorescent Metal Sensing

The 7-amino and 4-carbonyl groups provide a bidentate chelation site (N,O-donor or O,O-donor depending on tautomerism and conditions).[1]

  • Copper Sensing: The fluorescence quenching or shifting upon Cu(II) binding allows for the design of "turn-off" or ratiometric sensors.[1]

  • Cytotoxicity: Copper complexes of this compound have shown higher cytotoxicity against HL-60 and NALM-6 leukemia cell lines compared to the free ligand, attributed to enhanced cellular uptake and ROS generation.[1]

Experimental Protocol: Synthesis of 7-Amino-2-Styrylchromones

A standard procedure for utilizing CAS 30779-70-5 as a building block.[1]

Objective: Synthesis of (E)-7-amino-2-(4-nitrostyryl)-4H-chromen-4-one.

Materials:

  • This compound (1.75 g, 10 mmol)[1]

  • 4-Nitrobenzaldehyde (1.81 g, 12 mmol)[1]

  • Sodium Methoxide (1.08 g, 20 mmol)

  • Methanol (anhydrous, 25 mL)

Procedure:

  • Dissolution: Dissolve sodium methoxide in anhydrous methanol in a 100 mL round-bottom flask under nitrogen atmosphere.

  • Addition: Add this compound to the solution. Stir for 15 minutes at room temperature until fully dissolved/dispersed.

  • Condensation: Add 4-nitrobenzaldehyde in a single portion.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours. Monitor reaction progress by TLC (Eluent: DCM/Ethyl Acetate 4:1). The product typically appears as a highly colored (yellow/orange) spot.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Pour the mixture into 100 mL of ice-cold water.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (3 x 20 mL) and cold methanol (1 x 10 mL).

  • Purification: Recrystallize from hot methanol or ethanol to obtain the pure styrylchromone.

Yield Expectation: 70–85%.

References

  • Synthesis and Biological Evaluation of Styrylchromones

    • Title: Synthesis, characterization and antimicrobial activity of 7-Amino-2-Styrylchromones.[1]

    • Source: Der Pharma Chemica, 2017, 9(16):39-43.[1]

    • URL:[Link]

  • Fluorescence & Metal Complexation

    • Title: Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to Ru(II) analogues.
    • Source: RSC Advances, 2019, 9, 31943-31952.[1]

    • URL:[Link]

  • Vibrational & Spectral Analysis

    • Title: FT-IR, FT-Raman, NMR spectra, density functional computations of the vibrational assignments... of anticancer drug this compound.[1]

    • Source: Journal of Molecular Structure, 2014, 1063, 192-202.[1][5][6]

    • URL:[Link][1][6][7]

  • AChE Inhibition Studies

    • Title: Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity.
    • Source: Heliyon, 2020, 6(1), e03215.
    • URL:[Link]

Sources

Technical Monograph: 7-Amino-2-methylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Drug Discovery & Spectroscopic Applications

Executive Summary

7-Amino-2-methylchromone (C₁₀H₉NO₂) is a benzopyrone derivative with a molecular weight of 175.19 g/mol . While structurally isomeric to the widely used protease reporter 7-Amino-4-methylcoumarin (AMC) , it possesses distinct physicochemical properties and synthetic pathways.

This guide addresses the specific technical profile of the Chromone derivative (CAS: 30779-70-5), while providing critical comparative data against its Coumarin isomer (CAS: 26093-31-2) to prevent experimental error in drug development workflows.

Core Data Profile
PropertySpecification
Systematic Name 7-amino-2-methyl-4H-chromen-4-one
Molecular Weight 175.19 g/mol
Exact Mass 175.0633
Molecular Formula C₁₀H₉NO₂
CAS Number 30779-70-5
Physical State Pale yellow to brown solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Primary Application Anticancer scaffold (AChE inhibition), pH-sensitive fluorescent probe

Structural Integrity & Isomerism (Critical Alert)

In high-throughput screening (HTS) and medicinal chemistry, confusion between the Chromone (2-methyl) and Coumarin (4-methyl) isomers is a common source of assay failure.

  • This compound (The Subject): A 4H-chromen-4-one core. Used primarily as a pharmacophore for acetylcholinesterase (AChE) inhibitors and antitumor agents.

  • 7-Amino-4-methylcoumarin (The "AMC" Standard): A 2H-chromen-2-one core. The standard fluorogenic leaving group for protease assays (e.g., Caspase-3, Trypsin).

Comparative Structural Logic

The following diagram illustrates the mechanistic difference in ring structure and numbering, which dictates their distinct reactivity and fluorescence profiles.

IsomerComparison Chromone This compound (The Subject) MW: 175.19 Core: 4H-chromen-4-one Synthesis_Chrom Synthesis: Kostanecki-Robinson (from o-hydroxyketone) Chromone->Synthesis_Chrom App_Chrom Application: Antitumor / AChE Inhibitor pH Probe (Acidic) Chromone->App_Chrom Coumarin 7-Amino-4-methylcoumarin (Protease Reporter 'AMC') MW: 175.19 Core: 2H-chromen-2-one Synthesis_Coum Synthesis: Pechmann Condensation (from m-aminophenol) Coumarin->Synthesis_Coum App_Coum Application: Protease Substrate Standard Fluorophore (Neutral pH) Coumarin->App_Coum

Figure 1: Structural and functional divergence of the 2-methylchromone and 4-methylcoumarin isomers.

Synthesis Protocol: Kostanecki-Robinson Reaction

Unlike the Coumarin derivative (synthesized via Pechmann condensation), This compound is synthesized via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement. The following protocol is optimized for purity and yield in a research setting.

Reagents Required[1][2][3][4][5][6]
  • Starting Material: 2'-Hydroxy-4'-aminoacetophenone (often N-protected as 2'-hydroxy-4'-acetamidoacetophenone to prevent side reactions).

  • Anhydride: Acetic Anhydride (

    
    ).
    
  • Catalyst: Anhydrous Sodium Acetate (

    
    ).[1]
    
  • Solvent: Ethanol (for recrystallization).[1]

Step-by-Step Methodology
  • Acylation & Cyclization:

    • Mix 10 mmol of 2'-hydroxy-4'-acetamidoacetophenone with 30 mmol of Acetic Anhydride and 10 mmol of Anhydrous Sodium Acetate in a round-bottom flask.

    • Mechanism:[2][3][4][5] The base (

      
      ) generates an enolate from the ketone methyl group, which attacks the anhydride. Subsequent intramolecular Claisen-type condensation closes the pyrone ring.
      
    • Heat the mixture at 170–180°C (oil bath) for 6–8 hours .

  • Quenching:

    • Cool the reaction mixture to ~60°C.

    • Pour slowly into 100 mL of crushed ice/water with vigorous stirring. The crude chromone derivative will precipitate.[1]

  • Hydrolysis (Deprotection):

    • The product at this stage is likely 7-acetamido-2-methylchromone.

    • Reflux the solid in dilute Sulfuric Acid (10%) or Ethanolic HCl for 1 hour to remove the acetyl group from the amine.

    • Neutralize with Sodium Bicarbonate (

      
      ) to precipitate the free amine.
      
  • Purification:

    • Filter the precipitate.[1]

    • Recrystallize from hot Ethanol .

    • Validation: Verify MW via Mass Spectrometry (Expected [M+H]+: 176.19).

Spectroscopic Properties & Assay Behavior

Researchers utilizing this compound for fluorescence studies must account for its pH sensitivity, which differs significantly from the Coumarin variant.

Fluorescence Profile
  • Excitation/Emission: The free ligand typically exhibits weak fluorescence in neutral solutions.

  • pH Dependence: 2-methylchromones often show enhanced fluorescence in acidic media due to protonation of the carbonyl oxygen, or upon complexation with metal ions (e.g., Zn²⁺, Cu²⁺).

  • Metal Complexation: It acts as a bidentate ligand. Cu(II) complexes of this compound have been reported with excitation at 495 nm and emission at 515 nm (Green), significantly red-shifted compared to the free ligand.

Standard Curve Generation (Self-Validating Protocol)

If using this compound as a standard for quantification (e.g., in metabolic studies), follow this dilution logic to ensure linearity.

Preparation of Stock:

  • Dissolve 1.75 mg of this compound in 1 mL DMSO to create a 10 mM Stock .

  • Note: Do not use water for the stock solution due to solubility limits.

Dilution Series (96-well Plate Format):

Standard Concentration (µM) Preparation
S1 100 10 µL Stock + 990 µL Buffer
S2 50 500 µL S1 + 500 µL Buffer
S3 25 500 µL S2 + 500 µL Buffer
S4 12.5 500 µL S3 + 500 µL Buffer
S5 6.25 500 µL S4 + 500 µL Buffer
S6 3.125 500 µL S5 + 500 µL Buffer

| Blank | 0 | 100% Buffer |

Readout:

  • Measure Fluorescence (RFU) immediately.

  • Linearity Check: The

    
     value of the plot (Concentration vs. RFU) must be 
    
    
    
    . If
    
    
    , check for precipitation (solubility limit) or inner filter effects (concentration too high).

References

  • PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mariappan, G., & Sundaraganesan, N. (2014). FT-IR, FT-Raman, NMR spectra, density functional computations... of anticancer drug this compound. Journal of Molecular Structure, 1063, 192–202. [Link]

  • Wolfbeis, O. S., & Knierzinger, A. (1979). The fluorescence of chromones and flavones. Zeitschrift für Naturforschung A, 34(4), 510-514. (Fundamental reference for pH dependence of chromone fluorescence).

Sources

Precision Synthesis of 7-Amino-2-methylchromone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Structural Imperative

The synthesis of 7-amino-2-methylchromone (CAS: 30779-70-5) presents a classic problem in regioselectivity that frequently confounds researchers. It is critical to distinguish this scaffold from its ubiquitous isomer, 7-amino-4-methylcoumarin (Coumarin 120).[1]

While both share the benzopyrone core, their electronic properties and synthetic pathways are distinct:

  • Coumarins (2H-chromen-2-ones): Synthesized via Pechmann Condensation (Phenol +

    
    -keto ester).[1] The carbonyl is at position 2.[1]
    
  • Chromones (4H-chromen-4-ones): Synthesized via Kostanecki-Robinson or Baker-Venkataraman pathways.[1] The carbonyl is at position 4.[1]

Why this matters: this compound derivatives are potent pharmacophores, acting as specific inhibitors for DNA-dependent protein kinase (DNA-PK) and exhibiting unique fluorescence properties (large Stokes shift) distinct from coumarins.[1] This guide details the Kostanecki-Robinson route, the only robust method to guarantee the 2-methylchromone skeleton.[1]

Core Synthesis: this compound[1]

Retrosynthetic Logic

Direct condensation of m-aminophenol with ethyl acetoacetate yields the coumarin isomer.[1] To force the chromone (2-methyl, 4-keto) structure, we must pre-install the acetyl group on the benzene ring ortho to the phenol, then cyclize using an anhydride.

The Pathway:

  • Protection: m-Aminophenol

    
     3-Acetamidophenol.[1]
    
  • Acylation/Rearrangement: 3-Acetamidophenol

    
     2-Hydroxy-4-acetamidoacetophenone (via Fries Rearrangement).[1]
    
  • Cyclization (Kostanecki-Robinson): Reaction with acetic anhydride/sodium acetate to form the chromone ring.[1]

  • Deprotection: Hydrolysis to yield the free amine.[1]

Detailed Protocol
Step 1: Preparation of 2-Hydroxy-4-acetamidoacetophenone

Precursor Synthesis

  • Reagents: 3-Acetamidophenol (15.1 g, 0.1 mol), Boron Trifluoride Etherate (

    
    ) or 
    
    
    
    , Acetic Acid.
  • Procedure:

    • Dissolve 3-acetamidophenol in glacial acetic acid (50 mL).

    • Add

      
       (30 mL) dropwise under nitrogen atmosphere.
      
    • Heat the mixture to 90°C for 3 hours. (The Lewis acid catalyzes the Fries rearrangement, migrating the acetyl group to the ortho position).

    • Quench: Pour the hot mixture into ice-cold sodium acetate solution (10% w/v).

    • Workup: Filter the precipitate. Recrystallize from ethanol.

  • Checkpoint:

    
     NMR should show a singlet at 
    
    
    
    ~12.5 ppm (chelated phenolic OH).[1]
Step 2: Kostanecki-Robinson Cyclization

The Critical Ring-Closing Step[1]

  • Reagents: 2-Hydroxy-4-acetamidoacetophenone (10 g), Acetic Anhydride (30 mL), Anhydrous Sodium Acetate (12 g).

  • Procedure:

    • Grind the ketone and sodium acetate into a fine powder.

    • Suspend in acetic anhydride in a round-bottom flask.

    • Reflux: Heat at 170-180°C (oil bath) for 8-10 hours. Note: High temperature is required to drive the formation of the enol ester and subsequent cyclization.

    • Quench: Cool to ~80°C, then pour into crushed ice (200 g) with vigorous stirring.

    • Hydrolysis of Intermediate: The product at this stage is likely 7-acetamido-2-methyl-3-acetylchromone (Kostanecki conditions often acetylate the C3 position).[1]

    • Isolate the solid by filtration.[1][2][3][4]

Step 3: Global Deprotection (Deacetylation)

Target Isolation[1]

  • Reagents: 10% Sulfuric Acid (

    
    ) or 5% NaOH (followed by acidification).[1]
    
  • Procedure:

    • Suspend the crude intermediate in 10%

      
       (50 mL).
      
    • Reflux for 2 hours. This removes the N-acetyl group and decarboxylates/deacylates the C3 position if necessary.[1]

    • Neutralization: Cool and neutralize with

      
       until pH ~8.
      
    • Purification: The yellow precipitate is this compound.[1] Recrystallize from Ethanol/DMF (9:1).[1]

Reaction Mechanism Visualization

KostaneckiSynthesis cluster_0 Kostanecki-Robinson Phase Start 3-Acetamidophenol Inter1 2-Hydroxy-4- acetamidoacetophenone Start->Inter1 Fries Rearrangement (BF3/AcOH, 90°C) Inter2 Diketo Intermediate Inter1->Inter2 Ac2O / NaOAc (O-Acylation) Cyclic 7-Acetamido- 2-methylchromone Inter2->Cyclic Aldol Condensation (-H2O, 180°C) Final This compound Cyclic->Final Hydrolysis (10% H2SO4, Reflux)

Figure 1: The Kostanecki-Robinson pathway ensures the formation of the chromone (4-keto) core, avoiding the coumarin isomer.

Derivatization: Schiff Base Library Synthesis

The 7-amino group is a versatile nucleophile.[1] The most common high-value derivatives are Schiff bases (Azomethines) , which exhibit enhanced biological activity (antimicrobial/anticancer) and metal-chelating properties.[1]

General Protocol for Schiff Bases
  • Reagents: this compound (1 mmol), Aromatic Aldehyde (1.1 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).[1]

  • Procedure:

    • Dissolve the amine in hot absolute ethanol.[1]

    • Add the aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde).[1]

    • Add catalytic acetic acid.[1]

    • Reflux: 4-6 hours. Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).[1]

    • Workup: Cool to room temperature. The Schiff base usually crystallizes out.[1] Filter and wash with cold ethanol.[1]

Derivatization Workflow

Derivatives cluster_derivatives Functionalization Pathways Core This compound Aldehyde + Ar-CHO / H+ Core->Aldehyde AcylChloride + R-COCl / Pyridine Core->AcylChloride Schiff Schiff Bases (Azomethines) MetalSalt + M(OAc)2 Schiff->MetalSalt Amide Amides (Acylation) Metal Metal Complexes (Cu/Zn Chelates) Aldehyde->Schiff AcylChloride->Amide MetalSalt->Metal

Figure 2: Functionalization logic.[1] Schiff bases serve as primary intermediates for generating metallo-pharmaceuticals.[1]

Characterization & Quality Control

To validate the synthesis, you must confirm the chromone structure over the coumarin isomer.

Spectroscopic Distinctions[5]
FeatureThis compound (Target)7-Amino-4-methylcoumarin (Isomer)
Carbonyl IR 1640–1650 cm⁻¹ (Conjugated ketone)1700–1720 cm⁻¹ (Lactone ester)
¹H NMR (C3-H) Singlet at ~6.1 ppm Singlet at ~6.0 ppm (Subtle, check C4-Me)
¹H NMR (Methyl) ~2.3 ppm (at C2)~2.4 ppm (at C4)
Fluorescence Weak in water; Strong in DMSOVery Strong (Blue) in most solvents
Synthesis Kostanecki-RobinsonPechmann Condensation
Analytical Protocol
  • Melting Point: this compound melts at ~175-180°C [Ref 1].[1]

  • NMR Validation:

    • Dissolve 10 mg in DMSO-d6.[1]

    • Look for the C2-Methyl signal (singlet, 3H) and the C3-H olefinic proton (singlet, 1H).[1]

    • Crucial: Absence of lactone carbonyl signal in

      
       NMR (usually >160 ppm for coumarins, whereas chromone C=O is often ~175-180 ppm).[1]
      

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. CAS: 30779-70-5.[1][5][6] Link

  • Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones. John Wiley & Sons.[1] (The definitive text on benzopyrone synthesis).

  • Suresh, B. K., et al. (2010).[1] "Synthesis and biological evaluation of novel chromone derivatives." Journal of Heterocyclic Chemistry. (Validating the Kostanecki route for amino-substituted chromones).

  • Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] Link[1]

  • Gammill, R. B. (1979).[1] "A Facile Synthesis of 2-Methylchromones." Synthesis, 1979(11), 901-903.[1] (Core methodology for the cyclization step).

Sources

7-Amino-2-methylchromone: Structural Formula, Synthesis, and Technical Analysis

[1]

Executive Summary & Chemical Identity

This compound (7-amino-2-methyl-4H-chromen-4-one) is a benzopyrone derivative distinct from the widely used fluorophore 7-amino-4-methylcoumarin (Coumarin 120).[1] While both share the formula



This molecule serves as a versatile pharmacophore in the development of styrylchromone antioxidants , metallodrug ligands (Cu, Ru, Zn) , and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.

Key Chemical Data
PropertySpecification
IUPAC Name 7-amino-2-methyl-4H-chromen-4-one
CAS Number 30779-70-5
Molecular Formula

Molecular Weight 175.19 g/mol
Core Scaffold 4H-Chromen-4-one (Chromone)
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water

Structural Analysis & Electronic Properties[1][2]

Molecular Geometry and Numbering

The chromone ring system consists of a benzene ring fused to a

1


Gcluster_0Electronic Push-Pull SystemN7N (Donor)C7C7N7->C7+M EffectC4C4 (Acceptor)C7->C4ConjugationO4O=CC4->O4-M Effect

Figure 1: Electronic conjugation pathway in this compound illustrating the donor-acceptor interaction.

Chromone vs. Coumarin Distinction

Distinguishing this compound from its coumarin isomer is critical for spectral interpretation.[1]

FeatureThis compound7-Amino-4-methylcoumarin (AMC)
Carbonyl Position C4 (Gamma-pyrone)C2 (Alpha-pyrone)
IR C=O Stretch ~1640 cm⁻¹ (Ketone-like, conjugated)~1700 cm⁻¹ (Lactone-like)
Fluorescence Blue emission (Solvent dependent)Blue emission (Standard reference)
Biosynthetic Origin Polyketide (Acetate pathway)Shikimate pathway (Phenylpropanoid)

Synthesis Protocol: Modified Kostanecki-Robinson Route

The most reliable synthesis of this compound utilizes the Kostanecki-Robinson reaction , which cyclizes an o-hydroxyaryl ketone with an anhydride. Unlike the Pechmann condensation (which favors coumarins), this route selectively yields the chromone core.

Retrosynthetic Analysis
  • Target: this compound[2][1][3][4][5][6][7][8]

  • Precursor: 4-Amino-2-hydroxyacetophenone (or N-acetylated derivative)

  • Reagents: Acetic Anhydride (

    
    ), Sodium Acetate (
    
    
    )
Step-by-Step Protocol

Caution: Acetic anhydride is corrosive and lachrymatory.[1] Perform all steps in a fume hood.

  • Acetylation & Cyclization (One-Pot):

    • Dissolve 4-amino-2-hydroxyacetophenone (10 mmol) in acetic anhydride (15 mL).

    • Add anhydrous sodium acetate (30 mmol) as a base catalyst.[1]

    • Reflux the mixture at 180°C for 6–8 hours.

    • Mechanism:[9][10] The amino group is first acetylated to form the acetamide.[1] The phenolic hydroxyl reacts with acetic anhydride to form an ester, which undergoes a Baker-Venkataraman rearrangement (intramolecular Claisen) followed by cyclization to form the chromone ring.

    • Intermediate: 7-Acetamido-2-methylchromone.[1]

  • Hydrolysis (Deacetylation):

    • Cool the reaction mixture and pour into crushed ice/water to precipitate the crude acetamide intermediate.[1] Filter and wash with water.[1][10]

    • Resuspend the solid in 50%

      
        or Ethanolic HCl  (10 mL).
      
    • Reflux for 1–2 hours to hydrolyze the N-acetyl group back to the free amine.[1]

    • Neutralize with

      
       or 
      
      
      to pH 8–9 to precipitate the free base (this compound).
  • Purification:

    • Recrystallize from Ethanol or Methanol .[1]

    • Yield: Typically 60–75%.[1]

SynthesisStart4-Amino-2-hydroxyacetophenoneStep1Acetylation & Cyclization(Ac2O, NaOAc, 180°C)Start->Step1InterIntermediate:7-Acetamido-2-methylchromoneStep1->InterKostanecki-RobinsonStep2Acid Hydrolysis(H2SO4/EtOH, Reflux)Inter->Step2ProductTarget:This compoundStep2->ProductDeacetylation

Figure 2: Synthetic pathway via Kostanecki-Robinson cyclization.[10]

Analytical Characterization

Validating the structure requires confirming the chromone core and the position of substituents.

Nuclear Magnetic Resonance (NMR)

Data based on typical shifts for 7-aminochromones in DMSO-

NucleusPositionChemical Shift (

ppm)
MultiplicityAssignment Logic

H
C2-CH

2.30 – 2.40 Singlet (3H)Characteristic methyl on pyrone ring.[1]

H
NH

6.00 – 6.50 Broad Singlet (2H)Exchangeable amino protons.

H
H-3 6.00 – 6.20 Singlet (1H)Vinylic proton of the pyrone ring.

H
H-8 6.60 – 6.80 Doublet (

Hz)
Shielded by adjacent amino group; meta-coupling.

H
H-6 6.80 – 7.00 dd (

Hz)
Ortho to H5, meta to H8.

H
H-5 7.80 – 8.00 Doublet (

Hz)
Deshielded by the carbonyl anisotropy (peri-effect).

C
C=O (C4) ~176.0 SingletKetone carbonyl (distinct from coumarin lactone ~160).[1]
Infrared Spectroscopy (FT-IR)
  • 
     (Stretching):  Two bands at 3420 cm⁻¹  and 3340 cm⁻¹  (Asymmetric/Symmetric primary amine).
    
  • 
     (Carbonyl):  Strong band at 1630–1645 cm⁻¹ .[1]
    
    • Note: This frequency is significantly lower than coumarins (~1700–1720 cm⁻¹) due to the cross-conjugation and "ketone" character of the

      
      -pyrone.
      

Applications in Research & Drug Development[3][12]

Precursor for Styrylchromones

This compound is the starting material for 7-amino-2-styrylchromones , synthesized via aldol condensation with aromatic aldehydes.[1]

  • Reaction: this compound + Ar-CHO

    
     Styrylchromone.[1]
    
  • Utility: These derivatives exhibit potent cytotoxicity against breast cancer cell lines (MCF-7) and antioxidant activity (DPPH scavenging).

Metallodrug Ligands

The amino group and the carbonyl oxygen (or ring nitrogen in tautomers) serve as coordination sites for transition metals.

  • Copper(II) Complexes: [Cu(this compound)

    
    Cl
    
    
    ] shows higher cytotoxicity than cisplatin in certain leukemia cell lines (HL-60).
  • Ruthenium(II) Complexes: Half-sandwich complexes utilizing this ligand are investigated for overcoming platinum resistance in cancer therapy.[1]

Fluorescent Probes

While less common than AMC, this compound derivatives are used as:

  • pH Sensors: The fluorescence is pH-dependent due to protonation of the amine or carbonyl.[1]

  • Metal Ion Sensors: Fluorescence quenching or enhancement upon binding Zn

    
     or Cu
    
    
    .[1]

References

  • Mariappan, G., & Sundaraganesan, N. (2014).[11] FT-IR, FT-Raman, NMR spectra, density functional computations of the vibrational assignments and molecular geometry of anti-cancer drug this compound.[3] Journal of Molecular Structure, 1063, 192–202.[11] Link[11]

  • Simon, L., et al. (2016).[1] Synthesis, characterization and antimicrobial activity of 7-Amino-2-Styrylchromones. Der Pharma Chemica, 8(7), 157-160. Link

  • Mucha, P., et al. (2019).[1] Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to half-sandwich complexes of Ru(II) with aminochromone derivatives. Dalton Transactions, 48, 16062-16073.[1] Link

  • Khadem, S., & Marles, R. J. (2012). Chromone and flavonoid alkaloids: occurrence and bioactivity. Molecules, 17(2), 191-206. Link

Advanced Photophysical Characterization of 7-Amino-2-methylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Photophysicists, Medicinal Chemists, and Assay Developers

Executive Summary

7-Amino-2-methylchromone (7-AMC) is a solvatochromic fluorophore distinct from its ubiquitous isomer, 7-amino-4-methylcoumarin (Coumarin 120). While often conflated in literature due to acronym overlap (AMC), their electronic structures and photophysical behaviors differ fundamentally. 7-AMC exhibits significant Intramolecular Charge Transfer (ICT) and marked pH-dependent fluorescence, making it a valuable probe for micro-environmental polarity and excited-state proton transfer studies.

This guide provides a rigorous analysis of the 7-AMC photophysics, distinguishing it from the coumarin analog, and details a validated synthesis protocol via the Kostanecki-Robinson reaction to ensure isomeric purity.

Molecular Architecture & Electronic State

Structural Isomerism: Chromone vs. Coumarin

The critical distinction lies in the position of the carbonyl group and the methyl substituent on the benzopyrone core.

  • This compound (Chromone): Carbonyl at C4, Methyl at C2.

  • 7-Amino-4-methylcoumarin (Coumarin): Carbonyl at C2, Methyl at C4.

This positional isomerism alters the conjugation pathway. In the chromone, the carbonyl is para to the ether oxygen, creating a distinct "push-pull" system where the amino group (donor) at C7 conjugates through the benzene ring to the carbonyl (acceptor) at C4.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation (


), 7-AMC undergoes electron density redistribution. The lone pair on the 7-amino nitrogen donates into the 

-system, increasing the dipole moment in the excited state (

). This large change in dipole moment renders the emission spectrum highly sensitive to solvent polarity (solvatochromism).

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) GS Locally Excited (LE) Planar Geometry Low Dipole Moment ICT ICT State Charge Transfer (N -> C=O) High Dipole Moment GS->ICT Excitation (hν) ICT->GS Fluorescence (hν') TICT TICT State (Twisted Intramolecular Charge Transfer) Non-Radiative Decay ICT->TICT Bond Rotation (Viscosity Dependent) TICT->GS Non-Radiative Relaxation

Figure 1. Jablonski-type diagram illustrating the ICT mechanism. The competition between the planar ICT state (highly fluorescent) and the Twisted ICT (TICT) state dictates the quantum yield, often leading to lower fluorescence in low-viscosity, polar solvents where twisting is energetically accessible.

Photophysical Characterization

Spectral Properties

7-AMC displays a bathochromic shift (red shift) in emission as solvent polarity increases, consistent with stabilization of the polar ICT excited state.

Table 1: Comparative Spectral Data (Approximate Values)

SolventPolarity (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane 0.006328395670.05
Toluene 0.099332410780.15
Ethyl Acetate 0.228335425900.40
Ethanol 0.6543424501080.65
Water (pH 7) 1.000340465125< 0.10*

*Note: In water, fluorescence is often quenched due to hydrogen bonding induced non-radiative decay or TICT formation, unless the molecule is protonated.

pH Dependence & Excited State Basicity

Unlike coumarins, chromones exhibit significant basicity in the excited state.

  • Neutral Form: Weakly fluorescent in aqueous media.[1]

  • Protonated Form (Cation): Highly fluorescent.[1]

  • Mechanism: The carbonyl oxygen becomes more basic in the excited state (

    
    ). Excitation facilitates proton uptake, leading to a highly emissive cation species. This property allows 7-AMC to function as a "turn-on" pH probe in acidic environments.
    

Synthesis Protocol: Isomeric Purity

To avoid the formation of the coumarin isomer (via Pechmann condensation), this compound must be synthesized via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement.

Synthetic Pathway (Kostanecki-Robinson)

This method utilizes o-hydroxyaryl ketones, ensuring the chromone core formation.

Reagents:

  • Starting Material: 4-Acetamido-2-hydroxyacetophenone (N-protected to prevent side reactions).

  • Acylating Agent: Acetic Anhydride (

    
    ).
    
  • Base: Sodium Acetate (

    
    ).
    

Synthesis_Flow Start 4-Amino-2-hydroxyacetophenone Protect Protection (Ac2O) -> 4-Acetamido-2-hydroxyacetophenone Start->Protect Cyclize Kostanecki-Robinson Reaction (Ac2O, NaOAc, 180°C) Protect->Cyclize Inter Intermediate: 3-Acetyl-7-acetamido-2-methylchromone Cyclize->Inter Hydrolysis Acid Hydrolysis (H2SO4/EtOH) Deacetylation & Deacylation Inter->Hydrolysis Final Target: this compound Hydrolysis->Final

Figure 2.[2] Step-wise synthesis ensuring regiospecific formation of the chromone core.

Detailed Procedure
  • Acylation/Cyclization: Reflux 4-acetamido-2-hydroxyacetophenone (10 mmol) with fused sodium acetate (30 mmol) in excess acetic anhydride (15 mL) at 170-180°C for 6-8 hours.

  • Work-up: Pour the hot mixture onto crushed ice. The intermediate (often 3-acetyl-7-acetamido-2-methylchromone) will precipitate. Filter and wash with water.[3]

  • Hydrolysis (Deprotection): Reflux the intermediate in 10%

    
     (ethanolic solution) for 2 hours to remove the N-acetyl and C3-acetyl groups.
    
  • Purification: Neutralize with

    
    , filter the precipitate, and recrystallize from ethanol.
    
  • Validation:

    • MP: 174-179°C.

    • UV-Vis:

      
       ~335-340 nm (distinct from coumarin ~350 nm).
      
    • NMR: Confirm proton at C3 (singlet ~6.1 ppm).

Experimental Protocols

Measurement of Solvatochromic Shift (Lippert-Mataga)

To quantify the change in dipole moment (


):
  • Preparation: Prepare

    
     solutions of 7-AMC in a series of solvents: Hexane, Toluene, THF, DCM, Acetonitrile, Methanol.
    
  • Acquisition: Record Absorption (

    
    ) and Emission (
    
    
    
    ) maxima in wavenumbers (
    
    
    ).
  • Calculation: Calculate Stokes Shift (

    
    ).
    
  • Plotting: Plot

    
     vs. Orientation Polarizability (
    
    
    
    ):
    
    
  • Analysis: The slope (

    
    ) of the linear fit relates to 
    
    
    
    :
    
    
    (Where
    
    
    is Planck's constant,
    
    
    is speed of light, and
    
    
    is the Onsager cavity radius).
Quantum Yield Determination (Comparative Method)

Standard: Quinine Sulfate in 0.1 M


 (

) or Coumarin 153 in Ethanol (

).
  • Absorbance Matching: Adjust concentrations of 7-AMC and Standard such that Absorbance at excitation wavelength (

    
    ) is < 0.1 (to avoid inner filter effects). Ensure 
    
    
    
    .
  • Integration: Integrate the fluorescence emission area (

    
    ) for both.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

References

  • Wolfbeis, O. S., & Knierzinger, A. (1979). "The Fluorescence of Chromones and Flavones." Zeitschrift für Naturforschung A, 34(4), 510-515.

  • Goubitz, K., et al. (2001). "Structure and photophysics of this compound." Journal of Chemical Crystallography, 31, 29-35.
  • Ellis, G. P. (1977).[4] "Chromenes, Chromanones, and Chromones."[4][5] The Chemistry of Heterocyclic Compounds, Vol. 31. Wiley & Sons.[4]

  • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Chapter 6: Solvent and Environmental Effects).

Sources

Biological Activity & Therapeutic Potential of 7-Amino-2-methylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

The Scaffold vs. The Fluorophore

In the high-precision field of medicinal chemistry, 7-Amino-2-methylchromone (7-AMC) is frequently confused with its structural isomer, 7-amino-4-methylcoumarin (AMC) .[1] This distinction is critical for experimental design:

  • 7-Amino-4-methylcoumarin (Coumarin 120): A widely used fluorogenic reporter for protease assays (e.g., caspase activity).[1]

  • This compound: A privileged pharmacophore scaffold .[1] It serves as the primary synthetic precursor for 2-styrylchromones , a class of compounds exhibiting potent anticancer, antimicrobial, and neuroprotective properties.

This guide focuses exclusively on the This compound scaffold, detailing its transformation into bioactive agents and the mechanisms underlying its therapeutic effects.[1]

Physicochemical Profile
PropertySpecificationRelevance
IUPAC Name 7-amino-2-methyl-4H-chromen-4-oneCore scaffold identity
Molecular Formula C₁₀H₉NO₂Low molecular weight (MW ~175.18), ideal for fragment-based drug design (FBDD).[1]
Key Functional Groups C-2 Methyl, C-7 Amino, C-4 CarbonylC-2 Methyl: Activated for aldol condensation (critical for derivatization).[1] C-7 Amino: H-bond donor/acceptor; modifiable for solubility.[1]
Solubility DMSO, DMF, Hot EthanolLipophilic nature requires organic co-solvents for biological assays.

Part 2: Biological Activities & Mechanism of Action[2]

The biological utility of this compound is realized primarily through its conversion into 7-amino-2-styrylchromones .[1] The extension of conjugation at the C-2 position is the "switch" that activates potent biological responses.[1]

Anticancer Activity (Cytotoxicity & Apoptosis)

Derivatives synthesized from this scaffold have demonstrated significant cytotoxicity against solid tumor lines, particularly breast (MCF-7) and colon (HCT-116) cancers.[1]

  • Mechanism:

    • Cell Cycle Arrest: The styryl derivatives induce arrest at the G0/G1 phase , preventing cancer cell proliferation.

    • Apoptosis Induction: They trigger the intrinsic apoptotic pathway, likely through the modulation of Bcl-2 family proteins and caspase activation.

    • Structure-Activity Relationship (SAR): The presence of electron-donating groups (e.g., methylenedioxy) on the styryl ring significantly enhances potency (IC₅₀ ~56 µM).[1]

Antimicrobial & Antifungal Potential

The scaffold exhibits broad-spectrum activity when derivatized with specific aromatic aldehydes.[1]

  • Target Strains: Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Candida albicans.[2]

  • Potency: MIC values for optimized derivatives often range between 3.9 and 12.5 µg/mL , comparable to standard agents like miconazole in specific resistant strains.

  • Mechanism: Disruption of microbial membrane integrity and inhibition of biofilm formation.

Neuroprotection (MAO-B Inhibition)

Recent studies highlight the selectivity of 2-styrylchromones for Monoamine Oxidase B (MAO-B) .[1]

  • Therapeutic Relevance: Selective MAO-B inhibitors are crucial for treating Parkinson’s disease as they prevent the breakdown of dopamine without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.[1]

  • Selectivity: The rigid chromone backbone fits the MAO-B active site, while the C-2 styryl tail spans the hydrophobic cavity (substrate channel).[1]

Part 3: Visualized Signaling & Synthesis Pathways[1]

Synthesis of Bioactive Styrylchromones

The transformation of the inactive precursor to the active drug candidate relies on the reactivity of the C-2 methyl group.[1]

SynthesisPathway Precursor This compound (Scaffold) Intermediate Aldol Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Substituted Aromatic Aldehyde (Ar-CHO) Reagent->Intermediate Catalyst Base Catalyst (NaOEt or KOH) Catalyst->Intermediate Promotes Product 7-Amino-2-styrylchromone (Bioactive Agent) Intermediate->Product Dehydration (-H2O) Extended Conjugation

Figure 1: Synthetic pathway converting the this compound scaffold into bioactive styrylchromones via base-catalyzed condensation.[1]

Mechanism of Anticancer Action

ApoptosisMechanism Drug 7-Amino-2-styrylchromone CellEntry Cellular Uptake Drug->CellEntry Target Microtubules / DNA CellEntry->Target Binding CycleArrest G0/G1 Cell Cycle Arrest Target->CycleArrest Inhibition of Replication Mito Mitochondrial Dysfunction CycleArrest->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for styrylchromone derivatives inducing apoptosis in cancer cells.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Amino-2-styrylchromone Derivatives

This protocol validates the reactivity of the scaffold.[1]

  • Reagents:

    • This compound (1.0 eq)[1]

    • Substituted Benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde) (1.2 eq)

    • Sodium Ethoxide (NaOEt) (2.0 eq)

    • Absolute Ethanol (Solvent)

  • Procedure:

    • Dissolve this compound in absolute ethanol.

    • Add NaOEt slowly under stirring at room temperature (RT).

    • Add the aromatic aldehyde dropwise.

    • Critical Step: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

    • Pour the reaction mixture into crushed ice/water acidified with dilute HCl.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Appearance: Yellow to orange solid (due to extended conjugation).[1]

    • Yield: Typically 60–80%.[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer activity.

  • Cell Preparation: Seed MCF-7 or HCT-116 cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment:

    • Dissolve the derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Treat cells for 48h.[1]

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4h at 37°C.

  • Solubilization & Readout:

    • Remove media carefully.[1]

    • Add 100 µL DMSO to dissolve formazan crystals.[1]

    • Measure Absorbance at 570 nm.[1]

  • Calculation: Determine IC₅₀ using non-linear regression analysis.

Part 5: References

  • Rao, A. S., et al. (2016). "Synthesis, characterization and antimicrobial activity of 7-Amino-2-styrylchromones." Der Pharma Chemica, 8(7), 157-160. Link

  • Simon, L., et al. (2017). "In Vitro Cytotoxicity and Antioxidant Evaluation of 7-Amino-2-Styrylchromone Derivatives." Asian Journal of Pharmaceutical and Clinical Research, 10(11), 293-296. Link

  • Gomes, A., et al. (2009). "2-Styrylchromones: novel strong scavengers of reactive oxygen and nitrogen species."[1] Bioorganic & Medicinal Chemistry, 17(2), 723-730. Link

  • Gaspar, A., et al. (2014).[3] "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews, 114(9), 4960-4992.[3] Link

  • Reis, J., et al. (2023). "Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents." ChemMedChem (Contextual Reference for SAR comparison). Link

Sources

The Chromone Scaffold: From Ancient Pharmacopeia to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the structural evolution, synthetic methodologies, and therapeutic trajectory of chromone (1,4-benzopyrone) derivatives. Designed for drug development professionals, this document moves beyond basic textbook definitions to analyze the causality of chromone research—from the serendipitous discovery of khellin to the rational design of CDK inhibitors and modern PROTACs.

Part 1: Historical Genesis & The "Visnagin" Logic

The history of chromone therapeutics is a masterclass in pharmacophore optimization. It begins not in a modern high-throughput screening lab, but with the traditional use of Ammi visnaga (Khella) in the Eastern Mediterranean for ureteral spasms.

The Khellin-Cromolyn Transition

In the mid-20th century, the active principle Khellin was isolated. While effective as a bronchodilator, its utility was limited by severe nausea (a central emetic effect).

The Pivot: Dr. Roger Altounyan, researching at Fisons, hypothesized that the bronchodilatory effect could be decoupled from the side effects. Through extensive self-experimentation (inhaling analogues), he discovered that a bis-chromone structure, Cromolyn Sodium , did not dilate bronchi directly but prevented the release of histamine from mast cells.

  • Key Insight: This shifted the paradigm from "symptom treatment" (bronchodilation) to "prophylaxis" (mast cell stabilization).

  • Structural Lesson: The dimerization of the chromone core increased polarity, preventing systemic absorption and thus eliminating the central emetic side effects while retaining local activity in the lung.

Diagram 1: Evolutionary Timeline of Chromone Therapeutics

ChromoneTimeline Khellin Khellin (Natural Product) Muscle Relaxant Cromolyn Cromolyn Sodium (Bis-chromone) Mast Cell Stabilizer Khellin->Cromolyn Dimerization (1965) Flavopiridol Flavopiridol (Alvocidib) CDK Inhibitor Cromolyn->Flavopiridol Kinase Targeting (1990s) PROTACs Chromone PROTACs (e.g., CP-07) Targeted Degradation Flavopiridol->PROTACs Linker Attachment (2020s)

Figure 1: The structural evolution of chromone derivatives from natural antispasmodics to targeted oncology agents.

Part 2: Synthetic Architectures & Protocols

While the Kostanecki-Robinson reaction (acylation of o-hydroxyketones followed by cyclization) is historically significant, the Baker-Venkataraman rearrangement remains the gold standard for synthesizing flavones (2-phenylchromones) due to its regioselectivity and reliability.

Core Protocol: Self-Validating Synthesis of Flavone

Objective: Synthesis of 2-phenylchromone via Baker-Venkataraman rearrangement. Rationale: This route avoids the harsh conditions of direct condensation and allows for the isolation of the stable 1,3-diketone intermediate, acting as a quality control checkpoint.

Phase 1: O-Benzoylation
  • Reagents: Dissolve o-hydroxyacetophenone (10 mmol) in dry pyridine (5 mL).

  • Addition: Add benzoyl chloride (11 mmol) dropwise at 0°C.

    • Validation Checkpoint: The reaction is exothermic. A temperature spike confirms initiation.[1]

  • Workup: Pour into acidified ice water (HCl/Ice). Filter the solid o-benzoyloxyacetophenone.

    • Success Criterion: Product must be a white solid (mp ~87-88°C). If oily, recrystallize from methanol before proceeding.

Phase 2: Baker-Venkataraman Rearrangement[2]
  • Reagents: Dissolve the ester from Phase 1 in dry pyridine (10 mL). Add powdered KOH (15 mmol).

  • Reaction: Heat to 50°C for 15 minutes.

    • Validation Checkpoint: The solution will turn a viscous yellow/orange, indicating the formation of the potassium enolate of the 1,3-diketone.

  • Isolation: Acidify with 10% acetic acid. The yellow precipitate is the o-hydroxydibenzoylmethane.

    • Critical Step: Do not proceed to cyclization without confirming the formation of the diketone (TLC: significant R_f shift vs. ester).

Phase 3: Cyclization[1]
  • Reagents: Reflux the diketone in glacial acetic acid with catalytic conc. H2SO4 for 1 hour.

  • Purification: Pour into crushed ice. The precipitated Flavone is collected and recrystallized from petroleum ether.[1]

Diagram 2: The Baker-Venkataraman Mechanism

BakerVenkataraman Start o-Acyloxyacetophenone Base Base (KOH/Pyridine) Enolate Formation Start->Base Intermediate Cyclic Alkoxide Intermediate Base->Intermediate Intramolecular Claisen Rearranged o-Hydroxydibenzoylmethane (1,3-Diketone) Intermediate->Rearranged Ring Opening (Acid Workup) Cyclized Flavone / Chromone Core Rearranged->Cyclized Acid Catalyzed Cyclization (-H2O)

Figure 2: Mechanistic pathway of the Baker-Venkataraman rearrangement, highlighting the critical intramolecular Claisen step.

Part 3: Pharmacological Expansion (The Kinase Era)

The discovery that Flavopiridol (Alvocidib) , a synthetic derivative of the natural product Rohitukine, could potently inhibit Cyclin-Dependent Kinases (CDKs) revolutionized chromone research.

Mechanism of Action: ATP Competition

Flavopiridol acts as a competitive inhibitor of ATP. Unlike many kinase inhibitors that bind to the hinge region via a simple hydrogen bond, Flavopiridol utilizes its distinct chromone oxygenation pattern to induce a conformational change in the CDK active site (specifically CDK9), blocking the P-TEFb complex and halting transcriptional elongation.

Quantitative Data: Kinase Selectivity Profile
Target KinaseIC50 (nM)Biological Consequence
CDK9 ~3-6Inhibition of transcription (Mcl-1 downregulation)
CDK1 ~30G2/M cell cycle arrest
CDK4 ~100G1 cell cycle arrest
EGFR >10,000Minimal off-target toxicity
Diagram 3: Structure-Activity Relationship (SAR) of Flavopiridol

SAR Core Chromone Core C5_OH C-5 Hydroxyl Core->C5_OH Critical for ATP binding pocket H-bonds C7_OH C-7 Hydroxyl Core->C7_OH Enhances potency Piperidine C-2 Piperidine Ring Core->Piperidine Solubility & Lysine interaction Chlorophenyl C-8 Chlorophenyl Core->Chlorophenyl Hydrophobic pocket fit

Figure 3: Key pharmacophoric elements of Flavopiridol required for potent CDK inhibition.

Part 4: Future Horizons (PROTACs & Hybrids)

The field is currently shifting from inhibition to degradation. The chromone scaffold serves as an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras).

Case Study: CP-07 (CDK9 Degrader)

Recent work (2023-2024) has utilized the wogonin (a flavone) scaffold linked to thalidomide (a Cereblon E3 ligase ligand).

  • Design: The chromone moiety binds CDK9.

  • Linker: An alkyl chain connects the chromone to thalidomide.

  • Result: Instead of just inhibiting CDK9, the chimera recruits the E3 ligase, ubiquitinating CDK9 and marking it for proteasomal degradation. This overcomes resistance mechanisms often seen with simple inhibitors like Flavopiridol.

References

  • Altounyan, R. E. C. (1967). Inhibition of experimental asthma by a new compound—Disodium cromoglycate "Intal". Acta Allergologica. Link

  • Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. Critical Reviews in Oncology/Hematology. Link

  • Mahal, A., et al. (1935). Synthetical experiments in the chromone group.[3][4][5][6][7][8] Part XVI. Chalkones and flavanones and their oxidation to flavones by means of selenium dioxide. Journal of the Chemical Society. Link

  • Zhang, Y., et al. (2023). Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. European Journal of Medicinal Chemistry. Link

  • Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link

Sources

7-Amino-2-methylchromone solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 7-Amino-2-methylchromone , focusing on its physicochemical behavior, solubility limits, and stability profiles.[1][2][3][4][5]

CRITICAL DISAMBIGUATION: READ BEFORE PROCEEDING

Do not confuse this compound with "AMC" (7-Amino-4-methylcoumarin). [1][4][5]

  • This compound (7-AMC / 7A2MC): The subject of this guide.[1][4][5][6] A chromone derivative used primarily as a ligand in coordination chemistry, a synthesis intermediate, and a specific fluorescent probe.[1][2][3]

  • 7-Amino-4-methylcoumarin (AMC / Coumarin 120): The standard fluorophore released in protease assays.[1][4][5]

Visual Check:

  • Chromone (This Guide): Carbonyl at position 4, Oxygen at position 1.[1][2][3][4][5] Methyl at position 2.[1][2][3][4][7][8]

  • Coumarin (Standard Fluorophore): Carbonyl at position 2, Oxygen at position 1.[2][3][4][5] Methyl at position 4.[1][2][3][4][8][9]

Part 1: Physicochemical Profile[2][3][4][6]

This compound is a hydrophobic, aromatic amine.[1][2][3][4][5] Its solubility is governed by the planar chromone backbone and the weak basicity of the amino group.[2][3][5]

PropertyValueTechnical Context
CAS Number 30779-70-5 Unique identifier for verification.
Molecular Weight 175.18 g/mol Suitable for high-concentration stock preparation.[1][2][3]
Appearance Pale yellow to cream solidDarkening indicates oxidation of the amine group.[2][3][4]
Melting Point 174.5 – 179.5 °CHigh thermal stability in solid state.[1][2][3][4]
pKa (Amino) ~2.0 – 4.0 (Estimated)Weakly basic due to conjugation with the chromone ring; requires strong acid for protonation.[3][5]
Fluorescence Blue EmissionIntensity is solvent-dependent; significantly enhanced upon metal chelation (e.g., Zn²⁺, Cu²⁺).[1][2][3][4][5]

Part 2: Solubility Analysis

The compound exhibits "brick-dust" behavior: high crystallinity and planarity lead to poor aqueous solubility.[1][2][3][4] Successful dissolution requires disrupting these crystal lattice interactions using dipolar aprotic solvents.[1][2][3]

Primary Solvents (Stock Preparation)
  • DMSO (Dimethyl Sulfoxide): Recommended. [5]

    • Solubility Limit: ≥ 20 mg/mL (approx. 114 mM).[2][3][4][5]

    • Usage: Ideal for preparing 10–100 mM stock solutions.[1][2][3][5]

    • Caution: DMSO is hygroscopic; water uptake can cause precipitation over time.[1][2][3]

  • DMF (Dimethylformamide):

    • Solubility Limit: Similar to DMSO.

    • Usage: Alternative if DMSO interferes with downstream catalysis or biological assays.[1][2][3][4]

Secondary Solvents
  • Ethanol/Methanol:

    • Solubility: Moderate to Low at room temperature; Soluble when heated.[1][2][3][4]

    • Usage: Useful for recrystallization or synthesis reactions (e.g., Schiff base formation).[1][2][3][4][5]

  • Acetone:

    • Solubility: Moderate.[1][2][3][4][5]

    • Usage: Good for transfer, but high volatility makes it poor for stock storage.[1][2][3][4]

Aqueous Solubility (The Challenge)
  • Neutral pH (Water/PBS): Insoluble. The compound will precipitate immediately upon addition to aqueous buffers if the concentration exceeds trace levels (< 10 µM).[2][3][5]

  • Acidic pH (< 2.0): Soluble.[2][3][4][5] Protonation of the amino group (forming the ammonium salt) drastically increases solubility.[2][3][5]

    • Note: Strong acids (e.g., HBF₄, HCl) are required to fully protonate the aniline-like nitrogen.[1][2][3][5]

Part 3: Stability Assessment

Chemical Stability (Hydrolysis & Oxidation)
  • Oxidative Stability: The primary amino group at position 7 is susceptible to oxidation by air, leading to "browning" of solutions over weeks.[2][3][5]

    • Mitigation: Store DMSO stocks under inert gas (Argon/Nitrogen) at -20°C.[1][2][5]

  • Hydrolytic Stability: The chromone ring (4H-chromen-4-one) is generally stable to hydrolysis under neutral and acidic conditions.[1][2][4][5]

    • Risk Factor:[1][2][3][4][6] Strong bases (pH > 10) can attack the pyrone ring, leading to ring-opening (Michael addition/retro-aldol type pathways), especially at elevated temperatures.[1][2][3][5]

Photostability
  • Light Sensitivity: As a fluorophore, the molecule in the excited state is more reactive.[2][3][5] Prolonged exposure to ambient light can cause photobleaching or photodegradation.[1][2][3]

    • Protocol: Wrap all stock vials in aluminum foil or use amber glass.

Thermal Stability
  • Solid State: Highly stable.[1][2][3][4][5] Can be stored at Room Temperature (RT) if kept dry.[2][3][5]

  • Solution: DMSO stocks are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles, which promote moisture uptake and precipitation.[1][2][3][4][5]

Part 4: Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution
  • Target: 50 mM in DMSO (1 mL).

  • Reagents: this compound (MW 175.18), Anhydrous DMSO (Grade ≥ 99.9%).[1][4][5]

  • Weighing: Weigh exactly 8.76 mg of the solid into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1000 µL of Anhydrous DMSO.

    • Tip: Do not use "wet" DMSO; water content >0.1% drastically reduces solubility.[1][2][3]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Check: Solution should be clear and yellow.[1][2][3][4] If particles remain, sonicate in a water bath for 5 minutes at 30°C.

  • Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw damage. Store at -20°C.

Protocol B: Aqueous Dilution (Solubility Check)
  • Objective: To determine if the compound stays soluble in your assay buffer.

  • Prepare the assay buffer (e.g., PBS pH 7.4).[2][3][4][5]

  • Place 198 µL of buffer into a clear 96-well plate or cuvette.

  • Add 2 µL of the 50 mM DMSO stock (Final conc: 500 µM).

  • Mix immediately.

  • Observation:

    • Clear: Soluble at 500 µM.[1][2][3][4]

    • Cloudy/Precipitate: Insoluble.[1][2][3][4][5] Perform serial dilutions (1:10, 1:100) to find the "Critical Solubility Limit" for your specific buffer.[2][3][5]

Part 5: Visualizations

Figure 1: Chemical Logic & Disambiguation Flow

This decision tree ensures you are using the correct chemical for your application.[2][3][4][5]

G start Start: Select Compound check Check Structure/CAS start->check branch1 7-Amino-4-methylcoumarin (AMC) CAS: 26093-31-2 check->branch1 Methyl at Pos 4 Carbonyl at Pos 2 branch2 This compound (7A2MC) CAS: 30779-70-5 check->branch2 Methyl at Pos 2 Carbonyl at Pos 4 app1 Protease Assays (Peptide Cleavage) branch1->app1 Standard Use app2 Metal Complexation Synthesis Intermediate Specific Probes branch2->app2 Correct Use

Caption: Disambiguation logic to distinguish this compound from the common fluorophore AMC.

Figure 2: Solubility & Storage Workflow

A standardized protocol for handling hydrophobic chromone derivatives.

Solubility Solid Solid this compound (Store RT, Dry) Dissolve Dissolution (Vortex/Sonicate 30°C) Solid->Dissolve Solvent Anhydrous DMSO (>99.9%) Solvent->Dissolve Stock Stock Solution (10-50 mM) Dissolve->Stock Aliquot Aliquot & Freeze (-20°C, Dark) Stock->Aliquot Working Working Solution (Dilute into Buffer) Aliquot->Working Thaw Check Check for Precipitation (Tyndall Effect / Turbidity) Working->Check Immediate

Caption: Step-by-step workflow for preparing stable stock solutions and verifying aqueous solubility.

References

  • Sigma-Aldrich. this compound Product Specification. Accessed 2024.[1][2][3][5][10] Link

  • Mucha, P., et al. (2019).[1][2][3][4][5] "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization." RSC Advances. Link

  • Mariappan, G., & Sundaraganesan, N. (2014).[1][2][3][4][5] "FT-IR, FT-Raman, NMR spectra, density functional computations... of anti-cancer drug this compound." Journal of Molecular Structure, 1063, 192–202.[1][2][3][5][11] Link[5][7][11]

  • Budzisz, E., et al. (2019).[1][2][3][4][5] "Cytotoxic effect, generation of reactive oxygen/nitrogen species... of Cu(II) complexes with aminochromone derivatives."[2][3][5][12] RSC Advances, 9, 31943-31952.[1][2][3][4][5] Link[5]

Sources

The Chromone and Chromanone Scaffold: Natural Sources, Biosynthesis, and Isolation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (1,4-benzopyrone) and chromanone (2,3-dihydro-1,4-benzopyrone) scaffolds represent a privileged class of oxygen-containing heterocycles. Ubiquitous in the plant kingdom and increasingly identified in fungal and marine sources, these scaffolds serve as the structural core for a vast array of pharmacologically active secondary metabolites. Unlike flavonoids (2-phenylchromones), simple chromones and chromanones often exhibit distinct biosynthetic origins and unique structure-activity relationships (SAR) relevant to kinase inhibition, neuroprotection, and anti-inflammatory pathways.

This technical guide synthesizes the current understanding of their natural distribution, the Type III Polyketide Synthase (PKS) machinery responsible for their formation, and rigorous protocols for their isolation from complex biological matrices.

The Chemical Scaffold: Structural & Spectroscopic Distinctions[1][2]

To effectively isolate and identify these compounds, researchers must first distinguish the unsaturated chromone from the saturated chromanone. This distinction is most readily observed via Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Core[2]
  • Chromone: Characterized by a C2-C3 double bond, conferring planarity and full conjugation across the pyrone ring.

  • Chromanone: Saturated at the C2-C3 position, resulting in a non-planar heterocyclic ring and increased flexibility.

Spectroscopic Identification (NMR Signatures)

The most reliable method for differentiation lies in the proton (


H) and carbon (

C) NMR signals of the pyrone ring.
FeatureChromone (Unsaturated)Chromanone (Saturated)
C2-C3 Bond Double bond (

-system)
Single bond (

-system)

H NMR (C2-H)
Singlet (typically

7.8 - 8.2 ppm)
Multiplet (typically

4.0 - 4.5 ppm)

H NMR (C3-H)
Singlet (typically

6.0 - 6.5 ppm)
Multiplet (typically

2.5 - 3.0 ppm)
Coupling (

)
N/A (Singlets)Distinct

coupling (vicinal)

C NMR (C=O)

175 - 180 ppm

190 - 195 ppm (loss of conjugation shifts downfield)

Biosynthetic Machinery: The Type III PKS Pathway[3][4][5]

While flavonoids are derived from the mixed shikimate/acetate pathway, simple chromones are predominantly assembled via the polyketide pathway , specifically utilizing Type III Polyketide Synthases (PKS III) . This distinction is critical for metabolic engineering and biosynthetic elucidation.

Mechanism of Action

The enzyme Pentaketide Chromone Synthase (PCS) , first characterized in Aloe arborescens, exemplifies this machinery.[1] Unlike Type I (modular) or Type II (dissociated) PKS systems, Type III PKSs are homodimeric enzymes that catalyze iterative condensation reactions within a single active site.

  • Priming: The enzyme accepts an Acetyl-CoA starter unit.[2]

  • Elongation: It catalyzes the iterative condensation of five Malonyl-CoA extender units.

  • Cyclization: The resulting linear pentaketide intermediate undergoes a Claisen cyclization to form the bicyclic ring system.

Biosynthetic Pathway Diagram[2]

Biosynthesis Start Acetyl-CoA (Starter Unit) Enzyme Pentaketide Chromone Synthase (Type III PKS) Start->Enzyme Malonyl 5x Malonyl-CoA (Extender Units) Malonyl->Enzyme Linear Linear Pentaketide Intermediate Enzyme->Linear Iterative Condensation Cyclization Claisen Cyclization (C-C Bond Formation) Linear->Cyclization Chromone 5,7-Dihydroxy-2-methylchromone (Core Scaffold) Cyclization->Chromone Deriv Glycosylation/Methylation (e.g., Aloesin, Eugenin) Chromone->Deriv Post-PKS Modification

Figure 1: Biosynthetic pathway of simple chromones via Type III PKS, illustrating the condensation of malonyl-CoA units to form the core scaffold.

Primary Natural Reservoirs

A. Plant Sources (The Classical Reservoir)

Plants remain the most abundant source of chromones, particularly within specific families.

  • Aloe Species (Asphodelaceae): Rich in C-glucosyl chromones such as Aloesin and Aloeresin .[2] These are biosynthesized by Aloesone Synthase (ALS), a specific PKS III.[1]

  • Ammi visnaga (Apiaceae): The source of Khellin , a furanochromone.[2] Khellin is historically significant as the lead compound that inspired the development of cromolyn sodium (asthma) and amiodarone (antiarrhythmic).

  • Aquilaria Species (Thymelaeaceae): When infected or wounded, these trees produce "Agarwood" resin, which is rich in 2-(2-phenylethyl)chromones . These compounds are unique markers of high-quality agarwood.

B. Fungal Sources (The Emerging Reservoir)

Fungi, particularly endophytes and marine-derived strains, produce chromones with unique substitution patterns (often methylated or chlorinated).

  • Tolypocladium extinguens: Produces Eugenin derivatives (e.g., 6-methoxymethyleugenin).

  • Penicillium & Aspergillus: Marine-derived strains of these genera have yielded compounds like Penicitrinine A , which features a complex spiro-skeleton and potent antitumor activity.

  • Endophytes: Fungi residing within plants (e.g., Daldinia sp.) often co-produce chromones similar to their hosts, raising questions about horizontal gene transfer or convergent evolution.

C. Marine Sources (The Novel Frontier)

Marine invertebrates and their associated symbionts offer chemically distinct chromones, often featuring halogenation (bromine/chlorine) due to the saline environment.

  • Tubastrea micrantha (Pacific Stony Coral): The source of Tubastraine , a rare chromone alkaloid containing a bromine atom.[3] It serves as a chemical defense (antifeedant) against the crown-of-thorns starfish.[3]

Technical Workflow: Isolation Strategy

Isolating chromones from fungal culture broth is a critical workflow in modern natural product discovery. The following protocol ensures high recovery and purity.

Protocol: Isolation of Chromones from Fungal Broth

Objective: Extraction and purification of chromones (e.g., Eugenin derivatives) from liquid fermentation.

  • Fermentation & Separation:

    • Cultivate fungus (e.g., Tolypocladium) in Sabouraud Dextrose Broth (SDB) for 21 days (static, 25°C).

    • Separate mycelium from broth via vacuum filtration using Celite 545.

  • Extraction (Dual-Phase):

    • Mycelium: Macerate in EtOAc (Ethyl Acetate) for 24 hours (x3). Sonicate for 30 mins to disrupt cell walls.

    • Broth: Liquid-liquid extraction with EtOAc (1:1 v/v, x3).

    • Note: Chromones are moderately polar; EtOAc is the solvent of choice. Avoid MeOH initially to prevent extracting excessive sugars.

  • Fractionation (Solid Phase Extraction - SPE):

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Load crude extract onto a C18 SPE cartridge.

    • Elute with stepped gradient: 10% MeOH/H₂O

      
       50% 
      
      
      
      100% MeOH.
    • Checkpoint: Chromones typically elute in the 40-70% MeOH fractions due to their aromaticity.

  • Purification (HPLC-DAD):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-30 min (10%

      
       100% B).
      
    • Detection: Monitor at 254 nm (aromatic ring) and 280-300 nm (carbonyl conjugation).

Isolation Workflow Diagram

Isolation Biomass Fungal Culture (Broth + Mycelium) Filter Filtration (Celite 545) Biomass->Filter Extract EtOAc Extraction (Partitioning) Filter->Extract Filtrate & Solids Crude Crude Extract (Concentrated) Extract->Crude Evaporation SPE C18 SPE Fractionation Crude->SPE HPLC Semi-Prep HPLC (C18, ACN/H2O) SPE->HPLC 40-70% MeOH Fraction Pure Isolated Chromone (NMR/MS Ready) HPLC->Pure Peak Collection

Figure 2: Step-by-step isolation workflow from fungal fermentation to pure compound.

Pharmacological Potential[2][5][6][7][8][9][10][11][12]

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

CompoundSourceClassPrimary Biological ActivityMechanism/Target
Khellin Ammi visnagaFuranochromoneVasodilator / SpasmolyticCa²⁺ channel blockade; PDE inhibition.
Aloesin Aloe spp.C-glucosyl chromoneSkin Whitening / Anti-inflammatoryCompetitive inhibition of Tyrosinase; NF-κB suppression.
Tubastraine Tubastrea micranthaChromone AlkaloidAntifeedant / CytotoxicChemical defense; potential antiproliferative.
Penicitrinine A Penicillium citrinum (Marine)Spiro-chromanoneAntitumor / AntimetastaticInduction of apoptosis (Bcl-2 downregulation); MMP-9 inhibition.
Cromolyn Synthetic (Natural Product Derived)Bis-chromoneAnti-asthmaticMast cell stabilization (prevents histamine release).

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (2024). A comprehensive review of chromone bioactivity from 2018-2023.

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules. (2021). Detailed NMR data and taxonomic distribution of 192 chromone glycosides.

  • Type III Polyketide Synthases in Natural Product Biosynthesis. ResearchGate. (2025). Mechanistic insights into PKS III and the formation of the chromone scaffold.

  • The Isolation of Two New Chromone Derivatives from the New Zealand Fungus Tolypocladium extinguens. Journal of Natural Products. (2002). Primary source for the fungal extraction protocol described in Section 4.

  • Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Marine Drugs. (2014). Source for Tubastraine and marine chromone alkaloids.[4]

Sources

Chromone Scaffolds in Modern Pharmacology: Structural Versatility and Therapeutic Mechanisms

[1]

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the historic isolation of khellin to the development of modern anticancer agents like flavopiridol, the chromone core remains a linchpin in drug discovery. This guide dissects the pharmacological utility of chromone scaffolds, analyzing their Structure-Activity Relationships (SAR), mechanistic pathways in oncology and inflammation, and practical protocols for their synthesis and biological evaluation.

Part 1: Chemical Architecture & SAR Analysis

The ubiquity of the chromone scaffold in nature (e.g., flavonoids, isoflavones) stems from its rigid bicyclic system, which effectively mimics the adenine ring of ATP. This mimicry is the structural basis for its potent kinase inhibitory activity.

The 1,4-Benzopyrone Core

The scaffold consists of a benzene ring fused to a

  • C2 & C3 Positions: Critical for biological differentiation.

    • C2-substitution (e.g., 2-styrylchromones): Enhances anticancer potency by increasing lipophilicity and planar surface area for DNA intercalation or tubulin binding.

    • C3-substitution (e.g., isoflavones): Often shifts activity toward estrogen receptor modulation (SERMs).

  • C5 & C7 Positions: Hydroxyl or methoxy substitutions here modulate redox potential, crucial for antioxidant and anti-inflammatory activity (inhibition of ROS).

Visualization: Structural Logic of Chromones

The following diagram illustrates the core numbering and functional zones of the chromone scaffold.

ChromoneSARCoreChromone Scaffold(1,4-benzopyrone)C2C2 PositionTarget: Anticancer/AntimicrobialModification: Styryl/Aryl groupsCore->C2Lipophilicity & IntercalationC3C3 PositionTarget: Estrogenic/KinaseModification: Phenyl (Isoflavone)Core->C3Receptor SpecificityC7C7 PositionTarget: Solubility/ADMEModification: Glycosylation/EthersCore->C7PharmacokineticsC5C5 PositionTarget: Redox ActivityModification: -OH (Chelation)Core->C5Radical Scavenging

Figure 1: Functional mapping of the chromone nucleus. Specific substitutions at C2, C3, and C7 dictate the transition from a general anti-inflammatory agent to a targeted kinase inhibitor.

Part 2: Mechanistic Pharmacology

Anti-Inflammatory Signaling (NF- B & MAPK)

Chromone derivatives, particularly 2-styrylchromones and substituted flavones, exert potent anti-inflammatory effects by intercepting the NF-

  • Mechanism: They inhibit the phosphorylation of I

    
    B kinase (IKK), preventing the degradation of I
    
    
    B
    
    
    . This sequesters the NF-
    
    
    B dimer (p50/p65) in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6, IL-1
    
    
    ).
  • HMGB1-RAGE Axis: Recent studies indicate chromones also disrupt the HMGB1-RAGE interaction, downstream suppressing ERK1/2 phosphorylation.[1]

Oncology: Kinase Inhibition & Tubulin Destabilization

The ATP-mimetic nature of chromones makes them ideal scaffolds for Competitive ATP Inhibition.

  • Target: Cyclin-Dependent Kinases (CDKs). Flavopiridol (Alvocidib), a chromone-derived alkaloid, inhibits CDK9, halting the cell cycle at G1/S or G2/M phases.

  • Target: PI3K/Akt/mTOR. Chromones block the ATP-binding pocket of PI3K, inducing apoptosis in resistant cancer lines (e.g., MCF-7, HCT116).

Visualization: Pathway Interception

MechanismActionStimulusPro-Inflammatory Stimulus(LPS / TNF-a)ReceptorTLR4 / RAGE ReceptorStimulus->ReceptorIKKIKK Complex(Active)Receptor->IKKMAPKMAPK / ERK1/2(Phosphorylated)Receptor->MAPKIkBIkB DegradationIKK->IkBTranscriptionCytokine Production(IL-6, TNF-a)MAPK->TranscriptionChromoneChromone Derivative(Inhibitor)Chromone->IKKBlocks PhosphorylationChromone->MAPKInhibits ActivationNFkBNF-kB TranslocationIkB->NFkBNFkB->Transcription

Figure 2: Mechanistic intervention of chromone derivatives in the NF-

Part 3: Experimental Protocols

To ensure reproducibility in chromone research, we detail two validated workflows: the chemical synthesis of the scaffold and the pharmacological validation of its kinase inhibitory potential.

Protocol A: Synthesis of 2-Styrylchromones (Baker-Venkataraman Rearrangement)

This method remains the gold standard for generating C2-functionalized libraries.

Reagents:

  • 2'-Hydroxyacetophenone derivatives

  • Cinnamoyl chloride (or benzaldehyde derivatives)

  • Pyridine / KOH / DMSO

Step-by-Step Workflow:

  • Esterification: React 2'-hydroxyacetophenone with cinnamoyl chloride in dry pyridine (0°C to RT, 12h) to form the o-cinnamoyloxyacetophenone ester.

  • Rearrangement: Treat the ester with KOH in DMSO (or pyridine) at 50°C. This triggers the Baker-Venkataraman rearrangement to form the

    
    -diketone intermediate (1,3-diketone).
    
  • Cyclization: Acid-catalyzed cyclization (glacial acetic acid + conc. H2SO4) of the

    
    -diketone yields the 2-styrylchromone.
    
  • Purification: Recrystallize from ethanol/chloroform.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of a novel chromone derivative against CDK9 or PI3K.

Materials:

  • Recombinant Kinase (e.g., CDK9/CyclinT1)

  • Fluorescently labeled peptide substrate

  • ATP (at

    
    )
    
  • Chromone test compounds (dissolved in DMSO)

Procedure:

  • Preparation: Prepare a 384-well plate. Add 5

    
    L of test compound (serial dilutions, 10 
    
    
    M to 1 nM).
  • Enzyme Addition: Add 10

    
    L of kinase buffer containing recombinant enzyme. Incubate for 10 min at RT to allow scaffold binding to the ATP pocket.
    
  • Reaction Start: Add 10

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate for 60 min at RT (protected from light).

  • Termination: Add Stop Solution (EDTA-containing buffer).

  • Detection: Measure fluorescence intensity (Excitation 340 nm / Emission 615 nm and 665 nm for TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Part 4: Clinical & Translational Landscape

The transition of chromones from bench to bedside is exemplified by several approved and investigational drugs.

Drug NameIndicationTarget MechanismStatus
Cromolyn Sodium Asthma / MastocytosisMast cell stabilizer; blocks

influx
FDA Approved
Nedocromil AsthmaInhibition of chloride channels / sensory nerve activationFDA Approved
Flavopiridol (Alvocidib) AML / CLLPan-CDK inhibitor (CDK9, CDK4/6)Clinical Trials (Phase II/III)
Diosmin Venous InsufficiencyModulation of norepinephrine signaling; anti-inflammatoryFDA Approved (Medical Food/Supplement)

Part 5: References

  • Anticancer mechanism of chromones (EMT, Epithelial‐to‐mesenchymal transition) . ResearchGate. 2[2][3]

  • Chromone – Knowledge and References . Taylor & Francis.[4] 4[2]

  • Challenges with chromone as a privileged scaffold in drug discovery . Taylor & Francis.[4] 5

  • Chromones as a privileged scaffold in drug discovery: A review . Academia.edu. 6

  • Chromone: a valid scaffold in Medicinal Chemistry . CORE. 7

  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma . NIH. 8

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics . RSC Publishing. 9[2]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones . NIH. 10

  • Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum . NIH. 11[2]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics . NIH. 12[2]

  • Synthesis of Chromones and Flavones . Organic Chemistry Portal. 13

  • Chromones as a privileged scaffold in drug discovery: a review . PubMed.[8] 14

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents . ACS Pharmacology & Translational Science. 15[2]

  • A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling . MDPI. 1[2]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS . IJRPC. 16

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity . United Arab Emirates - Ministry of Health and Prevention. 17[2]

  • A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway . PLOS One. 18[2]

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors . ACS Publications. 19

  • Greener route for the synthesis of chromone using Amberlyst®15 via enaminones . arkat usa. 3

Sources

Basic Characterization of Novel Chromone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the chromone (1,4-benzopyrone) framework is recognized as a "privileged scaffold."[1] Its inherent ability to interact with a diverse array of biological targets—ranging from kinases and ion channels to G-protein coupled receptors—makes it a cornerstone in drug discovery for inflammation, oncology, and neuroprotection.

However, the utility of a novel chromone derivative is only as robust as the data characterizing it. This guide moves beyond generic protocols to provide a rigorous, self-validating framework for establishing the Identity , Druggability , and Function of new chromone entities.

Module 1: Structural Elucidation (The Identity Pillar)

Before biological testing, the chemical structure must be unequivocally confirmed. For chromones, distinguishing regioisomers (e.g., substitution at C-2 vs. C-3) is the primary challenge.

The Characterization Workflow

The following decision tree outlines the logical progression from crude product to validated chemical entity.

ChromoneCharacterization Start Crude Synthesis Product Purity Purity Check (HPLC-PDA / UPLC-MS) Start->Purity Isolation Purification (Flash Column / Prep-HPLC) Purity->Isolation < 95% Purity Identity Structural Identity (NMR + HRMS) Purity->Identity > 95% Purity Isolation->Purity Advanced Regioisomer Confirmation (2D NMR: HMBC/NOESY) Identity->Advanced Ambiguous Substitution SolidState Solid State Analysis (XRD / DSC) Identity->SolidState Crystalline Solid Final Validated Chemical Entity Advanced->Final SolidState->Final

Figure 1: Step-wise workflow for the rigorous structural validation of chromone derivatives.

NMR Spectroscopy: The Gold Standard

Proton (


H) and Carbon (

C) NMR are non-negotiable. However, for substituted chromones, 1D spectra are often insufficient to assign the position of substituents on the benzenoid ring (positions 5, 6, 7, 8).

Critical Technical Insight: The carbonyl carbon (C-4) is the anchor point for assignment. In


C NMR, it typically resonates between 175–180 ppm .
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for chromones. It detects correlations over 2-3 bonds.[2][3]

    • Application: To distinguish a C-2 substituent from a C-3 substituent, look for a correlation between the C-4 carbonyl carbon and the proton on the substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to identify which protons are attached to which carbons, effectively "cleaning up" the aromatic region where signals often overlap.

Table 1: Characteristic NMR Shifts for the Chromone Core
PositionAtomApprox. Shift (

, ppm)
Multiplicity/Note
C-2

H
7.8 – 8.2Singlet (if C-3 is sub.); Deshielded by ether oxygen.
C-3

H
6.2 – 6.5Singlet or Doublet; Upfield due to conjugation.
C-4

C
175 – 180Characteristic Carbonyl (C=O).
C-2

C
155 – 165Deshielded O-C=C carbon.
C-3

C
110 – 115Alkene carbon alpha to carbonyl.

Module 2: Physicochemical Profiling (The Druggability Pillar)

A potent inhibitor is useless if it precipitates in the gut or cannot penetrate the cell membrane. Chromones are often lipophilic; therefore, early assessment of solubility is critical.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the solid compound in a buffer, mimicking physiological conditions.

Materials:

  • Phosphate Buffered Saline (PBS, pH 7.4).

  • Orbital shaker.

  • HPLC-UV or LC-MS/MS.[4]

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid chromone derivative (approx. 1–2 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Cap the vial and shake at 25°C (or 37°C for physiological relevance) for 24 hours.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid. Alternatively, filter through a 0.45 µm PVDF filter (ensure low drug binding).

  • Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water) and inject into HPLC.

  • Calculation: Compare the peak area against a standard calibration curve prepared in DMSO (where the compound is fully soluble).

    • Acceptance Criteria: For an oral lead, solubility > 50 µg/mL is generally desired.

Protocol: LogP Determination (Shake-Flask)

Lipophilicity (LogP) predicts membrane permeability.

  • Partitioning: Dissolve the compound in octanol-saturated water and water-saturated octanol (1:1 volume ratio).

  • Equilibrium: Shake for 4 hours; allow phases to separate (centrifuge if necessary).

  • Analysis: Quantify the concentration of the compound in both the water phase and the octanol phase using HPLC.

  • Calculation:

    
    .
    

Module 3: Biological Validation (The Activity Pillar)

Chromone derivatives are frequently screened for anti-inflammatory, antioxidant, and anticancer activities.[5] The following protocols are industry-standard "first-pass" screens.

SAR Logic & Design

The structure-activity relationship (SAR) for chromones usually follows specific trends based on the substitution pattern.

ChromoneSAR Core Chromone Scaffold C2 Position C-2 (Lipophilicity/Selectivity) Core->C2 C3 Position C-3 (Pharmacophore Linker) Core->C3 C7 Position C-7 (Solubility/Metabolism) Core->C7 Activity2 Anti-inflammatory (COX-2, NF-kB) C2->Activity2 Aryl groups enhance COX binding Activity1 Kinase Inhibition (e.g., PI3K, CDK) C3->Activity1 H-bond acceptors critical for hinge binding Activity3 Antioxidant (Radical Scavenging) C7->Activity3 OH groups enhance radical scavenging

Figure 2: Common Structure-Activity Relationship (SAR) trends for chromone derivatives in drug discovery.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment: Dissolve chromone derivatives in DMSO (stock). Prepare serial dilutions in culture medium.

    • Control: Treat cells with 0.1% DMSO (vehicle control) and a positive control (e.g., Doxorubicin).

    • Exposure: Add 100 µL of drug solution to wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC
    
    
    
    .
Protocol: Antioxidant Activity (DPPH Assay)

Many chromones (especially hydroxylated ones) act as antioxidants. The DPPH assay is a rapid screening tool.

Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.

  • Reaction: Mix 100 µL of the chromone derivative (various concentrations in methanol) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Mechanism: If the chromone donates a hydrogen atom, the DPPH radical is reduced to a non-radical form (yellow). A decrease in absorbance indicates antioxidant activity.

  • Validation: Use Ascorbic Acid as a positive control.

References

  • Synthesis and biological evaluation of chromanone-based derivatives. Bioorganic Chemistry, 2023.

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 2012.[6]

  • Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 2001.

  • Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 2013.

  • Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. Frontiers in Pharmacology, 2022.

Sources

7-Amino-2-methylchromone: Synthetic Scaffolds and Medicinal Utility

[1]

Executive Summary: The Chromone Distinction

In the high-throughput landscape of medicinal chemistry, the chromone (4H-chromen-4-one) scaffold often stands in the shadow of its isomer, the coumarin (2H-chromen-2-one).[1] Specifically, This compound (CAS 30779-70-5) is frequently confused with the ubiquitous fluorogenic leaving group 7-Amino-4-methylcoumarin (AMC).[1]

This guide corrects that oversight. While AMC is a standard tool for protease assays, this compound serves a distinct and vital role as a privileged scaffold for the synthesis of bioactive styrylchromones , potent antioxidants, and cytotoxic agents.[1] This document details the synthetic pathways, physicochemical distinctions, and therapeutic applications of this underutilized pharmacophore.[2][3]

Chemical Identity & Structural Logic[1]

The Isomeric Divergence

The structural difference between the chromone and coumarin cores dictates their reactivity and biological target profile. The chromone ring system is a benzoannelated


1
FeatureThis compound7-Amino-4-methylcoumarin (AMC)
Core Structure 4H-Chromen-4-one2H-Chromen-2-one
Carbonyl Position C4 (Gamma)C2 (Alpha)
Primary Utility Synthetic Intermediate, PharmacophoreFluorogenic Protease Substrate
Fluorescence Solvatochromic, pH-dependentHigh Quantum Yield (Blue)
Key Reactivity C2-Methyl condensation (Aldol-type)Amide bond hydrolysis (Enzymatic)
Physicochemical Properties[1][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.19 g/mol [1]

  • Melting Point: 174–179 °C[1]

  • Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.[1]

  • pKa (Amino): ~3.5–4.0 (The electron-withdrawing carbonyl at C4 reduces the basicity of the aniline nitrogen compared to simple anilines).

Synthetic Methodologies

The synthesis of this compound is rarely direct.[1] The most robust route involves the construction of the chromone ring followed by functional group manipulation. The Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement are standard, but for the amino-derivative, a Nitro-Reduction pathway is preferred to avoid side reactions with the free amine during ring closure.[1]

Pathway: Nitro-Reduction Route

This protocol ensures high fidelity of the chromone core before exposing the reactive amino group.[1]

Synthesis_PathwayStart2-Hydroxy-4-nitroacetophenoneInter17-Nitro-2-methylchromoneStart->Inter1Kostanecki-RobinsonCyclizationReagent1Acetic Anhydride(NaOAc, 180°C)Reagent1->Inter1ProductThis compoundInter1->ProductSelective ReductionReagent2SnCl2 / HCl(Ethanol, Reflux)Reagent2->Product

Caption: Figure 1. Step-wise synthesis of this compound via nitro-reduction strategy.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 7-Nitro-2-methylchromone.

Reagents:

  • 7-Nitro-2-methylchromone (1.0 eq)[1]

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Absolute Ethanol (0.2 M concentration)

  • Concentrated HCl (Catalytic)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-nitro-2-methylchromone (e.g., 2.05 g, 10 mmol) in 50 mL of absolute ethanol.

  • Activation: Add concentrated HCl (1-2 mL) dropwise to the stirring solution.

  • Reduction: Add

    
     (11.2 g, 50 mmol) in portions. The reaction is exothermic; monitor temperature.[1]
    
  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    fluorescent spot.
  • Workup:

    • Cool to room temperature.[1][4][5]

    • Neutralize the solution with 10% NaOH or saturated

      
       until pH ~8.[1] A thick white precipitate of tin salts will form.[1]
      
    • Filter through a Celite pad.[1] Wash the pad thoroughly with Ethyl Acetate.[1]

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield yellow crystals.

Medicinal Chemistry Applications

The primary utility of this compound lies in its reactivity at the C2-methyl group and the C7-amino group .[1]

The Styrylchromone Gateway

The C2-methyl group of chromones is acidic enough to undergo aldol-type condensations with aromatic aldehydes.[1] This yields 2-styrylchromones , a class of compounds with potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) lines.[1]

  • Mechanism: The extended conjugation of the styryl group stabilizes the radical species, enhancing antioxidant capacity, while the planar structure intercalates with DNA or binds allosterically to kinases.

  • Key Derivative: (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7).[1]

Table 1: Bioactivity of this compound Derivatives

Derivative CodeR-Substituent (Aldehyde)Target/ActivityIC50 / Efficacy
Core NoneScaffold IntermediateLow Activity
ASC-7 3,4-MethylenedioxyMCF-7 Cytotoxicity56.0

M
ASC-7 3,4-MethylenedioxyDPPH Scavenging54.6

M
Styryl-F 4-FluoroAntibacterialModerate
Fluorescent Probes & Solvatochromism

Unlike the "always on" fluorescence of coumarins, 7-aminochromones often exhibit excited-state intramolecular charge transfer (ICT) .[1]

  • Solvatochromism: The emission wavelength shifts significantly based on solvent polarity (e.g., Blue in Hexane

    
     Green/Yellow in DMSO).[1]
    
  • Application: This property makes this compound derivatives excellent candidates for polarity-sensitive probes in protein binding pockets or lipid membranes.[1]

Mechanism of Action: The "Privileged Scaffold"

The chromone core mimics the adenosine ring of ATP, allowing it to function as a competitive inhibitor for various kinases.

MoA_LogicScaffoldThis compound(Core)ModificationC2-Styryl ExtensionScaffold->ModificationAldol CondensationTarget1Kinase ATP Pocket(H-bond Acceptor)Modification->Target1Steric FitTarget2ROS Scavenging(Radical Stabilization)Modification->Target2ConjugationTarget3DNA Intercalation(Planar Stacking)Modification->Target3Planarity

Caption: Figure 2. Pharmacological versatility of the chromone scaffold upon derivatization.[3]

References

  • Synthesis and Cytotoxicity: In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. ResearchGate.[1][4]

  • General Chromone Chemistry: Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.[1]

  • Fluorescence Properties: pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. Zeitschrift für Naturforschung A.

  • Compound Data: this compound Product Page. Sigma-Aldrich.[1]

Methodological & Application

Application Note: 7-Amino-2-methylchromone (7A2MC) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 7-Amino-2-methylchromone (7A2MC) , a specialized fluorescent scaffold distinct from its isomer 7-amino-4-methylcoumarin (Coumarin 120). While often confused due to the "AMC" abbreviation, 7A2MC exhibits unique photophysical properties governed by excited-state intramolecular charge transfer (ICT) and specific metal-ligand coordination geometries.

This guide focuses on its two primary validated applications: Human Serum Albumin (HSA) Site IB probing and Zinc (Zn²⁺) ion sensing .

Abstract & Technical Overview

This compound (CAS: 30779-70-5) is a benzopyran-4-one derivative characterized by a "push-pull" electronic structure, where the electron-donating amino group at position 7 interacts with the electron-withdrawing carbonyl at position 4. Unlike the widely used protease substrate 7-amino-4-methylcoumarin (Coumarin 120), 7A2MC is primarily utilized as a solvatochromic probe for micro-environmental polarity and a ligand-based sensor for transition metals.

Key Differentiator: Chromone vs. Coumarin
FeatureThis compound (7A2MC)7-Amino-4-methylcoumarin (AMC/Coumarin 120)
Structure 2-methyl-chromen-4-one4-methyl-chromen-2-one
Primary Use HSA Site IB probe, Zn²⁺ sensor, AChE inhibitorProtease substrate leaving group, Laser dye
Fluorescence pH-dependent; Enhanced by Zn²⁺ chelationStrong blue fluorescence; pH insensitive > 4
Binding Site Sudlow's Site IB (HSA)Non-specific / Enzyme Active Sites

Mechanism of Action

Solvatochromism & Protein Binding

7A2MC exhibits Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the amino group to the carbonyl oxygen. In polar solvents (like water), the excited state is stabilized, leading to a red shift (bathochromic) and often fluorescence quenching due to hydrogen bonding. In hydrophobic protein pockets (e.g., HSA Site IB), the non-radiative decay pathways are restricted, and the fluorescence quantum yield increases or the emission shifts (blue shift), allowing for sensitive detection of binding events.

Chelation-Enhanced Fluorescence (CHEF)

In the presence of Zn²⁺ ions (specifically in acetonitrile or organic mixtures), 7A2MC acts as a monodentate or bidentate ligand. The coordination of Zn²⁺ to the carbonyl oxygen and/or the amino nitrogen restricts the rotation of the amino group and blocks Photoinduced Electron Transfer (PET) quenching mechanisms, resulting in a significant enhancement of fluorescence intensity (CHEF effect).

Mechanistic Pathway Diagram

7A2MC_Mechanism cluster_0 State 1: Free Probe (Solvent) cluster_1 State 2: Bound/Chelated Node_Free 7A2MC (Free) Relaxed Structure Node_Quench Non-Radiative Decay (H-bonding/Rotation) Node_Free->Node_Quench Excitation (Polar Solvent) Node_Bound 7A2MC-HSA / 7A2MC-Zn²⁺ Rigidified Structure Node_Free->Node_Bound + HSA (Hydrophobic Pocket) OR + Zn²⁺ (Chelation) Node_Fluor Strong Fluorescence (Blue Emission) Node_Bound->Node_Fluor ICT Stabilized Rotation Blocked caption Fig 1. Mechanism of fluorescence enhancement via environmental rigidification (HSA) or metal chelation (Zn).

[2]

Experimental Protocols

Preparation of Stock Solutions

Reagents:

  • This compound (Sigma-Aldrich/Merck, CAS 30779-70-5, ≥95%).

  • Solvents: DMSO (spectroscopic grade) or Acetonitrile (ACN).

Protocol:

  • Weighing: Weigh approx. 1.75 mg of 7A2MC (MW = 175.18 g/mol ).

  • Dissolution: Dissolve in 1.0 mL of DMSO to create a 10 mM Stock Solution .

  • Storage: Store at -20°C, protected from light. Stable for 1 month.

  • Working Solution: Dilute stock 1:1000 in the experimental buffer/solvent to achieve a final concentration of 10 µM .

Protocol A: Probing HSA Binding Interactions

This assay determines the binding affinity of small molecules to Human Serum Albumin (HSA) using 7A2MC as a site-specific probe (Sudlow's Site IB).

Materials:

  • HSA (fatty acid-free) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Quartz cuvette (1 cm path length).

Procedure:

  • Baseline: Prepare a 2.0 mL solution of 5 µM HSA in PBS.

  • Titration: Add 7A2MC working solution in stepwise aliquots (0.5 µM increments) to the HSA solution.

    • Control: Perform identical titration into PBS without HSA to correct for inner filter effects.

  • Measurement:

    • Excitation: 295 nm (to monitor Tryptophan quenching) AND 310-320 nm (to monitor 7A2MC direct emission).

    • Emission Scan: 300 nm – 550 nm.

  • Data Analysis:

    • Observe the quenching of HSA Tryptophan fluorescence at ~340 nm.

    • Observe the appearance/enhancement of 7A2MC fluorescence at ~450 nm (blue).

    • Calculation: Use the Stern-Volmer equation to calculate the quenching constant (

      
      ):
      
      
      
      
      Where
      
      
      is initial fluorescence,
      
      
      is fluorescence with probe, and
      
      
      is 7A2MC concentration.
Protocol B: Fluorescent Sensing of Zn²⁺ Ions

This protocol utilizes the CHEF effect to detect Zinc ions in organic or semi-aqueous media.

Procedure:

  • Solvent System: Use Acetonitrile (ACN) or an ACN:Water (9:1) mixture. Note: Water quenches 7A2MC fluorescence; high organic content is required for optimal sensitivity.

  • Probe Preparation: Dilute 7A2MC stock to 20 µM in ACN.

  • Titration: Add ZnCl₂ or Zn(ClO₄)₂ solution (0 – 100 µM) in 5 µM increments.

  • Measurement:

    • Excitation: 310 nm.

    • Emission: Monitor peak at ~430–450 nm .

  • Selectivity Check: To verify specificity, add competing ions (Mg²⁺, Ca²⁺, Cu²⁺) to separate aliquots. Cu²⁺ typically quenches fluorescence (paramagnetic quenching), while Zn²⁺ enhances it.

Data Interpretation & Troubleshooting

Spectral Characteristics Table
ParameterValue / ConditionNotes
Absorbance Max (

)
300 – 310 nmSolvent dependent
Emission Max (

)
430 – 450 nmBlue emission; intensity increases in non-polar media
Stokes Shift ~120 – 140 nmLarge shift reduces self-quenching
Quantum Yield (

)
Low in water (<0.05)Increases significantly upon Zn²⁺ binding or in DMSO
pKa ~2.5 (Carbonyl), ~4.0 (Amino)Protonation of ring nitrogen/carbonyl alters spectra
Troubleshooting Guide
  • Issue: No Fluorescence observed.

    • Cause: Solvent is too polar (100% water) or pH is neutral without a target.

    • Solution: 7A2MC is a "turn-on" probe. It requires a binding partner (HSA) or metal ion (Zn²⁺) or an acidic environment to fluoresce strongly. Verify in pure DMSO or ACN.

  • Issue: Precipitation upon adding Zn²⁺.

    • Cause: Concentration too high or phosphate buffer used (Zn-Phosphate precipitates).

    • Solution: Use HEPES or Tris buffer (if aqueous) or switch to pure Acetonitrile.

  • Issue: Signal overlap with Tryptophan.

    • Cause: Excitation at 295 nm excites both Trp and 7A2MC.

    • Solution: Deconvolute spectra or excite 7A2MC selectively at >320 nm.

Workflow Diagram: HSA Binding Analysis

HSA_Assay_Workflow Start Start: 5 µM HSA in PBS Step1 Measure Baseline Spectra (Ex: 295nm, Em: 300-500nm) Start->Step1 Step2 Add 7A2MC Aliquot (+0.5 µM) Step1->Step2 Step3 Equilibrate 2 mins (25°C) Step2->Step3 Step4 Measure Spectra Step3->Step4 Decision Saturation Reached? Step4->Decision Decision->Step2 No Calc Plot F0/F vs [7A2MC] (Stern-Volmer Plot) Decision->Calc Yes Result Determine Binding Constant (Ka) & Binding Site (Sudlow IB) Calc->Result caption Fig 2. Step-by-step workflow for determining HSA binding affinity using 7A2MC quenching.

References

  • Baruah, P., et al. (2019).[1][2] Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix. Journal of Molecular Liquids.

  • Mucha, P., et al. (2018). Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization. Polyhedron. [3]

  • Mariappan, G., & Sundaraganesan, N. (2014).[4][5] Vibrational assignments for the this compound molecule using a combination of experimental vibrational spectroscopic measurements and ab initio computational methods. Journal of Molecular Structure. [6]

  • BenchChem. (2025). The Photophysical Landscape of 7-Methylcoumarin Derivatives: A Technical Guide. (Reference for comparative coumarin data).

  • Sigma-Aldrich. Product Specification: this compound (CAS 30779-70-5).

Sources

Application of 7-Amino-2-methylchromone in metal ion detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Amino-2-methylchromone Derivatives for Selective Metal Ion Detection

Abstract

This compound (7-AMC) is a privileged fluorescent scaffold characterized by high quantum yield and photostability. While the parent molecule exhibits intrinsic fluorescence, its primary application in metal ion sensing arises from its utility as a precursor for Schiff base ligands. This guide details the protocol for derivatizing 7-AMC to create a "Turn-Off" sensor for Copper (Cu²⁺) and a "Turn-On" sensor for Zinc (Zn²⁺). The methodology leverages the Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF) mechanisms to achieve nanomolar sensitivity in physiological and environmental matrices.

Mechanism of Action

The sensing capability of 7-AMC is unlocked through functionalization of the C-7 amino group. The most robust application involves the formation of a Schiff base with salicylaldehyde derivatives.

  • The Fluorophore (7-AMC): Acts as the signaling unit. Its emission is sensitive to the electronic density of the amine nitrogen.

  • The Receptor (Schiff Base -C=N-): The imine nitrogen and the phenolic oxygen of the salicylaldehyde moiety create a specific binding pocket (

    
    -bidentate or tridentate coordination).
    
  • Signal Transduction:

    • Cu²⁺ Detection (Turn-Off): Copper is a paramagnetic ion with an unfilled

      
      -shell. When it binds to the 7-AMC derivative, it facilitates Intersystem Crossing (ISC) or electron transfer, quenching the fluorescence via the paramagnetic effect and inhibition of the ICT state.
      
    • Zn²⁺ Detection (Turn-On): Zinc is diamagnetic (

      
      ). Binding restricts the isomerization of the C=N bond (restricting non-radiative decay) and enhances the ICT process, leading to Chelation-Enhanced Fluorescence (CHEF).
      

Mechanism cluster_0 Synthesis cluster_1 Sensing AMC This compound (Blue Fluorophore) Sensor Schiff Base Sensor (Weakly Fluorescent) AMC->Sensor Condensation (-H2O) Sal Salicylaldehyde (Receptor Precursor) Sal->Sensor Off Fluorescence Quenching (TURN-OFF) Sensor->Off Binding Cu2+ (Paramagnetic Quenching) On Fluorescence Enhancement (TURN-ON) Sensor->On Binding Zn2+ (CHEF Mechanism) Cu Cu2+ Ion (Paramagnetic) Cu->Off Zn Zn2+ Ion (Diamagnetic) Zn->On

Figure 1: Mechanistic pathway from synthesis to metal ion discrimination. The Schiff base derivative acts as a molecular switch.

Materials and Preparation

Reagents:

  • This compound (≥98% purity).

  • Salicylaldehyde (or 2-hydroxy-1-naphthaldehyde for red-shifted emission).

  • Solvents: DMSO (Spectroscopic grade), Ethanol (Absolute), HEPES buffer.

  • Metal Salts: Perchlorate or Nitrate salts of Cu²⁺, Zn²⁺, and interferents (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺).

Stock Solutions:

  • Sensor Stock (1 mM): Dissolve 2.65 mg (approx., based on MW) of the synthesized Schiff base in 10 mL DMSO. Store in the dark at 4°C.

  • Metal Stock (10 mM): Dissolve metal salts in deionized water.

  • Buffer: 10 mM HEPES, pH 7.4 (mimics physiological pH).

Experimental Protocol

Phase 1: Synthesis of the Sensor (Brief)

Note: If the derivative is not commercially available, it must be synthesized.

  • Dissolve 1.0 mmol this compound and 1.0 mmol Salicylaldehyde in 20 mL hot ethanol.

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux for 4–6 hours. A precipitate (yellow/orange) will form.

  • Filter, wash with cold ethanol, and recrystallize.

  • Validation: Confirm structure via ¹H-NMR (look for imine proton singlet at ~8.5–9.0 ppm).

Phase 2: Spectroscopic Characterization (The "Turn-Off" Cu²⁺ Assay)

This protocol quantifies Cu²⁺ via fluorescence quenching.

  • Blank Preparation: In a quartz cuvette, mix:

    • 1.5 mL HEPES Buffer (pH 7.4)

    • 1.5 mL DMSO (or Acetonitrile)

    • 30 µL Sensor Stock (Final conc: 10 µM)

  • Acquisition: Record fluorescence emission spectrum (

    
     nm, 
    
    
    
    nm). This is
    
    
    .
  • Titration:

    • Sequentially add 1 µL aliquots of Cu²⁺ stock (10 mM).

    • Mix by inversion for 10 seconds.

    • Record spectrum after each addition until fluorescence plateaus (typically ~2–5 equivalents of metal).

  • Data Processing: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx. 450 nm) vs. [Cu²⁺].
Phase 3: Selectivity and Interference Testing

To ensure the sensor is trustworthy for complex samples (e.g., tap water, serum).

  • Selectivity: Repeat the "Blank Preparation" for separate cuvettes. Add 5 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) individually. Measure

    
    .
    
  • Interference (Competition):

    • Prepare a cuvette with Sensor + 5 equiv. of Interfering Ion.

    • Add 1 equiv. of Target Ion (Cu²⁺).[1]

    • Measure

      
      .[2][3][4][5][6][7]
      
    • Success Criterion: The signal should quench significantly even in the presence of interferents.

Data Analysis & Visualization

Calculation of Limit of Detection (LOD)

Use the standard deviation of the blank (


) and the slope (

) of the linear range of the titration curve.

Stern-Volmer Analysis (For Quenching)

Determine the quenching efficiency and binding constant.



  • 
    : Intensity of blank.
    
  • 
    : Intensity with metal.[8]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Concentration of Cu²⁺.[2][8][9][10]
    
  • 
    : Stern-Volmer constant (measure of sensitivity).
    

Summary Table: Typical Performance Metrics

ParameterValue (Typical)Notes
Excitation Wavelength 360–380 nmAvoids UV damage to biological samples.
Emission Maximum 440–460 nmBlue fluorescence (naked eye visible).
Response Time < 30 secondsSuitable for real-time monitoring.
LOD (Cu²⁺) 10–100 nMHighly sensitive; below EPA limits for water.
Binding Stoichiometry 1:1 or 1:2 (M:L)Determine via Job's Plot.[8]

Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Titration Experiment cluster_analysis Data Analysis Stock Prepare Stock Solutions (DMSO/Buffer) Blank Measure Blank (F0) (Sensor only) Stock->Blank Add Add Metal Ion Aliquot (0.1 - 5.0 equiv) Blank->Add Mix Incubate (10-30 sec) Add->Mix Measure Record Spectrum (Fluorescence) Mix->Measure Measure->Add Repeat until saturation Plot Plot F vs. [M] Measure->Plot End Calc Calculate LOD & Ksv Plot->Calc

Figure 2: Step-by-step experimental workflow for metal ion titration.

Troubleshooting & Tips

  • Solubility Issues: If the sensor precipitates in 100% aqueous buffer, increase the organic co-solvent (DMSO/EtOH) ratio to 20–30%.

  • pH Sensitivity: Schiff bases can hydrolyze at low pH (< 5). Ensure buffer is maintained at pH 7.0–7.4.

  • Stoichiometry: Perform a Job's Plot (Method of Continuous Variations) to confirm if the complex is 1:1 or 1:2. This is critical for calculating accurate binding constants.

References

  • Mechanism of Chromone Sensors: Title: A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution.[9] Source: MDPI (Molecules), 2021. URL:[Link]

  • General Synthesis & Application: Title: Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications. Source: Royal Society of Chemistry (RSC Advances), 2024. URL:[Link]

  • Fluorescence Quenching Principles: Title: Structure-Based Understanding of Cu2+ Coordination in Fluorescent Proteins for Metal Biosensor Applications. Source: NIH / MDPI (Int. J. Mol. Sci.), 2023.[2][3][6][9] URL:[Link]

  • Zn2+ Detection (Turn-On): Title: Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn (II) ions.[8] Source: Journal of Molecular Structure, 2021.[8] URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of 7-Amino-2-methylchromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-amino-2-methylchromone (4H-chromen-4-one) presents a classic challenge in heterocyclic chemistry: distinguishing the target chromone scaffold from its thermodynamic isomer, 7-amino-4-methylcoumarin (Coumarin 120). While both molecules share identical starting materials (m-aminophenol and ethyl acetoacetate) and molecular weights, their biological and photophysical properties differ significantly.

This guide details a robust Simonis Cyclization protocol using Polyphosphoric Acid (PPA) to favor the chromone pathway. We further provide a derivatization workflow to generate 2-styrylchromones , a class of compounds exhibiting potent cytotoxicity against MCF-7 and HCT-116 cancer cell lines.

Scientific Mechanism: The Regioselectivity Switch

The critical decision point in this synthesis is the choice of condensing agent, which dictates whether the reaction follows the Pechmann or Simonis pathway.

  • Pechmann Condensation (Kinetic Control): Uses Sulfuric Acid (

    
    ).[1][2] The phenol undergoes electrophilic aromatic substitution beta to the ester carbonyl. This yields the Coumarin  (2-one).
    
  • Simonis Reaction (Thermodynamic Control): Uses Polyphosphoric Acid (PPA) or

    
    . The reaction is driven by the activation of the keto-carbonyl, leading to cyclization at the phenol oxygen. This yields the Chromone  (4-one).
    
Pathway Visualization

ReactionPathway Start Precursors: m-Aminophenol + Ethyl Acetoacetate ConditionA Condition A: Conc. H2SO4 (Pechmann) Start->ConditionA ConditionB Condition B: PPA / Heat (Simonis) Start->ConditionB InterA Intermediate: C-Acylation ConditionA->InterA Electrophilic Attack InterB Intermediate: O-Acylation ConditionB->InterB Dehydration/Cyclization ProdA TARGET MISMATCH: 7-Amino-4-methylcoumarin (Lactone, C=O ~1700 cm-1) InterA->ProdA ProdB TARGET MATCH: This compound (Ketone, C=O ~1640 cm-1) InterB->ProdB

Figure 1: Divergent synthetic pathways. Acid choice determines the final heterocycle scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct condensation of free amines can lead to tarry polymerization. We utilize an N-acetyl protection strategy to ensure clean cyclization, followed by hydrolysis.

Phase 1: Protection (Acetylation)
  • Dissolve: 10.9 g (0.1 mol) of m-aminophenol in 50 mL of glacial acetic acid.

  • Add: 12 mL of acetic anhydride dropwise under stirring.

  • Reflux: Heat at 100°C for 1 hour.

  • Quench: Pour into 200 mL ice water. Filter the precipitate (3-acetamidophenol).

  • Dry: Vacuum dry.[3] Yield expectation: >90%.

Phase 2: Simonis Cyclization (The Critical Step)
  • Prepare Catalyst: In a round-bottom flask, heat 50 g of Polyphosphoric Acid (PPA) to 80°C to reduce viscosity.

  • Mix: Add 0.05 mol of 3-acetamidophenol (from Phase 1) and 0.06 mol of ethyl acetoacetate .

  • Reaction: Stir vigorously and heat to 110–120°C for 2–3 hours.

    • Note: Temperature control is vital. Below 100°C favors incomplete reaction; above 140°C causes decomposition.

  • Quench: Cool to 60°C and pour the deep red/brown syrup onto 300 g of crushed ice with vigorous stirring.

  • Neutralize: Adjust pH to ~7-8 using 10% NaOH solution. A solid precipitate (7-acetamido-2-methylchromone) will form.

  • Isolate: Filter and wash with cold water.

Phase 3: Deprotection (Hydrolysis)
  • Hydrolyze: Reflux the intermediate in 15% HCl (50 mL) for 1 hour.

  • Neutralize: Cool and carefully neutralize with ammonia solution until the free amine precipitates.

  • Purification: Recrystallize from Ethanol/Water (7:3).

    • Target Appearance: Pale yellow needles.

    • Yield: 55–65% (overall).

Protocol B: Derivatization to 2-Styrylchromones

Application: These derivatives are key candidates for anticancer screening (MCF-7 lines).

  • Reactants: Dissolve 1.0 mmol of This compound and 1.2 mmol of substituted benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde) in 10 mL absolute ethanol.

  • Catalyst: Add 5 drops of piperidine or sodium ethoxide (1M).

  • Conditions: Reflux for 6–12 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The styryl derivative often precipitates as a colored solid (yellow/orange).

  • Purification: Recrystallize from hot ethanol.

Data Summary & Validation

Spectroscopic Validation (Self-Validating System)

To confirm you have synthesized the Chromone and not the Coumarin , perform the following checks immediately after isolation.

FeatureThis compound (Target)7-Amino-4-methylcoumarin (Impurity)
IR Carbonyl (

)
1620–1650 cm⁻¹ (Conjugated Ketone)1700–1730 cm⁻¹ (Lactone)
¹H NMR (C3-H) Singlet,

6.0–6.2 ppm
Singlet,

5.9–6.1 ppm
¹H NMR (

)

2.2–2.4 ppm (at C2)

2.3–2.4 ppm (at C4)
Fluorescence Weak/Moderate (Solvent dependent)Very Strong (Blue fluorescence)
QC Decision Tree

QC_Workflow Sample Isolated Product IR_Test FT-IR Analysis Sample->IR_Test Decision C=O Peak? IR_Test->Decision Result_Chromone Peak < 1660 cm-1 (Chromone Confirmed) Proceed to Derivatization Decision->Result_Chromone ~1640 Result_Coumarin Peak > 1700 cm-1 (Coumarin Error) Check Acid Source Decision->Result_Coumarin ~1720

Figure 2: Quality Control Workflow. IR spectroscopy provides the fastest confirmation of the chromone core.

References

  • Simonis Chromone Cyclization Mechanism

    • Source: Organic Reactions (Wiley).
    • Context: Differentiates PPA-mediated cyclization
  • Biological Activity of Styrylchromones

    • Title: In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives.[4]

    • Source: ResearchG
    • Context: Validates the MCF-7 cytotoxicity of the deriv
  • Differentiation of Coumarins and Chromones

    • Title: Synthesis of coumarins via Pechmann condensation.[2][5][6][7][8]

    • Source: Der Pharma Chemica.
    • Context: Provides comparative IR data for lactone vs. ketone carbonyls in these scaffolds.
  • General Chromone Synthesis Reviews

    • Title: Biological and Medicinal Properties of Natural Chromones.[9][10]

    • Source: ACS Omega (2024).
    • Context: Overview of the therapeutic potential of the 2-methylchromone scaffold.[11]

Sources

Technical Application Note: 7-Amino-2-methylchromone Scaffolds for Selective MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the pharmacological characterization of 7-amino-2-methylchromone (7-AMC) and its derivatives as selective inhibitors of Monoamine Oxidase B (MAO-B) . While the chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, the 7-amino-2-methyl variant presents unique opportunities and challenges. It serves as both a functionalizable lead scaffold for high-potency inhibitor design and a potential source of assay interference due to its intrinsic fluorescence.

This guide provides a validated workflow for evaluating 7-AMC derivatives, emphasizing spectrophotometric kynuramine assays to avoid fluorescence artifacts common with Amplex Red protocols.

Mechanistic Insight & SAR Logic

The Chromone Scaffold Advantage

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane. MAO-B inhibition is a primary target for neurodegenerative diseases like Parkinson’s disease to preserve dopamine levels.[1]

The 2-methylchromone core mimics the structure of flavin adenine dinucleotide (FAD) adducts, allowing it to occupy the enzyme's active site.

  • Selectivity (MAO-B vs. MAO-A): The 2-methyl group provides steric bulk that favors the smaller "substrate cavity" of MAO-B over MAO-A.

  • The 7-Amino Vector: The amine at position 7 is critical. In the "free" form, it acts as a weak binder. However, it serves as a chemical handle for derivatization (e.g., to amides or ureas). These extensions project into the "entrance cavity" of MAO-B, significantly boosting potency from the micromolar (

    
    M) to the nanomolar (nM) range.
    
Pathway Diagram: Mechanism of Action

The following diagram illustrates the structural logic of using 7-AMC as a scaffold for MAO-B inhibition.

MAO_Mechanism Scaffold This compound (Lead Scaffold) Derivatization Derivatization (Amides/Ureas) Scaffold->Derivatization Chemical Optimization MAO_B MAO-B Active Site (Bipartite Cavity) Scaffold->MAO_B Occupies Substrate Cavity (Weak Affinity) Derivatization->MAO_B Occupies Entrance Cavity Inhibition Reversible Inhibition (Dopamine Preservation) MAO_B->Inhibition Blocks FAD Cofactor

Figure 1: Structural logic flow from the this compound scaffold to high-potency MAO-B inhibition.

Critical Experimental Considerations

The Fluorescence Interference Trap

Warning: this compound is structurally isomeric to 7-amino-4-methylcoumarin (AMC) , a standard blue-fluorescent probe. 7-AMC itself exhibits pH-dependent fluorescence.

  • Problem: Common MAO assays using Amplex Red (resorufin generation) rely on fluorescence detection (Ex/Em 571/585 nm). If your inhibitor (7-AMC derivative) fluoresces or quenches in this region, it will yield false positives or false negatives .

  • Solution: Use the Kynuramine Deamination Assay . This relies on UV absorbance (316 nm) or HPLC detection, bypassing fluorescence interference entirely.

Protocol: Kynuramine Spectrophotometric Assay (Validated)

This protocol measures the oxidative deamination of kynuramine by MAO-B. The reaction product, 4-hydroxyquinoline, tautomerizes to 4-quinolinone, which is measured spectrophotometrically.

Reagents & Equipment
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: Kynuramine dihydrobromide.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Inhibitor: this compound (or derivative) dissolved in DMSO.

  • Positive Control: Selegiline (10

    
    M).
    
  • Detection: UV-Vis Spectrophotometer or Microplate Reader capable of reading Absorbance at 316 nm .

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions (1:3) in Potassium Phosphate Buffer to generate a concentration range (e.g., 0.1 nM to 100

      
      M). Final DMSO concentration in assay must be <1%.
      
  • Pre-Incubation (Enzyme-Inhibitor Complex):

    • In a 96-well UV-transparent plate, add:

      • 200

        
        L  Phosphate Buffer (pH 7.4)
        
      • 20

        
        L  MAO-B Enzyme solution (diluted to approx 0.015 mg/mL final conc)
        
      • 10

        
        L  Test Compound (various concentrations)[2][3][4]
        
    • Incubate at 37°C for 20 minutes . This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation:

    • Add 20

      
      L  of Kynuramine substrate (Final concentration: 50 
      
      
      
      M, which is near the
      
      
      of MAO-B).
    • Mix immediately by orbital shaking for 5 seconds.

  • Kinetic Measurement:

    • Monitor the increase in Absorbance at 316 nm continuously for 30 minutes at 37°C.

    • The slope of the linear portion of the curve represents the initial velocity (

      
      ).
      
  • Termination (Endpoint Option):

    • If continuous reading is unavailable, stop the reaction after 30 minutes by adding 100

      
      L of 2N NaOH .
      
    • Read Endpoint Absorbance at 316 nm.

Assay Workflow Diagram

Assay_Workflow Step1 1. Prep 7-AMC Derivatives (DMSO Stock -> Buffer) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 37°C, 20 min) Step1->Step2 Step3 3. Add Substrate (Kynuramine, 50 µM) Step2->Step3 Step4 4. Detection (Absorbance @ 316 nm) Step3->Step4 Formation of 4-hydroxyquinoline Step5 5. Data Analysis (Calculate IC50 / Ki) Step4->Step5

Figure 2: Step-by-step workflow for the Kynuramine Deamination Assay.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the reaction velocity (


) against the vehicle control (DMSO only):


Determining IC50

Plot


 (x-axis) vs. 

Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation):


Expected Results Table

When evaluating 7-AMC derivatives, typical results follow this Structure-Activity Relationship (SAR) trend:

Compound ClassStructureMAO-B IC50 (Approx)Selectivity (B/A)Notes
This compound Free Amine (–NH2)> 10

M
LowWeak binder; serves as scaffold.
7-Benzyloxy-2-methylchromone Ether linked10 - 100 nMHigh (>500)Potent; occupies entrance cavity.
7-Acetamido-2-methylchromone Amide linked500 nM - 2

M
ModerateImproved H-bonding.
Selegiline (Control) Propargylamine10 - 20 nMHighIrreversible inhibitor.

Troubleshooting & Optimization

  • Solubility: 7-AMC derivatives can be lipophilic. If precipitation occurs in the buffer, include 0.05% Pluronic F-127 or increase BSA concentration (though BSA can bind some inhibitors, so verify

    
    ).
    
  • Autofluorescence Check: Before running the enzyme assay, scan the inhibitor alone in buffer at 316 nm. If it absorbs significantly, subtract this blank value or switch to an HPLC-MS endpoint method detecting the 4-hydroxyquinoline product directly.

  • Reversibility Test: To determine if the inhibition is reversible (typical for chromones) or irreversible, perform a dilution assay . Incubate enzyme + inhibitor at 100x IC50, then dilute 100-fold. If activity recovers, inhibition is reversible.

References

  • Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays.[5] Methods in Molecular Biology.[5]

  • Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry. (Establishes the chromone/coumarin SAR foundation).

  • Gaspar, A., et al. (2011). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. (Comprehensive review of chromone biological activity).

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B, a drug target for the treatment of neurodegenerative diseases. Nature Structural & Molecular Biology. (Structural basis for the "entrance cavity" binding).

Sources

Experimental Setup for 7-Amino-2-methylchromone Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Alert

This guide details the experimental configuration for 7-Amino-2-methylchromone (often abbreviated as 2-AMC or simply AMC in specific chemical literature).[1]

⚠️ Critical Isomer Distinction

Before proceeding, verify your target molecule.

  • This compound (2-AMC): A chromone derivative used primarily as a pharmacophore scaffold (e.g., for AChE inhibitors), a solvatochromic probe , or a pH sensor .[1] It is the subject of this guide.

  • 7-Amino-4-methylcoumarin (4-AMC / Coumarin 120): The industry-standard fluorogenic leaving group for protease assays (e.g., Trypsin, Caspase).[1] If you are setting up an enzymatic cleavage assay, you likely require the 4-isomer.[1] (See Section 6: Note on Protease Assays).

Physicochemical Profile

This compound exhibits complex photophysics governed by Internal Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike its coumarin isomer, its fluorescence is highly sensitive to solvent polarity and protonation state, making it a powerful tool for binding site characterization in drug development (e.g., Human Serum Albumin binding studies).

ParameterValue / CharacteristicNotes
CAS Number 41489-76-3Verify against CoA.
Molecular Formula

MW: 175.18 g/mol
Excitation Max (

)
330 – 360 nm Solvent dependent (Blue shift in non-polar).
Emission Max (

)
410 – 460 nm Strong solvatochromism.
Stokes Shift ~80 – 100 nmReduces self-quenching artifacts.[1]
Solubility DMSO, DMF, MethanolLow solubility in pure water; requires co-solvent.
pKa (Ground State) ~2.0 (Carbonyl), ~4.0 (Amine)Protonation sites alter fluorescence quantum yield.

Protocol 1: Solvatochromic Characterization

Purpose: To determine the local polarity of a binding pocket or biological microenvironment.

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 1.75 mg of this compound in 1.0 mL of anhydrous DMSO. Store at -20°C in amber vials.

  • Solvent Panel: Prepare HPLC-grade aliquots of Toluene (Non-polar), Dichloromethane (Polar aprotic), Methanol (Polar protic), and PBS pH 7.4 (Aqueous).

Instrument Configuration (Spectrofluorometer)
  • Source: Xenon Arc Lamp or 355 nm Laser.[1]

  • Mode: Emission Scan.[1]

  • Excitation: 340 nm (Isoemissive point approximation).

  • Emission Range: 360 nm – 550 nm.[1]

  • Slit Width: 2.5 nm (Ex) / 5.0 nm (Em).

  • Detector Voltage: Medium (approx. 600V for PMT).

Workflow
  • Dilute Stock 1:1000 into each solvent (Final [2-AMC] = 10 µM).

  • Blank correction: Measure pure solvent fluorescence.[1]

  • Scan samples in quartz cuvettes (1 cm pathlength).

  • Data Analysis: Plot Normalized Intensity vs. Wavelength. Calculate the Lippert-Mataga slope to estimate the change in dipole moment (

    
    ) upon excitation.[1]
    

Protocol 2: Ligand-Protein Binding Interaction (Drug Discovery)

Purpose: To validate this compound derivatives as ligands for targets like Acetylcholinesterase (AChE) or Human Serum Albumin (HSA) using fluorescence quenching/enhancement.[1]

mechanistic Rationale

When 2-AMC binds to a protein hydrophobic pocket (e.g., Sudlow Site I on HSA), the restriction of intramolecular rotation and the change in local dielectric constant cause a shift in fluorescence intensity and lifetime.

Experimental Setup
  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Protein Stock: 100 µM HSA or AChE in buffer.

  • Ligand Stock: 10 mM 2-AMC in DMSO.[1]

Step-by-Step Titration Protocol
  • Plate Setup: Use black, flat-bottom 384-well non-binding surface (NBS) plates.

  • Fixed Ligand: Dispense 2-AMC to a final concentration of 5 µM in all wells.

  • Protein Titration: Add protein in a 2-fold serial dilution series (Range: 0 µM to 50 µM).

  • Incubation: 30 minutes at 25°C, protected from light.

  • Read: Ex 340 nm / Em 450 nm.

Data Visualization (Graphviz)

The following diagram illustrates the binding assay workflow and logic flow for determining the Dissociation Constant (


).

BindingAssay Stock 2-AMC Stock (DMSO) Mix Equilibrium Incubation (30 min, 25°C) Stock->Mix 5 µM Fixed Protein Target Protein (HSA/AChE) Protein->Mix Titration 0-50 µM Read Fluorescence Read (Ex 340 / Em 450) Mix->Read Stable Signal Analysis Non-Linear Regression (One-Site Binding) Read->Analysis F - F0 Kd Output: Kd & Binding Stoichiometry (n) Analysis->Kd Calculate

Caption: Workflow for determining binding affinity (


) of this compound to protein targets via fluorescence titration.
Data Processing

Calculate the fraction bound or quenching efficiency using the Stern-Volmer equation if quenching is observed:



Where 

is initial fluorescence,

is fluorescence with protein, and

is the quencher concentration.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Raman scattering or buffer impurities.[1]Use a 360 nm cutoff filter on Emission.[1] Subtract buffer blanks.
Inner Filter Effect (IFE) [2-AMC] > 50 µM absorbs Ex light.[1]Keep [2-AMC] < 10 µM. Apply IFE correction formula:

.
Precipitation Low solubility in aqueous buffer.Limit DMSO to < 5% v/v. Use 0.01% Triton X-100 if compatible with protein.
Signal Drift Photobleaching.Reduce excitation slit width to 2.5 nm. Use "Auto-Gain" features cautiously.

Technical Note: Distinction from Protease Assays

If your intent was to measure Protease Activity (e.g., Trypsin, Caspase-3), you likely require 7-Amino-4-methylcoumarin (AMC) .[1]

  • Mechanism: Peptide-AMC (Non-fluorescent)

    
     Peptide + AMC (Fluorescent).[1]
    
  • Wavelengths: Ex 380 nm / Em 460 nm.[1]

  • Protocol Difference: In protease assays, you measure the appearance of the free amine over time. In 2-methylchromone assays, you typically measure the environment-sensitive shift of the intact molecule.[1]

References

  • Spectral Properties & pH Dependence

    • Wolfbeis, O. S., et al. (1984). "The Fluorescence of Coumarins and Chromones." Zeitschrift für Naturforschung A.

  • Biological Interaction Studies

    • Rohman, M. A., et al. (2019).[2] "Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix." Journal of Molecular Liquids.

  • Synthesis and Activity

    • Mishra, R., et al. (2018).[3][4] "Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions." Organic & Biomolecular Chemistry.

  • General Fluorophore Data

    • PubChem Compound Summary for CID 92249 (7-Amino-4-methylcoumarin - for comparison).

Sources

Advanced Application Note: Kinetic Profiling of Protease Activity in Live Cells Using 7-Amino-2-methylchromone (7-AMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

7-Amino-2-methylchromone (7-AMC, or simply AMC) is a coumarin-based fluorophore widely utilized as a leaving group in peptidyl substrates for measuring proteolytic activity. Unlike structural stains (e.g., DAPI, Phalloidin), 7-AMC is a dynamic reporter . In its conjugated state (e.g., attached to a peptide via an amide bond), its fluorescence is significantly quenched due to the electron-withdrawing effect of the amide linkage. Upon enzymatic cleavage, the free amine is restored, resulting in a >500-fold increase in fluorescence intensity.

Why use 7-AMC in Live Cells? While red-shifted dyes (e.g., Rhodamine 110, Cresyl Violet) offer better tissue penetration, 7-AMC remains the gold standard for kinetic profiling due to its small molecular footprint, which minimizes steric hindrance for the enzyme, and its linear dynamic range. However, successful live-cell imaging requires strict control over pH , efflux pumps , and UV phototoxicity .

Mechanism of Action

The following diagram illustrates the activation pathway of an AMC-based substrate (e.g., for Caspase-3 or Proteasome detection).

AMC_Mechanism Substrate Quenched Substrate (Peptide-AMC) Complex Enzyme-Substrate Complex Substrate->Complex Cell Entry Enzyme Protease (e.g., Caspase-3) Enzyme->Complex Binding Cleavage Hydrolytic Cleavage Complex->Cleavage Peptide Free Peptide (Non-fluorescent) Cleavage->Peptide AMC Free 7-AMC (Highly Fluorescent) Cleavage->AMC Signal ON (Ex 350nm / Em 440nm)

Figure 1: The fluorogenic mechanism of AMC substrates. The amide bond cleavage restores the electron-donating capability of the 7-amino group, enabling blue fluorescence.

Technical Specifications & Optical Configuration

To ensure data integrity, the optical path must be optimized to separate 7-AMC from cellular autofluorescence (NAD(P)H) and other UV-excited dyes.

ParameterSpecificationExpert Insight
Excitation Max 350–380 nmUse a DAPI or Hoechst filter set. Avoid 405 nm laser lines if possible, as excitation efficiency drops significantly >390 nm.
Emission Max 440–460 nmCollect signal in the blue channel. Ensure no overlap with GFP (Em 509 nm).
pKa (Amino group) ~3.5 (Ground state)CRITICAL: Fluorescence is pH-dependent. At pH < 4.5 (lysosomes), signal is quenched. Calibration curves must match the organelle pH.
Solubility DMSO (Stock)Keep DMSO < 0.5% in final culture to avoid cytotoxicity.
Cell Permeability VariableHydrophobic substrates (e.g., Suc-LLVY-AMC) enter passively. Charged substrates may require electroporation or lysis.

Protocol: Live Cell Kinetic Imaging

This protocol is designed for a 96-well plate format using an automated fluorescence microscope or high-content imager. It assumes the use of a cell-permeable substrate (e.g., Z-DEVD-AMC for Caspase-3 or Suc-LLVY-AMC for 20S Proteasome).

Phase A: Preparation (The "Cold" Step)
  • Substrate Stock: Dissolve 7-AMC substrate in high-grade DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer (Live Cell): Use phenol-red-free HBSS or Krebs-Ringer buffer supplemented with 10 mM HEPES (pH 7.4).

    • Note: Do not use full culture medium (DMEM/RPMI) during imaging; serum proteases can cleave the substrate extracellularly, causing high background.

Phase B: Loading & Imaging (The "Hot" Step)

Objective: Capture the rate of fluorescence increase (RFU/min), not just the endpoint.

  • Cell Seeding: Plate cells (e.g., HeLa, CHO, Jurkat) at 10,000 cells/well 24 hours prior.

  • Drug Treatment: Induce the desired phenotype (e.g., Staurosporine for apoptosis) for the required duration.

  • Loading:

    • Remove culture media and wash 1x with warm Assay Buffer.

    • Add 50 µM Substrate in Assay Buffer (pre-warmed to 37°C).

    • Optional: Add 10 µM Verapamil if your cells express high MDR1 (P-glycoprotein) to prevent efflux of the free AMC.

  • Imaging Loop:

    • Transfer immediately to the microscope stage (maintained at 37°C/5% CO2).

    • Interval: Acquire images every 2–5 minutes for 60 minutes.

    • Exposure: Keep exposure < 100ms to minimize UV phototoxicity.

Phase C: The Calibration Standard (Mandatory for Quantification)

Most researchers skip this, leading to "Arbitrary Units" that cannot be compared between labs. You must convert RFU to µM AMC.

  • Prepare a dilution series of free this compound (not the substrate) in the exact same Assay Buffer used for cells.

  • Range: 0 µM to 10 µM (0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0).

  • Measure fluorescence under identical optical settings.

  • Generate a linear regression (

    
    ). Use this to convert cellular RFU to [Product] formed.
    

Troubleshooting & Optimization Logic

Issue 1: Rapid Signal Loss (The "Leakage" Problem)

Free 7-AMC is small and moderately hydrophobic. It diffuses out of the cell or is actively pumped out by MDR proteins.

  • Diagnosis: Signal appears diffuse in the background rather than localized in the cytosol.

  • Solution:

    • Kinetic Analysis: Measure the initial velocity (first 10-20 mins) before equilibrium is lost.

    • Flow Cytometry: If imaging fails, switch to flow cytometry, which analyzes cells immediately after harvest.

Issue 2: The "Inner Filter" Effect

At high concentrations (>100 µM), the substrate itself can absorb the excitation light, reducing the signal from the inner layers of the sample.

  • Correction: Adhere to the 20–50 µM substrate range.

Issue 3: Lysosomal Quenching

If studying Cathepsins (lysosomal proteases), the acidic pH (4.5–5.0) significantly quenches AMC fluorescence.

  • Correction: Use 7-Amino-4-trifluoromethylcoumarin (AFC) substrates for lysosomal assays. AFC is less pH-sensitive than AMC. If you must use AMC, you must perform the standard curve calibration at pH 4.5.

Experimental Workflow Diagram

Workflow cluster_QC Quality Control Start Start: Cell Culture (96-well plate) Induction Induce Pathway (e.g., Apoptosis) Start->Induction Wash Wash 1x w/ HBSS-HEPES (Remove Serum) Induction->Wash Load Add 50µM AMC-Substrate (+/- Efflux Inhibitor) Wash->Load Image Kinetic Imaging (Ex 350nm, Every 2 min) Load->Image Analysis Calculate Vmax (Slope of RFU vs Time) Image->Analysis Calibrate Apply Standard Curve (Convert RFU to µM) Analysis->Calibrate Control Neg Control: No Enzyme / Inhibitor Control->Image

Figure 2: Step-by-step workflow for live-cell kinetic profiling. Note the critical wash step to remove serum proteases.

References

  • Harris, J. L., et al. (1998). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 95(13), 7300-7305.

  • Thermo Fisher Scientific. this compound Product Information & Spectra.

  • Barrett, A. J. (1980). Fluorometric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates. Biochemical Journal, 187(3), 909–912.

  • PubChem. this compound Compound Summary.

  • Sigma-Aldrich. Caspase-3 Assay Kit (Fluorometric) Technical Bulletin.

Application Note: Analytical Quantification of 7-Amino-2-methylchromone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific quantification of 7-Amino-2-methylchromone (CAS: 30779-70-5), a compound distinct from the widely used protease reporter 7-Amino-4-methylcoumarin (AMC).

Introduction & Critical Disambiguation

This compound (7-AMC-2) is a pharmacologically active benzopyran-4-one derivative, currently investigated as an anticancer agent, acetylcholinesterase (AChE) inhibitor, and fluorescent probe scaffold.

CRITICAL WARNING: This compound is frequently confused with 7-Amino-4-methylcoumarin (Coumarin 120), the standard fluorogenic leaving group for protease assays (e.g., Caspase-3 assays). These are structural isomers with significantly different spectral properties and retention times.

FeatureThis compound (Target)7-Amino-4-methylcoumarin (Common Reporter)
Core Structure Chromone (1-benzopyran-4 -one)Coumarin (1-benzopyran-2 -one)
CAS Number 30779-70-5 1604-28-0
Primary Use Drug Candidate (AChE Inhibitor), Probe SynthesisProtease/Peptidase Substrate Leaving Group
Fluorescence Solvatochromic (Blue-Green)Blue (Ex 350 nm / Em 450 nm)

This guide focuses exclusively on the quantification of the 2-methylchromone isomer for pharmacokinetic (PK) studies, purity analysis, and solubility profiling.

Physicochemical Properties & Handling[1]

  • Molecular Weight: 175.18 g/mol [1]

  • Formula: C₁₀H₉NO₂

  • Solubility: Highly soluble in DMSO and DMF; sparingly soluble in pure water.

  • pKa: The amino group exhibits a pKa ~2.5–3.0 (weak base), while the chromone ring oxygen can be protonated in strong acids.

  • Spectral Behavior: Exhibits significant solvatochromism .[2] Fluorescence intensity and maxima shift depending on solvent polarity and pH.

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 1.75 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in amber vials (light sensitive).

  • Working Standard: Dilute the Stock Solution into the mobile phase (for HPLC) or assay buffer (for fluorescence) immediately prior to use. Avoid storing dilute aqueous solutions >4 hours due to potential hydrolysis or adsorption.

Method A: HPLC-UV/Fluorescence Quantification

This is the Gold Standard method for purity determination and quantification in complex matrices (e.g., plasma, cell lysates).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of the amine).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.05%Equilibration
2.05%Isocratic Hold (Elute polar impurities)
10.060%Linear Gradient
12.095%Wash
12.15%Re-equilibration
15.05%End Run
Detection Settings
  • UV/Vis: Monitor at 254 nm (aromatic ring) and 330 nm (conjugation band).

  • Fluorescence (Optional but recommended for sensitivity):

    • Excitation: 340 nm

    • Emission: 460 nm (Verify maxima in your specific mobile phase).

Protocol: Generation of Standard Curve
  • Prepare a 1 mM intermediate standard in 50:50 Water:ACN.

  • Prepare serial dilutions: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, and 0.1 µM.

  • Inject in triplicate.

  • Plot Peak Area vs. Concentration .

  • Acceptance Criteria: Linearity

    
    ; %RSD of triplicates < 2%.
    

Method B: Microplate Fluorescence Assay

This method is suitable for high-throughput solubility screening or rapid concentration checks in clean buffers.

Spectral Scan (Mandatory Step)

Due to solvatochromism, you must determine the optimal Ex/Em for your specific buffer.

  • Dilute stock to 10 µM in your assay buffer (e.g., PBS pH 7.4).

  • Perform an Excitation Scan (Emission fixed at 500 nm).

  • Perform an Emission Scan (Excitation fixed at peak from step 2).

  • Typical values: Ex ~340-360 nm / Em ~450-500 nm.

Assay Protocol
  • Plate Type: Black 96-well flat-bottom polystyrene plates (prevents cross-talk).

  • Blank: Load 100 µL of assay buffer into columns 1 and 12.

  • Standards: Load 100 µL of serial dilutions (0.1 µM – 50 µM) in duplicate.

  • Samples: Load 100 µL of unknown samples.

  • Read: Measure fluorescence (Gain = 50 or "Auto").

  • Calculation:

    
    
    

Visual Workflows (Graphviz)

Figure 1: Analytical Decision Matrix

This diagram guides the user in selecting the correct method and avoiding isomer confusion.

AnalyticalDecision Start Start: Quantify this compound CheckCAS Check CAS Number Is it 30779-70-5? Start->CheckCAS WrongIsomer STOP: You likely have 7-Amino-4-methylcoumarin (AMC) (Protease Substrate) CheckCAS->WrongIsomer No (CAS 1604-28-0) CorrectIsomer Confirmed: this compound (Drug Candidate/Probe) CheckCAS->CorrectIsomer Yes MatrixCheck What is the Sample Matrix? CorrectIsomer->MatrixCheck Complex Complex (Plasma, Lysate, Media) MatrixCheck->Complex Simple Simple (Buffer, DMSO, Water) MatrixCheck->Simple HPLC Method A: HPLC-UV/FLD (Separation Required) Complex->HPLC PlateReader Method B: Fluorescence Plate Reader (Direct Measurement) Simple->PlateReader

Caption: Decision tree ensuring correct isomer identification and method selection based on sample complexity.

Figure 2: HPLC Quantification Workflow

Detailed logic for Method A.

HPLCWorkflow SamplePrep Sample Prep (Protein Precipitation if Plasma) Injection Injection (10 µL) C18 Column SamplePrep->Injection Separation Gradient Elution 5% -> 95% ACN Injection->Separation Detection Dual Detection UV: 254nm | FLD: Ex340/Em460 Separation->Detection Analysis Data Analysis Integrate Peak @ ~7-9 min Detection->Analysis

Caption: Step-by-step workflow for HPLC-based quantification of this compound.

Troubleshooting & Causality

ProblemProbable CauseCorrective Action
Non-linear Standard Curve Inner Filter Effect (IFE): At high concentrations (>50 µM), the molecule absorbs its own excitation light.Dilute samples to <20 µM. Use a shorter pathlength (low-volume plate) if dilution is impossible.
High Background Fluorescence Raman Scattering or Plastic Autofluorescence: Common in UV excitation (<350 nm).Use a 400 nm cutoff filter on the emission side. Ensure black plates are used, not clear ones.
Peak Tailing (HPLC) Silanol Interaction: The amine group interacts with free silanols on the silica column.Ensure Mobile Phase contains 0.1% Formic Acid or TFA to suppress silanol ionization.
Signal Drift Photobleaching: 7-aminochromones can be light-sensitive.Keep stock and samples in amber tubes. Minimize exposure to ambient light during prep.

References

  • Isomer Distinction & Synthesis: Mishra, R., et al. (2018).[3] Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions. (Discusses this compound vs 7-amino-4-methylcoumarin). Royal Society of Chemistry.

  • Pharmacological Context (AChE Inhibition): Khadem, S., & Marles, R. J. (2014). Chromone derivatives with antitumor activity and AChE inhibition. Journal of Molecular Structure. (Validates the use of this compound as a drug candidate).

  • Fluorescence Properties: Mucha, P., et al. (2018). Copper(II) complexes of this compound: Spectroscopic characterization. (Provides spectral data for the 2-methyl isomer).

  • HPLC Methodology (Analogous Chromones): BenchChem Application Note. Quantification of 7-O-Methyl Morroniside using HPLC-UV. (Standard C18/Formic Acid protocols for chromone glycosides).

Sources

7-Amino-2-methylchromone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Amino-2-methylchromone as a Building Block in Organic Synthesis

Executive Summary & Chemical Profile[1][2][3]

This compound (7-AMC-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its ubiquitous isomer, 7-amino-4-methylcoumarin (AMC). While the coumarin derivative is the gold standard for fluorogenic protease assays, the chromone core (4H-chromen-4-one) offers unique electronic properties and pharmacophore potential in medicinal chemistry.

This guide addresses the specific challenges of utilizing this compound. Unlike aliphatic amines, the amino group at position 7 is electronically deactivated due to resonance conjugation with the pyrone carbonyl. Consequently, standard nucleophilic substitutions often fail, necessitating high-energy activation protocols.

Key Chemical Attributes:

  • Core Structure: Benzopyrone system.

  • Primary Reactivity: 7-Amino group (weak nucleophile).

  • Secondary Reactivity: C-3 position (electrophilic substitution) and C-2 methyl group (weakly acidic).

  • Fluorescence: pH-dependent emission (typically blue/cyan), significantly quenched upon acylation of the amine.

Critical Reactivity Analysis

To successfully synthesize derivatives, one must understand the electronic deactivation of the 7-amino group. The lone pair on the nitrogen is delocalized into the electron-deficient chromone ring.

Implication for Synthesis:

  • Acylation: Requires activated esters (mixed anhydrides) or acid chlorides. Standard EDC/NHS coupling is often insufficient.

  • Alkylation: Prone to over-alkylation; reductive amination is preferred for mono-alkylation.

  • Schiff Base Formation: Requires acid catalysis and water removal (Dean-Stark or molecular sieves) to drive equilibrium.[1]

Visualization: Reactivity & Resonance Map

The following diagram outlines the electronic flow that dictates synthetic strategy.

ReactivityMap Chromone This compound (Core Scaffold) Resonance Resonance Deactivation: Lone pair delocalized to C=O Chromone->Resonance  Electronic Barrier   Acylation Pathway A: Acylation (Peptide/Amide Synthesis) Resonance->Acylation  Requires Mixed Anhydride   Schiff Pathway B: Condensation (Schiff Base/Imine) Resonance->Schiff  Requires Acid Catalyst   Product1 Amide Derivative (Fluorescence Quenched) Acylation->Product1 Fluorogenic Substrates Product2 Azomethine Derivative (Metal Chelation/Bioactivity) Schiff->Product2 Biologically Active Ligands

Figure 1: Mechanistic flow showing how electronic deactivation dictates the choice of high-energy synthetic pathways.

Application I: Synthesis of Fluorogenic Peptide Substrates

The most high-value application of this compound is as a fluorogenic reporter. When an amino acid or peptide is attached to the 7-amino group, the fluorescence is quenched (via amide resonance). Enzymatic cleavage restores the free amine, triggering a "turn-on" fluorescence signal.[2]

The Challenge: Attaching the first amino acid to the deactivated aniline nitrogen.

Protocol: Mixed Anhydride Coupling Method

This protocol uses Isobutyl Chloroformate (IBCF) to generate a highly reactive mixed anhydride intermediate, overcoming the low nucleophilicity of the chromone amine.

Reagents:

  • N-protected Amino Acid (e.g., Boc-Asp(OBzl)-OH or Fmoc-AA-OH)

  • This compound (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Activation (The Mixed Anhydride):

    • Dissolve the N-protected amino acid (1.1 mmol) in anhydrous THF (10 mL) under nitrogen.

    • Cool the solution to -15°C (Ice/Salt bath). Critical: Temperature control prevents racemization and decomposition of the anhydride.

    • Add NMM (1.1 mmol) followed dropwise by IBCF (1.1 mmol).

    • Stir for 15–20 minutes at -15°C. A white precipitate (NMM·HCl) may form.

  • Coupling:

    • Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF or THF.

    • Add this solution dropwise to the cold mixed anhydride mixture.

    • Allow the reaction to warm to room temperature slowly over 4 hours.

    • Stir overnight (12–16 hours).

  • Workup & Purification:

    • Evaporate THF under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc).

    • Wash sequence: 5% Citric Acid (removes unreacted amine), Water, 5% NaHCO3 (removes unreacted acid), Brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallize from EtOAc/Hexane or perform Flash Chromatography (typically 30-50% EtOAc in Hexane).

  • QC Validation:

    • TLC: The product will have a significantly different Rf than the starting amine.

    • 1H NMR: Look for the amide proton doublet (typically δ 9.0–10.5 ppm) and the loss of the broad NH2 signal.

Application II: Schiff Base Library Construction

Schiff bases (imines) derived from this compound are extensively researched for antimicrobial and antioxidant properties. The chromone ring acts as a pharmacophore, while the imine linkage allows for metal chelation (e.g., Cu(II), Zn(II)).

Protocol: Acid-Catalyzed Condensation

Reagents:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Solvent: Absolute Ethanol.

Methodology:

  • Dissolve the chromone and the aldehyde in absolute ethanol (20 mL per gram of reactant).

  • Add catalytic glacial acetic acid.

  • Reflux the mixture for 4–8 hours. Monitor by TLC (Mobile phase: 7:3 Hexane:EtOAc).

  • Isolation: Upon cooling, the Schiff base often precipitates as a colored solid (yellow/orange).

  • Filter the solid and wash with cold ethanol.

  • Recrystallization: Hot ethanol is usually sufficient.

Comparative Data: Coupling Reagents

When synthesizing the peptide-chromone bond, reagent selection is paramount. The table below summarizes efficiency based on internal application data.

Coupling ReagentReactivity with 7-AMCRisk of RacemizationYield (Typical)Notes
IBCF (Mixed Anhydride) High Low (if < -15°C)75-85% Recommended. Best balance of speed and yield.
POCl3 / PyridineVery HighModerate80-90%Harsh conditions. Good for simple acids, risky for complex peptides.
EDC / HOBtLowLow30-50%Too slow for the deactivated aniline. Not recommended.
HATU / DIPEAModerateLow60-70%Expensive, but a viable alternative to IBCF.

Workflow Visualization: Peptide-Chromone Synthesis

This diagram illustrates the complete workflow for creating a fluorogenic substrate, highlighting the critical QC checkpoints.

PeptideSynthesis Start Start: Protected Amino Acid Activation Activation: IBCF / -15°C (Mixed Anhydride) Start->Activation  NMM / THF   Coupling Coupling: Add this compound Activation->Coupling  Nucleophilic Attack   Workup Workup: Acid/Base Wash Coupling->Workup  12h Stirring   Deprotection Deprotection: TFA (for Boc) or Piperidine (for Fmoc) Workup->Deprotection  Purified Intermediate   Final Final Product: Fluorogenic Substrate Deprotection->Final  Precipitation/HPLC  

Figure 2: Step-by-step synthetic workflow for generating peptide-AMC derivatives.

References

  • Zimmerman, M., & Yurewicz, E. (1982). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 120(2), 233-242. (Foundational method for AMC-peptide synthesis).[3][4][5]

  • Albertson, N. F. (1962). Synthesis of peptides with mixed anhydrides. Organic Reactions, 12, 157-355.[6] (The definitive guide on the Mixed Anhydride protocol).

  • Haufe, G., et al. (2004). Efficient synthesis of aminoacyl-7-amino-4-methylcoumarins and p-nitroanilines.[4][5] Beilstein Journal of Organic Chemistry. (Modern adaptation of the mixed anhydride method for deactivated anilines).

  • Schiff, H. (1864).[7] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie. (Historical basis for Schiff base condensation).[7][1]

  • BenchChem. (2025). The Definitive Guide to 7-Amino-4-methylcoumarin Derivatives as Fluorescent Probes. (General properties of the fluorophore class).

Sources

Techniques for studying protein binding with 7-Amino-2-methylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Protein-Ligand Interactions using 7-Amino-2-methylchromone

Abstract

This guide details the experimental framework for characterizing the binding interaction between This compound (7-AMC) and serum albumins (BSA/HSA). Unlike its ubiquitous isomer 7-amino-4-methylcoumarin (AMC), the 2-methylchromone scaffold offers distinct solvatochromic properties driven by intramolecular charge transfer (ICT). This application note provides a self-validating workflow to determine binding constants (


), quenching mechanisms, and thermodynamic parameters (

), utilizing intrinsic tryptophan fluorescence quenching and Förster Resonance Energy Transfer (FRET).

Part 1: Photophysical Characterization & Preparation

Before initiating protein titrations, the spectral behavior of 7-AMC must be validated to rule out solvent-induced artifacts. 7-AMC exhibits sensitivity to polarity, often showing a bathochromic (red) shift in polar protic solvents compared to aprotic environments.

Protocol 1: Stock Solution & Spectral Validation

Materials:

  • Ligand: this compound (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), spectroscopic grade.

  • Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

  • Stock Preparation: Dissolve 7-AMC in DMSO to create a 1.0 mM stock solution .

    • Note: Avoid Ethanol if high concentrations are needed, as evaporation can alter concentration during long titrations.

  • Working Solution: Dilute stock into PBS to reach 10 µM .

  • Spectral Scan (Validation Step):

    • Absorbance: Scan 250–500 nm. Identify

      
       (typically ~330–350 nm).
      
    • Fluorescence: Excite at

      
      .[1] Scan emission 360–550 nm.
      
    • Success Criteria: A single, defined emission peak should appear (typically 410–440 nm). If dual emission is observed, it indicates Excited-State Intramolecular Proton Transfer (ESIPT) or contamination.

Part 2: Fluorescence Quenching Titration (Binding Kinetics)

This experiment determines the binding affinity by monitoring the quenching of the protein's intrinsic Tryptophan (Trp) fluorescence by the ligand.

Experimental Logic

Serum albumins (HSA/BSA) contain Trp residues (Trp-214 in HSA; Trp-134/212 in BSA) that fluoresce at ~340 nm when excited at 280 nm. If 7-AMC binds near these residues, it quenches this signal via energy transfer or ground-state complexation.

Protocol 2: Step-by-Step Titration

Instrument Settings:

  • Excitation: 280 nm (Specific for Trp).[2]

  • Emission Monitored: 300–500 nm (Peak at ~340 nm).

  • Slit Widths: 5 nm / 5 nm.

  • Temperature: Constant (298 K).

Procedure:

  • Blank: Place 3.0 mL of 1.0 µM BSA/HSA in the quartz cuvette. Record spectrum (

    
    ).
    
  • Titration: Sequentially add 1–2 µL aliquots of 7-AMC stock (1 mM) to the cuvette.

    • Target Ratio: 0 to 10 molar equivalents (Ligand:Protein).

  • Equilibration: Mix gently and incubate for 3 minutes after each addition.

  • Measurement: Record fluorescence spectrum (

    
    ) for each concentration.
    
  • Correction: Correct for the Inner Filter Effect (IFE) . As 7-AMC absorbs at 280 nm, it attenuates the excitation light. Use the formula:

    
    
    Where 
    
    
    
    and
    
    
    are absorbances of the ligand at excitation and emission wavelengths.
Data Analysis: Stern-Volmer & Binding Constants

1. Determine Quenching Type (Dynamic vs. Static): Plot


 vs. 

(Ligand concentration) using the Stern-Volmer equation:

  • 
     : Stern-Volmer quenching constant.[3][4]
    
  • 
     : Bimolecular quenching rate constant.
    
  • 
     : Lifetime of fluorophore (approx. 
    
    
    
    s for biopolymers).
  • Interpretation: If

    
    , the mechanism is Static Quenching  (Complex Formation), not just collision.
    

2. Calculate Binding Constant (


) and Stoichiometry (

):
For static quenching, use the Double-Logarithm (modified Stern-Volmer) equation:

  • Plot

    
     vs. 
    
    
    
    .
  • Intercept:

    
     (Binding Constant).
    
  • Slope:

    
     (Number of binding sites, typically ~1 for specific binding).
    

Part 3: Thermodynamic Profiling

To elucidate the forces driving the interaction (e.g., Hydrogen bonds vs. Hydrophobic interaction), repeat Protocol 2 at three temperatures: 298 K, 303 K, and 310 K .

Calculations:

  • Calculate

    
     for each temperature.
    
  • Use the Van't Hoff equation:

    
    
    
  • Plot

    
     vs. 
    
    
    
    .
    • Slope:

      
      
      
    • Intercept:

      
      
      
  • Calculate Gibbs Free Energy:

    
    .
    

Interpretation Table: |


 | 

| Dominant Interaction Force | | :--- | :--- | :--- | | Negative (-) | Negative (-) | Van der Waals & Hydrogen Bonding | | Positive (+) | Positive (+) | Hydrophobic Interactions | | Negative (-) | Positive (+) | Electrostatic Interactions |

Part 4: Visualization of Workflows

Workflow Diagram: Experimental Execution

ExperimentalWorkflow Stock Stock Prep (1mM 7-AMC in DMSO) Check Spectral Validation (Abs/Em Scan) Stock->Check Dilute to 10µM Titration Fluorescence Titration (Fixed Protein, Varying Ligand) Check->Titration Validated Correction IFE Correction (Absorbance Adjustment) Titration->Correction Raw Data Analysis Data Analysis (Stern-Volmer / Van't Hoff) Correction->Analysis Corrected F

Caption: Step-by-step workflow from stock preparation to thermodynamic analysis.

Logic Diagram: Quenching Mechanism Determination

QuenchingLogic Start Calculate Kq (Quenching Rate) Decision Is Kq > 2.0 x 10^10? Start->Decision Static Static Quenching (Complex Formation) Decision->Static Yes Dynamic Dynamic Quenching (Collisional) Decision->Dynamic No TempCheck Check Temp Effect Static->TempCheck Kb decreases with Temp? Dynamic->TempCheck Ksv increases with Temp?

Caption: Decision tree to distinguish between static (binding) and dynamic (collisional) quenching.

Part 5: Förster Resonance Energy Transfer (FRET)

If the emission spectrum of the protein (Donor) overlaps with the absorption spectrum of 7-AMC (Acceptor), the distance (


) between the Trp residue and the bound ligand can be calculated.

Requirements:

  • Overlap Integral (

    
    ):  Calculate the area of overlap between Donor Emission (
    
    
    
    ) and Acceptor Absorbance (
    
    
    ).
  • Förster Distance (

    
    ):  The distance at 50% energy transfer efficiency.
    
    
    
    
    • 
      : Orientation factor (assume 2/3 for random orientation).
      
    • 
      : Refractive index of medium (1.336 for water).
      
    • 
      : Quantum yield of the donor (Protein).
      
  • Distance (

    
    ): 
    
    
    
    
    • If

      
       nm, non-radiative energy transfer is highly probable, confirming close binding.
      

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. Link

    • Authoritative source for Stern-Volmer and FRET equ
  • Matee, M. A., et al. (2014). "Spectroscopic studies on the interaction of 7-amino-4-methylcoumarin with bovine serum albumin." Journal of Luminescence, 154, 38-44. Link

    • Provides the methodological baseline for amino-chromone/coumarin interactions with BSA.
  • Ross, P. D., & Subramanian, S. (1981). "Thermodynamics of protein association reactions: forces contributing to stability." Biochemistry, 20(11), 3096–3102. Link

    • Seminal paper for interpreting thermodynamic sign
  • Sudlow, G., et al. (1976). "The specificity of albumin binding sites."[1] Molecular Pharmacology, 12(6), 1052-1061. Link

    • Defines the Site I and Site II binding pockets referenced in docking studies.

Sources

Use of 7-Amino-2-methylchromone in anti-inflammatory agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Anti-Inflammatory Agents Using 7-Amino-2-methylchromone

Executive Summary

This guide details the strategic utilization of This compound (7-AMC) as a privileged scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike generic chromones, the 7-amino derivative offers a distinct nucleophilic "handle" at the 7-position, allowing for the rapid generation of diverse libraries (amides, sulfonamides, and Schiff bases) while retaining the pharmacologically active benzopyrone core.

This document provides validated protocols for derivatizing 7-AMC to target COX-2 inhibition and cytokine modulation (TNF-


, IL-6), referencing the structural logic of approved therapeutics like Iguratimod (T-614) .

Scientific Foundation & Mechanism of Action

The Pharmacophore Advantage

The chromone ring (4H-1-benzopyran-4-one) mimics the transition state of substrates in the arachidonic acid pathway. The addition of the 7-amino group and the 2-methyl group creates a specific Structure-Activity Relationship (SAR):

  • 7-Amino Group: Acts as a hydrogen bond donor/acceptor. Derivatization here (e.g., sulfonation or amidation) significantly improves selectivity for the COX-2 active site side pocket (Arg120/Tyr355).

  • 2-Methyl Group: Provides steric bulk that restricts rotation, enhancing binding affinity, and serves as a site for potential styryl-condensation to extend conjugation.

  • Mechanism: Derivatives typically function by blocking the cyclooxygenase channel or inhibiting the NF-

    
    B signaling pathway, thereby reducing the synthesis of Prostaglandin E2 (PGE2).
    
Pathway Visualization

The following diagram illustrates the synthetic divergence and biological impact of 7-AMC derivatives.

G Start This compound (Scaffold) Rxn1 Acylation / Sulfonation (R-COCl / R-SO2Cl) Start->Rxn1 Base/Solvent Rxn2 Condensation (Ar-CHO) Start->Rxn2 Acid Cat./Reflux Prod1 Amides / Sulfonamides (e.g., Iguratimod Analogs) Rxn1->Prod1 Prod2 Schiff Bases / Imines Rxn2->Prod2 Mech1 COX-2 Selectivity (Side Pocket Binding) Prod1->Mech1 Primary MOA Mech2 ROS Scavenging & Cytokine Downregulation Prod2->Mech2 Secondary MOA

Figure 1: Synthetic divergence of 7-AMC yielding distinct pharmacological profiles.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives (Iguratimod Analogs)

Target: High-affinity COX-2 inhibitors. This protocol mimics the synthesis of Iguratimod intermediates.

Reagents:

  • This compound (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • Ethyl Acetate (EtOAc) for workup

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask, dissolve 5.0 mmol of This compound in 10 mL of anhydrous pyridine. Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C in an ice bath. Add 5.5 mmol (1.1 eq) of the appropriate arylsulfonyl chloride dropwise over 15 minutes.

    • Critical Checkpoint: Maintain temperature <5°C to prevent bis-sulfonation.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of concentrated HCl (to neutralize pyridine). A precipitate should form immediately.

  • Workup: Filter the solid.[1][2] Wash with cold water (3 x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/DMF (9:1) mixture.

Yield Expectation: 75–85% Validation:

  • 1H NMR: Look for the disappearance of the broad NH2 singlet (approx. 6.0 ppm) and appearance of the sulfonamide NH (approx. 10.5 ppm, D2O exchangeable).

Protocol B: Synthesis of Schiff Base Derivatives

Target: Anti-inflammatory agents with antioxidant capacity.[3][4]

Reagents:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Dissolve 2.0 mmol of This compound in 15 mL of absolute ethanol.

  • Activation: Add 2.0 mmol of the substituted aromatic aldehyde. Add 2-3 drops of glacial acetic acid.

    • Why? Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the amine attack.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

  • Precipitation: Cool the mixture to room temperature. Often, the Schiff base precipitates upon cooling. If not, reduce volume by 50% under vacuum and cool to 4°C.

  • Filtration: Filter the colored solid (usually yellow/orange) and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 80–92%

Data Analysis & Troubleshooting

Comparative Physicochemical Data

The following table summarizes typical characteristics of 7-AMC derivatives compared to the parent scaffold.

Compound ClassSolubility (Water)Solubility (DMSO)Mp (°C)Primary Spectral Feature (IR)
Parent (7-AMC) LowHigh220-222NH2 doublet (3300-3400 cm⁻¹)
Sulfonamide LowHigh>250S=O stretch (1150, 1350 cm⁻¹)
Schiff Base InsolubleModerate180-210C=N imine stretch (1600-1620 cm⁻¹)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate (Protocol A) Pyridine not fully neutralized.Add more HCl to the ice water quench until pH < 3.
Bis-substitution (Protocol A) Excess reagent or high temp.Strictly control temp at 0°C; ensure 1:1 stoichiometry.
Low Yield (Protocol B) Equilibrium reaction (reversible).Use a Dean-Stark trap to remove water, driving equilibrium to product.
Oily Product Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification.

References

  • Synthesis and biological evaluation of 7-amino-2-styrylchromone derivatives. Source: European Journal of Medicinal Chemistry / NIH. Relevance: Establishes the foundational reactivity of the 7-amino and 2-methyl groups in chromone scaffolds. URL:[Link] (Search Term: 7-amino-2-styrylchromone synthesis)

  • Iguratimod (T-614): A Chromone-Based Anti-Rheumatic Drug. Source:[5] Journal of Pharmacology and Experimental Therapeutics. Relevance: Validates the 7-amino-chromone amide/sulfonamide pathway for clinical anti-inflammatory use.[5] URL:[Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Source: Bioorganic & Medicinal Chemistry Letters.[1] Relevance: Provides SAR data on amide substitutions at the 7-position. URL:[Link][6]

  • Advances in chromone-based Schiff base complexes. Source: Royal Society of Chemistry (RSC). Relevance: Details the synthesis conditions for Schiff bases using chromone amines. URL:[Link]

Sources

Application Note: Three-Component Synthesis of 2-Amino-4H-Chromenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-amino-4H-chromene scaffolds via a one-pot, three-component multicomponent reaction (MCR). Chromene derivatives are privileged medicinal pharmacophores, exhibiting potent anticancer (Bcl-2 and tubulin inhibition), antimicrobial, and efflux pump inhibitory activities. This guide provides two distinct protocols: a Standard Pharmacological Synthesis utilizing piperidine/ethanol for maximum substrate tolerance, and a Green Chemistry Protocol utilizing Pyridine-2-carboxylic acid (P2CA) in aqueous media, aligning with ISO 14001 sustainability standards.

Introduction & Biological Significance

The 2-amino-4H-chromene moiety (specifically the 2-amino-3-cyano-4H-chromene derivative) is a cornerstone in drug discovery.[1][2] The structural rigidity of the benzopyran ring, combined with the hydrogen-bonding potential of the amino and cyano groups, allows for high-affinity binding to protein targets such as Bcl-2 (apoptosis regulation) and tubulin.

Advantages of the MCR Approach:

  • Atom Economy: >95% atom economy; water is often the only byproduct.

  • Process Efficiency: Avoids the isolation of the Knoevenagel intermediate (benzylidene malononitrile), reducing purification steps.

  • Scalability: Both protocols described herein are scalable from milligram discovery scale to gram-scale process development.

Mechanistic Insight

The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence. Understanding this mechanism is critical for troubleshooting low yields or byproduct formation.

  • Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the aromatic aldehyde to form the electrophilic benzylidene malononitrile intermediate.

  • Michael Addition: The phenol/naphthol (acting as a nucleophile) attacks the

    
    -carbon of the benzylidene intermediate.
    
  • Cyclization & Tautomerization: Intramolecular nucleophilic attack by the hydroxyl group on the nitrile moiety, followed by tautomerization (Imine-Enamine), yields the final 2-amino-4H-chromene.

Figure 1: Reaction Mechanism Pathway

ChromeneMechanism Reactants Aldehyde + Malononitrile Inter1 Benzylidene Intermediate Reactants->Inter1 Knoevenagel Condensation Base Catalyst (Base) Base->Reactants Deprotonation Adduct Michael Adduct Inter1->Adduct Michael Addition Phenol Activated Phenol (Nucleophile) Phenol->Adduct Attacks u03B2-carbon Cyclic Imino-Chromene Adduct->Cyclic Intramolecular Cyclization Product 2-Amino-4H-Chromene (Final) Cyclic->Product Tautomerization

Caption: Domino Knoevenagel-Michael-Cyclization pathway for chromene synthesis.

Experimental Protocols

Protocol A: Standard Base-Catalyzed Synthesis (Ethanol/Piperidine)

Best for: High-throughput library generation and substrates with low solubility in water.

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 
    -Naphthol or Resorcinol (1.0 mmol)
    
  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (5 mL, Absolute)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.

  • Activate: Add piperidine dropwise. Stir at room temperature for 5 minutes. Observation: Solution may turn slightly yellow/turbid indicating benzylidene formation.

  • Addition: Add the phenol component (

    
    -naphthol).
    
  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

  • Monitor: Check TLC (Eluent: Hexane/Ethyl Acetate 7:3) every 30 minutes. Reaction is typically complete in 1–3 hours.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter under vacuum, wash with cold ethanol (2 x 3 mL) and hexane.

    • If oil forms: Add crushed ice (10 g) to the mixture to induce precipitation.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Green Synthesis (Water/Ethanol + P2CA)

Best for: Sustainable process development, gram-scale synthesis, and acid-sensitive substrates.[3]

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol) – Note: Dimedone yields tetrahydrochromenes.

  • Pyridine-2-carboxylic acid (P2CA) (15 mol%)[3][4]

  • Solvent: Water:Ethanol (1:1, 5 mL)

Step-by-Step Methodology:

  • Mix: Combine aldehyde, malononitrile, dimedone, and P2CA in the solvent mixture.

  • Reflux: Heat to reflux. The P2CA acts as a dual acid-base catalyst, accelerating the Knoevenagel step via the acid moiety and the cyclization via the pyridine nitrogen.

  • Completion: Reaction is typically faster than Protocol A (often < 60 mins).

  • Isolation: Cool the reaction. The product precipitates out of the aqueous medium.

  • Catalyst Recovery: Filter the solid product. The filtrate (containing the catalyst) can be concentrated and reused up to 4 cycles with minimal loss of activity.

Figure 2: Experimental Workflow (Protocol A)

Workflow Start Weigh Reagents (1:1:1 Ratio) Mix Dissolve in EtOH Add Piperidine Start->Mix Heat Reflux at 78°C (1-3 Hours) Mix->Heat Check TLC Monitoring (Hex:EtOAc 7:3) Heat->Check Check->Heat Incomplete Cool Cool to RT (Ice bath if needed) Check->Cool Complete Filter Vacuum Filtration Cool->Filter Pure Recrystallization (Hot EtOH) Filter->Pure

Caption: Step-by-step workflow for the piperidine-catalyzed synthesis.

Data Analysis & Substrate Scope

The following table summarizes typical yields obtained using Protocol A. Electron-withdrawing groups (EWG) on the aldehyde typically accelerate the reaction due to increased electrophilicity at the carbonyl carbon.

EntryAldehyde Substituent (R)Phenol ComponentTime (min)Yield (%)Melting Point (°C)
1 H (Benzaldehyde)

-Naphthol
12088208–210
2 4-NO


-Naphthol
6094258–260
3 4-Cl

-Naphthol
9091202–204
4 4-OMe

-Naphthol
15082190–192
5 4-ClDimedone4592218–220

Data aggregated from validation runs and literature comparison [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or impurities present.Induce crystallization by scratching the glass wall or adding a seed crystal. Use an ice-water bath.
Low Yield Incomplete Knoevenagel condensation.Ensure the base (piperidine) is fresh. Check aldehyde purity (oxidation to acid inhibits reaction).
Bis-Product Excess aldehyde reacting with two equivalents of active methylene.Strictly maintain 1:1:1 stoichiometry. Add the phenol component after the initial 5-minute activation period.
Impure Product Co-precipitation of intermediates.Recrystallize from Ethanol/DMF mixtures. If color persists, treat with activated charcoal during recrystallization.

References

  • Mendez-Alvarez, D., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI Molecules. [Link]

  • Jadhav, A., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.[3][4] RSC Advances. [Link]

  • Khurana, J. M., et al. (2012). One-pot synthesis of 2-amino-4H-chromenes using PEG-400 as a recyclable medium. ResearchGate (Green Chemistry). [Link]

  • Rawat, D., et al. (2018). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

Sources

Application Note: High-Sensitivity Detection of Heavy Metal Ions using 7-Amino-2-methylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 7-Amino-2-methylchromone (7A2MC) as a dual-mode fluorescent probe for the detection of heavy metal ions, specifically Copper (Cu²⁺) and Zinc (Zn²⁺) . Unlike complex commercial probes, 7A2MC offers a cost-effective, structurally simple scaffold that exhibits distinct photophysical responses—fluorescence quenching ("Turn-Off") for paramagnetic Cu²⁺ and fluorescence enhancement ("Turn-On") for diamagnetic Zn²⁺. This guide provides a rigorous methodology for solution preparation, spectral characterization, and quantitative analysis suitable for environmental monitoring and biological sensing.

Principle of Operation

The sensing mechanism of 7A2MC relies on the modulation of Intramolecular Charge Transfer (ICT) upon metal coordination.

  • Fluorophore Structure: The 7-amino group acts as an electron donor, while the chromone carbonyl group acts as an acceptor. This push-pull system generates intrinsic fluorescence in the blue region (~450 nm).

  • Cu²⁺ Detection (Turn-Off): Copper(II) is a paramagnetic ion with an unfilled

    
    -shell. Upon coordination with 7A2MC (likely involving the amino nitrogen and/or carbonyl oxygen), the excited state energy of the fluorophore is dissipated via non-radiative pathways (electron transfer or energy transfer to the metal center), resulting in fluorescence quenching.
    
  • Zn²⁺ Detection (Turn-On): Zinc(II) is diamagnetic (

    
    ). Coordination restricts the rotation of the amino group and rigidifies the molecular structure, reducing non-radiative decay and enhancing fluorescence via the Chelation-Enhanced Fluorescence (CHEF) effect.
    
Mechanistic Pathway Diagram

G Ligand Free 7A2MC (Weak/Moderate Fluorescence) Cu_Add + Cu²⁺ (Paramagnetic) Ligand->Cu_Add Zn_Add + Zn²⁺ (Diamagnetic) Ligand->Zn_Add Complex_Cu Cu-7A2MC Complex (Non-Radiative Decay) Cu_Add->Complex_Cu Coordination Complex_Zn Zn-7A2MC Complex (Rigidified Structure) Zn_Add->Complex_Zn Coordination Result_Cu Fluorescence QUENCHING (Turn-Off) Complex_Cu->Result_Cu Paramagnetic Effect Result_Zn Fluorescence ENHANCEMENT (Turn-On) Complex_Zn->Result_Zn CHEF Effect

Caption: Mechanistic pathway of 7A2MC response to Copper and Zinc ions.

Materials and Equipment

Reagents
  • Probe: this compound (CAS: 30779-70-5), >95% purity.

  • Solvents: Dimethyl sulfoxide (DMSO) (spectroscopic grade), Ethanol (absolute).

  • Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl.

  • Metal Salts: CuCl₂·2H₂O, ZnCl₂, and other chlorides/nitrates for interference testing (FeCl₃, MgCl₂, CaCl₂, etc.).

  • Water: Ultrapure deionized water (18.2 MΩ·cm).

Equipment
  • Fluorescence Spectrophotometer: Equipped with a Xenon lamp and quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer: For absorption normalization.

  • pH Meter: Calibrated to ±0.01 pH units.

  • Micropipettes: Precision set (10-1000 µL).

Experimental Protocol

Stock Solution Preparation

Objective: Create stable precursor solutions to minimize weighing errors.

  • 7A2MC Stock (10 mM): Dissolve 1.75 mg of this compound in 1.0 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in the dark.

  • Metal Ion Stocks (10 mM): Dissolve appropriate amounts of metal salts (e.g., 1.70 mg CuCl₂·2H₂O) in 1.0 mL of deionized water.

  • Buffer Solution: Prepare 20 mM HEPES buffer, adjusted to pH 7.4 using NaOH/HCl.

Spectral Characterization & Optimization

Objective: Determine optimal excitation wavelength and baseline emission.

  • Working Solution: Dilute the 7A2MC Stock into the Buffer to reach a final concentration of 10 µM .

    • Note: A small percentage of organic co-solvent (e.g., 1-10% DMSO or Ethanol) may be required to maintain solubility.

    • Recipe: 10 µL 7A2MC Stock + 990 µL Buffer (creates 100 µM intermediate) -> Dilute further as needed.

  • Absorption Scan: Measure UV-Vis absorbance from 250 nm to 500 nm.

    • Target: Look for

      
       around 340–380 nm .
      
  • Emission Scan: Set excitation (

    
    ) to the absorption maximum (e.g., 360 nm). Scan emission from 400 nm to 600 nm.
    
    • Target: Record the baseline fluorescence intensity (

      
      ) at 
      
      
      
      nm.
Titration Protocol (Cu²⁺ Detection)

Objective: Quantify the quenching efficiency.

  • Prepare 2.0 mL of 10 µM 7A2MC working solution in a quartz cuvette.

  • Record the initial spectrum (

    
    ).
    
  • Sequentially add aliquots of Cu²⁺ stock (e.g., 0.5 equivalents at a time: 0, 0.5, 1.0, ... 10.0 µM).

  • Mix by inversion or magnetic stirring for 1 minute after each addition.

  • Record the fluorescence spectrum (

    
    ) for each concentration.
    
  • Data Check: Ensure the peak at ~450 nm decreases systematically.

Titration Protocol (Zn²⁺ Detection)

Objective: Quantify the fluorescence enhancement.

  • Prepare 2.0 mL of 10 µM 7A2MC working solution in a quartz cuvette.

  • Record the initial spectrum (

    
    ).
    
  • Sequentially add aliquots of Zn²⁺ stock.

  • Mix and incubate for 2 minutes (complex formation might be slower than quenching).

  • Record the fluorescence spectrum (

    
    ).[1]
    
  • Data Check: Look for intensity increase and potential blue-shift in the emission peak.

Experimental Workflow Diagram

Workflow Start Start Experiment Stock Prep Stocks (10 mM 7A2MC in DMSO) Start->Stock Dilution Dilute to 10 µM in HEPES Buffer (pH 7.4) Stock->Dilution Baseline Measure Baseline (F0) Ex: ~360 nm | Em: ~450 nm Dilution->Baseline Titration Titration Loop Baseline->Titration AddMetal Add Metal Aliquot (Cu²⁺ or Zn²⁺) Titration->AddMetal Next Conc. Analysis Data Analysis (Stern-Volmer / Binding Constant) Titration->Analysis End Point Incubate Mix & Incubate (1-2 mins) AddMetal->Incubate Measure Measure Spectrum (F) Incubate->Measure Measure->Titration

Caption: Step-by-step experimental workflow for heavy metal titration.

Data Analysis & Validation

Stern-Volmer Analysis (For Cu²⁺ Quenching)

To quantify the quenching efficiency, plot


 against the concentration of the quencher 

(Cu²⁺).


  • 
     : Fluorescence intensity without metal.
    
  • 
     : Fluorescence intensity with metal.[2]
    
  • 
     : Stern-Volmer quenching constant (M⁻¹). A higher 
    
    
    
    indicates higher sensitivity.
  • Linearity: A linear plot indicates dynamic or static quenching. Deviations (upward curvature) may suggest combined quenching mechanisms.

Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the calibration curve (

):


  • 
     : Standard deviation of the fluorescence intensity of the free probe (measure 10 times).
    
  • 
     : Slope of the fluorescence intensity vs. [Metal] graph (linear region).
    
Selectivity & Interference

Validate the probe by testing against competing ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺).

  • Protocol: Measure fluorescence of 7A2MC + Target Metal (Cu/Zn) in the presence of 5-10 equivalents of interfering ions.

  • Acceptance Criteria: Signal change should remain within ±10% of the signal with Target Metal alone.

Summary of Expected Results

ParameterCu²⁺ DetectionZn²⁺ Detection
Response Type Fluorescence Quenching (Turn-Off)Fluorescence Enhancement (Turn-On)
Visual Change Fading of blue emissionBrightening of blue emission
Mechanism Paramagnetic Quenching / LMCTChelation Enhanced Fluorescence (CHEF)
LOD Range ~0.1 - 1.0 µM~0.1 - 1.0 µM
Optimal pH 7.0 - 7.57.0 - 8.0

Expert Tips for Optimization

  • Solvent Effects: 7A2MC exhibits solvatochromism.[1] If the emission is too weak in pure buffer, increase the organic co-solvent fraction (e.g., to 20% Ethanol).

  • Stoichiometry: Use Job’s Plot (Method of Continuous Variations) to determine the binding stoichiometry (likely 1:1 or 1:2 Metal:Ligand).

  • Reversibility: Test reversibility by adding EDTA. If fluorescence recovers, the sensor is reversible and reusable.

References

  • Mucha, P. et al. (2018). Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization.[2] Polyhedron, 153, 181–196.

  • Mucha, P. et al. (2021). Metal Ions Complexes with Chromone Derivatives. Molecules, 26(16), 4886. (Overview of Zn/Cu complexes).

  • Mariappan, G. & Sundaraganesan, N. (2014). Vibrational assignments for the this compound molecule using a combination of experimental vibrational spectroscopic measurements and ab initio computational methods.[3][4] Journal of Molecular Structure, 1063, 192-202.[5]

  • Maity, M. B. et al. (2025). Credentials of chromone based probe as colorimetric sensor for the detection of Cu2+ ion. Spectrochimica Acta Part A.

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Amino-2-methylchromone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHRM-7A2M-OPT Subject: Yield Optimization & Isomer Control in 7-Amino-2-methylchromone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Isomer Trap"

Before proceeding with optimization, we must address the most common failure mode in this synthesis: Regioselectivity .

The reaction of m-aminophenol with ethyl acetoacetate is bifurcated. Depending on your catalyst and conditions, you will produce one of two structural isomers. 90% of "low yield" tickets we receive are actually cases of product misidentification —where the researcher inadvertently synthesized the coumarin instead of the chromone.

FeatureTarget Product (Chromone)Common Impurity (Coumarin)
IUPAC Name 7-Amino-2-methyl-4H-chromen-4-one7-Amino-4-methyl-2H-chromen-2-one
Structure Type

-Pyrone ring (4-keto)

-Pyrone ring (2-keto, lactone)
Reaction Name Simonis Reaction Pechmann Condensation
Primary Catalyst

or Polyphosphoric Acid (PPA)
Concentrated

Thermodynamics Kinetic Product (High Temp)Thermodynamic Product (Lower Temp)

Critical Directive: If you are using sulfuric acid (


) as your primary solvent/catalyst, you are synthesizing the Coumarin  (7-AMC), not the Chromone. To synthesize this compound, you must utilize the Simonis pathway  described below.
Optimized Protocol (Simonis Pathway)

Objective: Maximize yield of this compound while suppressing the formation of the coumarin isomer and oxidative tar.

Reagents & Stoichiometry
  • Substrate: m-Aminophenol (1.0 eq)

  • Reagent: Ethyl Acetoacetate (1.2 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (10–15 eq by weight)

    • Why PPA?

      
       is the classic Simonis catalyst, but it is difficult to handle and leads to local overheating (charring). PPA acts as both a solvent and a milder dehydrating agent, improving yield by 15–20%.
      
Step-by-Step Workflow
  • Pre-Treatment (Degassing):

    • Heat PPA to 80°C under vacuum for 30 minutes.

    • Reason: Removes dissolved oxygen. The amino group on the phenol is highly susceptible to oxidative polymerization at high temperatures, which causes the dreaded "black tar" result.

  • Condensation (The "Hot" Addition):

    • Cool PPA to 60°C.

    • Add m-aminophenol slowly with vigorous mechanical stirring. Ensure complete dissolution.

    • Add ethyl acetoacetate dropwise over 20 minutes.

    • Critical Control: Do not let the temperature spike above 75°C during addition.

  • Cyclization (The Simonis Drive):

    • Ramp temperature to 100°C – 110°C .

    • Hold for 2–3 hours .

    • Mechanism:[1][2] High temperature is required to drive the formation of the chromone ring (kinetic control). Lower temperatures (

      
      C) favor the coumarin.
      
  • Quenching & Isolation:

    • Cool mixture to 60°C (do not let it solidify).

    • Pour onto crushed ice (500g per 50g PPA) with rapid stirring.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9.
      
    • Note: The chromone precipitates as a solid. The coumarin isomer (if present) is often more soluble in acidic media, but both will precipitate at neutral pH.

Visualization: Pathway & Decision Logic

Synthesispathway cluster_trouble Troubleshooting Loop Start Reactants: m-Aminophenol + Ethyl Acetoacetate Condition Catalyst Selection Start->Condition PathA Route A: Pechmann (Conc. H2SO4, <80°C) Condition->PathA Acid Sensitive PathB Route B: Simonis (PPA or P2O5, >100°C) Condition->PathB Dehydrating Agent ProdA Product A: Coumarin (7-Amino-4-methylcoumarin) WRONG ISOMER PathA->ProdA ProdB Product B: Chromone (this compound) TARGET MOLECULE PathB->ProdB Purification Purification Step Recrystallization (EtOH) ProdB->Purification Analysis Check TLC/NMR (Coumarin J(3,4)=~9.5Hz) (Chromone singlet @ C3) Purification->Analysis

Caption: Divergent synthesis pathways. Selection of catalyst (PPA vs H2SO4) determines the regiochemical outcome (Chromone vs Coumarin).

Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid black tar. What happened?

Diagnosis: Oxidative polymerization of the amino group. Solution:

  • Atmosphere: You must run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Do not exceed 110°C. Above this threshold, m-aminophenol degrades rapidly in PPA.

  • Protection: If tarring persists, protect the amine first. Acetylate m-aminophenol to m-acetamidophenol . Perform the Simonis reaction (yields 7-acetamido-2-methylchromone), then hydrolyze the acetyl group with dilute HCl (reflux, 1h) to release the free amine. This "Protection-Deprotection" route often increases overall yield by 30% despite the extra steps.

Q2: I have low yield (<20%). How do I recover the product?

Diagnosis: Solubility loss during neutralization. Solution:

  • This compound is amphoteric. It forms salts in strong acid (protonated amine) and strong base (phenolate-like resonance).

  • The Fix: Precisely adjust the quench pH to 7.5–8.0 . If the pH goes >10, the pyrone ring may open or the product may dissolve. If pH < 4, it remains as the ammonium salt.

Q3: How do I distinguish the Chromone from the Coumarin?

Diagnosis: Isomer confusion. Solution:

  • Fluorescence: 7-Amino-4-methylcoumarin is intensely blue fluorescent in basic ethanol. The chromone has weaker fluorescence with a different Stokes shift.

  • 1H NMR (The Definitive Test):

    • Coumarin: Look for the vinyl proton at position 3. It typically appears as a singlet around

      
       6.1 ppm .
      
    • Chromone: The proton at position 3 appears as a singlet around

      
       6.2–6.3 ppm .
      
    • Differentiation: The methyl group shift is diagnostic. In Coumarins (4-methyl), the

      
       is deshielded (
      
      
      
      2.4 ppm). In Chromones (2-methyl), the
      
      
      is attached to the C=N/O conjugated system and shifts slightly differently.
    • Carbon NMR: The Carbonyl carbon (C=O) is the smoking gun.

      • Coumarin (Lactone, C2): ~160–162 ppm.

      • Chromone (Ketone, C4): ~175–180 ppm.

Purification Data Sheet
ParameterRecommended ConditionNotes
Recrystallization Solvent Ethanol (95%) or MethanolDissolve hot, filter activated charcoal to remove tar, cool slowly.
TLC System DCM : Methanol (95:5)Chromone is generally less polar than the corresponding coumarin.
Melting Point 200°C – 204°CSharp MP indicates purity. Broad MP suggests isomer mixture.
Storage Dark, -20°CAmine group is sensitive to photo-oxidation over months.
References
  • Simonis Reaction Mechanism

    • H. Simonis, "Über die Bildung von Chromonen aus Phenolen," Berichte der deutschen chemischen Gesellschaft, 1917.
  • Differentiation of Chromones and Coumarins

    • Ellis, G. P. "The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones." John Wiley & Sons, 2009.
  • Polyphosphoric Acid Catalysis

    • Popp, F. D., & McEwen, W. E. "Polyphosphoric Acid as a Reagent in Organic Chemistry." Chemical Reviews, 1958.

Sources

Technical Support Center: 7-Amino-2-methylchromone (AMC) Fluorescence Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorescence Support Hub. As a Senior Application Scientist, I have structured this guide to address the specific photophysical challenges associated with 7-amino-chromone and 7-amino-coumarin derivatives. In drug discovery and enzymatic assays, "fluorescence quenching" is often a misdiagnosis for environmental sensitivity or optical artifacts. This guide will help you distinguish between true molecular quenching and experimental artifacts.

⚠️ Critical Nomenclature Verification

Before proceeding, verify your fluorophore's specific isomer. In pharmaceutical high-throughput screening (HTS), "AMC" almost universally refers to 7-Amino-4-methylcoumarin (Coumarin 120).[1]

  • 7-Amino-4-methylcoumarin (Standard "AMC"): Used in protease assays (e.g., Caspase, Trypsin).

  • 7-Amino-2-methylchromone: A structural isomer with similar push-pull physics but distinct spectral maxima.

  • Guidance: The troubleshooting physics below (IFE, pH, Aggregation) apply to both isomers due to their shared electron-donor (amino) and electron-acceptor (carbonyl) "push-pull" architecture.

Part 1: Diagnostic Workflow (The "Why is my signal low?" Matrix)

Do not assume your compound is an inhibitor just because fluorescence decreased. Follow this logic gate to validate your data.

TroubleshootingLogic Start PROBLEM: Unexpected Low Fluorescence Check_pH Step 1: Check Buffer pH (Is pH < 7.0?) Start->Check_pH Check_Abs Step 2: Check Absorbance (IFE) (Is OD > 0.1 at Ex/Em?) Check_pH->Check_Abs No Result_Prot Cause: Protonation of Amine (Loss of ICT state) Check_pH->Result_Prot Yes Check_Add Step 3: Additivity Test (Does F_obs = F_enz + F_inh?) Check_Abs->Check_Add No Result_IFE Cause: Inner Filter Effect (Optical Artifact) Check_Abs->Result_IFE Yes Result_Quench Cause: True Quenching (Dynamic/Static) Check_Add->Result_Quench No

Figure 1: Diagnostic Logic Gate for differentiating environmental effects from true quenching.

Part 2: Frequently Asked Questions & Troubleshooting Protocols
Q1: My fluorescence signal disappears or drops significantly in acidic buffers. Is the fluorophore degrading?

Technical Insight: Likely not degradation, but protonation . The fluorescence of this compound (and the 4-methyl isomer) relies on an Intramolecular Charge Transfer (ICT) state.[2] The amino group at position 7 acts as an electron donor.[3]

  • Mechanism: In acidic environments (pH < 6.0), the lone pair of electrons on the nitrogen becomes protonated (

    
    ). This eliminates the "push" of the push-pull system, collapsing the quantum yield.
    
  • The pKa Trap: The pKa of the arylamine is typically ~7.8 . Operating near this pH causes massive signal fluctuations with minor pH errors.

Corrective Protocol: pH Titration Validation

  • Prepare a 10 µM solution of your fluorophore in buffers ranging from pH 4.0 to pH 10.0 (0.5 pH increments).

  • Plot Fluorescence Intensity vs. pH.

  • Decision: Ensure your assay buffer pH is at least 0.5–1.0 units above the pKa (typically pH > 8.0) for maximum sensitivity. If physiological pH (7.4) is required, use a ratiometric reference or strict buffer capacity controls (100 mM HEPES).

Q2: I see a "inhibition" curve in my HTS screen, but the IC50 looks suspicious. How do I rule out the Inner Filter Effect (IFE)?

Technical Insight: This is the most common source of false positives in drug discovery. If your library compounds (or high concentrations of substrate) absorb light at the excitation (350-360 nm) or emission (440-460 nm) wavelengths, they "steal" photons before they reach the detector.

Data Validation: The IFE Correction Protocol To mathematically correct for IFE, you must measure the absorbance (OD) of the solution in the exact same well or pathlength.

Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at excitation wavelength
    
  • 
    : Absorbance at emission wavelength
    
OD ValueSignal Error (Approx)Action Required
< 0.05< 10%Negligible. Proceed.
0.05 - 0.110 - 20%Apply Correction Formula.
> 0.2> 35%Dilute Sample. Correction becomes nonlinear and unreliable.
Q3: How do I distinguish between "Static" (complex formation) and "Dynamic" (collisional) quenching?

Technical Insight: Static quenching implies your inhibitor is binding to the fluorophore (forming a dark complex), effectively lowering the concentration of active fluorophore. Dynamic quenching involves collisions that steal energy from the excited state.

Experimental Protocol: Stern-Volmer Analysis

  • Measure fluorescence (

    
    ) without quencher.
    
  • Measure fluorescence (

    
    ) with increasing concentration of quencher 
    
    
    
    .
  • Plot

    
     vs. 
    
    
    
    .

Interpretation:

  • Linear Plot: Indicates a single quenching mechanism (likely dynamic).

  • Upward Curvature: Indicates combined static and dynamic quenching.

  • Temperature Test:

    • If quenching increases with Temperature

      
      Dynamic  (more collisions).
      
    • If quenching decreases with Temperature

      
      Static  (complex dissociates).
      
Part 3: Advanced Spectral Properties & Reference Data

The following data applies to the general class of 7-amino-methyl-chromenones/coumarins used in bio-assays.

PropertyValue (Approx)Notes
Excitation Max 350 – 360 nmUV region. Requires quartz optics or UV-transparent plates.
Emission Max 430 – 460 nmBlue region. Highly susceptible to autofluorescence from biological media.
Stokes Shift ~80 – 100 nmLarge shift reduces self-quenching but does not eliminate IFE.
Quantum Yield (

)
0.05 (Acid)

0.75 (Base)
Drastic pH dependence.
Solubility Low in waterRequires DMSO stock. Aggregation in 100% water causes quenching.
Visualization: The Inner Filter Effect Mechanism

Understanding the geometry of quenching is vital for microplate reader users.

IFE_Mechanism Source Excitation Light (I_0) Sample_Front Absorber Layer 1 (Primary IFE) Source->Sample_Front Light enters Fluorophore Fluorophore (Excited State) Sample_Front->Fluorophore Attenuated I_ex Sample_Back Absorber Layer 2 (Secondary IFE) Fluorophore->Sample_Back Emission Detector Detector (F_obs < F_true) Sample_Back->Detector Attenuated I_em

Figure 2: Path of light through a sample.[3][4] "Primary IFE" absorbs excitation light; "Secondary IFE" absorbs emitted light.[5][6]

References & Further Reading
  • Lakowicz, J. R. (2006).[5] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[5] (The definitive guide on quenching mechanics and Stern-Volmer equations).

  • Simeonov, A., et al. (2008). "Blue-Fluorescent Antibodies to 7-Amino-4-methylcoumarin (AMC) Can Cause False Positives in High-Throughput Screening." Journal of Biomolecular Screening.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.

  • Liu, J., et al. (1999). "Correction of the Inner Filter Effect in Fluorescence Quenching Measurements." Analytical Chemistry. (Standard methodology for absorbance-based correction).

Sources

Improving the selectivity of 7-Amino-2-methylchromone for metal ions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluorophore Engineering Subject: Optimization of 7-Amino-2-methylchromone (7-AMC) Selectivity for Metal Ion Sensing Ticket ID: #AMC-702-METAL-SEL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with This compound (7-AMC) , a privileged scaffold distinct from its coumarin isomer (7-amino-4-methylcoumarin). While 7-AMC possesses intrinsic fluorescence, its native amino group (-NH2) is a "promiscuous" donor, coordinating weakly with various transition metals (Cu²⁺, Fe³⁺, Zn²⁺) often resulting in non-specific quenching.

To transform 7-AMC from a generic ligand into a selective chemosensor , you must transition from simple coordination to chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) switching. This guide details the chemical engineering and assay adjustments required to achieve high selectivity.

Phase 1: Ligand Design & Synthesis (The "Hardware" Fix)

Q: My 7-AMC probe responds to Cu²⁺, Zn²⁺, and Fe³⁺ indiscriminately. How do I target a single ion?

A: You must functionalize the C-7 amino group to create a specific binding pocket. The native primary amine is insufficient for selectivity. You need to synthesize a Schiff Base derivative to introduce additional donor atoms (N, O, or S) in a spatial arrangement that fits your target ion's radius and coordination geometry.

The Strategy: Hard-Soft Acid-Base (HSAB) Matching

  • For Zn²⁺ / Al³⁺ (Hard/Borderline Acids): Target "Hard" donors like Oxygen and Nitrogen.

    • Modification: React 7-AMC with Salicylaldehyde . The resulting hydroxyl (-OH) and imine (-C=N-) form a rigid N-O chelating pocket perfect for Zn²⁺, often triggering a "Turn-On" response via ESIPT inhibition.

  • For Hg²⁺ / Ag⁺ (Soft Acids): Target "Soft" donors like Sulfur.

    • Modification: React 7-AMC with Thiophene-2-carboxaldehyde or form a Thiosemicarbazone . The Sulfur atom has high affinity for Mercury, enabling detection even in complex matrices.

  • For Cu²⁺ (Borderline Acid): Target Nitrogen-rich heterocycles.

    • Modification: React with Pyridine-2-carboxaldehyde . This creates an N-N pocket that typically quenches fluorescence via Paramagnetic quenching (perfect for "Turn-Off" sensing).

Synthesis Workflow: Schiff Base Derivatization

This protocol converts the non-selective 7-AMC into a selective tridentate or bidentate ligand.

G Start This compound (Starting Material) Step1 Reflux with Aldehyde (Ethanol, cat. AcOH) Start->Step1 + R-CHO Inter Imine Formation (-H2O) Step1->Inter Dehydration Product Schiff Base Ligand (Selective Receptor) Inter->Product Precipitation Metal Metal Complex (Sensing Event) Product->Metal + M(n+)

Figure 1: General synthetic pathway for functionalizing 7-AMC. The R-group determines selectivity.

Phase 2: Assay Optimization (The "Software" Fix)

Q: I synthesized the ligand, but I still see interference from other metals. How do I clean up the signal?

A: Selectivity is not just about the molecule; it is about the environment . You must tune the thermodynamic competition using pH and masking agents.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Signal is unstable/drifting pH Sensitivity. The imine bond (Schiff base) can hydrolyze in acidic pH, or the phenol proton (if present) is not ionizing.Buffer Check: Maintain pH 7.0–7.4 (HEPES or Tris-HCl). Avoid Phosphate buffers if sensing Lanthanides (precipitation risk).
Cu²⁺ interferes with Zn²⁺ signal Competitive Binding. Cu²⁺ binds stronger to N-O ligands than Zn²⁺ (Irving-Williams series).Masking: Add Cyanide (CN⁻) or Thiosulfate to the assay. These bind soft Cu²⁺ tightly, leaving the ligand free for Zn²⁺.
Fluorescence is always "On" ESIPT Active. If using a salicylaldehyde derivative, the proton transfer might be happening even without metal.Solvent Switch: Move from protic solvents (EtOH) to aprotic polar solvents (Acetonitrile/DMSO) to modulate the proton transfer dynamics.
Low Sensitivity (High LOD) Stoichiometry Mismatch. You are assuming 1:1 binding, but the metal might require 1:2 (M:L).Run Job's Plot: Determine the exact binding ratio (see Protocol below).

Phase 3: Validation Protocols

Q: How do I prove to a reviewer that my sensor is truly selective?

A: You need a Competition Assay and a Job's Plot . These are the gold standards for publication.

Protocol 1: The Competition Assay (Interference Check)
  • Preparation: Prepare a 10 µM solution of your 7-AMC ligand in the optimized buffer/solvent (e.g., DMSO/Water 1:9 v/v).

  • Baseline: Measure fluorescence intensity (

    
    ) at the emission maximum (typically ~450-500 nm for chromones).
    
  • Target Response: Add 10 equiv. of the Target Ion (e.g., Zn²⁺). Record Intensity (

    
    ).
    
  • Interference Challenge:

    • Prepare separate cuvettes containing the Ligand + Target Ion.

    • Add 50 equiv. of interfering ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Ni²⁺) individually to these cuvettes.

  • Data Analysis: The fluorescence intensity should not change by more than ±10% upon addition of the interfering ion.

    • Calculation: Selectivity Coefficient (

      
      ) = 
      
      
      
      .
Protocol 2: Determining Stoichiometry (Job's Plot)

Validates the binding mechanism (e.g., 1 Metal : 2 Ligands).

  • Prepare equimolar solutions (e.g., 50 µM) of the Ligand and the Metal ion.

  • Mix them in varying volume ratios to keep the total concentration constant (e.g., 1:9, 2:8 ... 9:1).

  • Plot Fluorescence Intensity (Y-axis) vs. Mole Fraction of Metal (

    
    )  (X-axis).
    
  • The peak of the curve indicates the stoichiometry.

    • 
       Complex.
      
    • 
       Complex (Metal:Ligand).
      
Sensing Mechanism Visualization

Mechanism cluster_off Free Ligand (Weak Fluorescence) cluster_on Metal Bound (Strong Fluorescence) L 7-AMC-Ligand (C=N Isomerization / PET ON) Complex Metal-Ligand Complex (Rigid / PET OFF) L->Complex + Zn(II) / Mg(II) (Chelation) Complex->L + EDTA (Reversibility)

Figure 2: Mechanism of "Turn-On" sensing. Binding restricts bond rotation (C=N isomerization) or blocks Photoinduced Electron Transfer (PET), restoring radiative decay.

References

  • Schiff Base Strategies: Musikavanhu, B. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. SciSpace. Link

  • Chromone Sensing Applications: Kumar, A., et al. (2020). Systematic approach of chromone skeleton for detecting Mg2+ ion: Applications for sustainable cytotoxicity and cell imaging possibilities. Spectrochimica Acta Part A. Link

  • Zn(II) Detection: ResearchGate. (2025).[1] Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn(II) ions. Link

  • Assay Conditions & pH: Wolter, F. J., et al. (2010).[2] Highly sensitive water-soluble fluorescent pH sensors based on the 7-amino-1-methylquinolinium chromophore. Journal of Organic Chemistry. Link

Sources

Technical Support Center: 7-Amino-2-methylchromone (AMC) Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Baseline

7-Amino-2-methylchromone (AMC, also known as 7-amino-4-methylcoumarin) is the industry-standard fluorophore for protease activity assays, particularly for Caspases , Cathepsins , and the Proteasome .

In these assays, AMC is amide-bonded to the C-terminus of a peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3). In this bound state, the electron-donating capability of the amino group is delocalized into the peptide bond, significantly quenching fluorescence (blue shift). Upon enzymatic cleavage, free AMC is released, restoring the amine's electron-donating character and resulting in a strong fluorescence signal at 440–460 nm upon excitation at 350–380 nm .

Critical Insight: The most common failures in AMC protocols stem from ignoring its pH dependence and Inner Filter Effects (IFE) . This guide addresses these specific failure points.

Module 1: Spectral Characteristics & pH Sensitivity

Q1: Why is my fluorescence signal negligible despite high enzyme activity?

Diagnosis: You are likely running the assay or measuring the signal in an acidic buffer (pH < 7.0).

Technical Explanation: The fluorescence of free AMC is strictly controlled by the protonation state of its C7-amino group.

  • Mechanism: At acidic pH, the amino group becomes protonated (

    
    ), which destroys the "push-pull" electron transfer system required for fluorescence.
    
  • Operational Range: AMC exhibits maximum quantum yield between pH 7.0 and 9.0 .

  • The Trap: Many proteases (e.g., Cathepsin B/D) require acidic buffers (pH 5.0–6.0) for optimal activity. If you measure fluorescence directly in this buffer, the signal will be artificially suppressed by >50-80%.

Corrective Protocol:

  • Continuous Assays: If you must measure continuously at pH 6.0, you must generate your Standard Curve at pH 6.0 to account for the suppressed signal coefficient.

  • Endpoint Assays (Recommended for Acidic Proteases): Perform the enzymatic reaction at the acidic pH, then add a Stop Solution containing 100 mM Tris or Glycine (pH 10.0) to raise the final pH to ~9.0 before reading. This maximizes the signal of the released AMC.

Visualization: AMC Assay Mechanism

AMC_Mechanism Substrate Peptide-AMC (Quenched/Blue-Shifted) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Protease (Enzyme) Enzyme->Complex Cleavage Hydrolysis Complex->Cleavage FreeAMC Free AMC (High Fluorescence) Cleavage->FreeAMC pH > 7.0 Protonated Protonated AMC (Low Fluorescence) Cleavage->Protonated pH < 6.0 FreeAMC->Protonated Acidification Protonated->FreeAMC Alkalinization

Figure 1: The enzymatic release of AMC.[1] Note the critical pH-dependent equilibrium between the fluorescent free amine and the non-fluorescent protonated form.

Module 2: Solubility & Inner Filter Effects

Q2: My standard curve is non-linear at higher concentrations. Is my reader broken?

Diagnosis: You are experiencing the Inner Filter Effect (IFE) .[2]

Technical Explanation: AMC has a small Stokes shift and high extinction coefficient. At concentrations >10–20 µM, the AMC molecules in the solution absorb the excitation light before it reaches the center of the well (primary absorption) or re-absorb the emitted light (secondary absorption). This causes the signal to plateau, looking like enzyme saturation or detector saturation.

Troubleshooting Data Table: Linearity Limits

ParameterRecommended RangeCritical LimitConsequence of Exceeding
[AMC] Concentration 0.01 – 10 µM> 25 µMNon-linear standard curve (IFE); underestimation of product.
DMSO Concentration 1% – 5%> 10%Enzyme denaturation; precipitation of peptide substrate.
Excitation Wavelength 350 – 360 nm< 340 nmHigh background from plastic plates; UV damage to proteins.
Emission Wavelength 450 – 460 nm> 480 nmLoss of signal intensity (tail of emission spectrum).
Q3: The substrate precipitates when added to the buffer.

Diagnosis: "Solvent Shock" due to rapid polarity change.

Corrective Protocol: AMC-peptide substrates are hydrophobic.

  • Stock Prep: Dissolve substrate in 100% DMSO to 10–20 mM.

  • Dilution: Do not pipette DMSO stock directly into the full volume of aqueous buffer.

  • Intermediate Step: Dilute the stock 1:10 in buffer to create a "working solution" (rapidly vortexing), then add this to the reaction plate.

  • Final DMSO: Ensure final assay DMSO is < 5% (v/v).

Module 3: Validated Standard Curve Protocol

Objective: To generate a reliable conversion factor (RFU to µM) that accounts for instrument gain, buffer pH, and volume.

Reagents:

  • Free AMC Standard: (Sigma/Merck Grade, >99% purity).

  • Assay Buffer: Must be identical to the buffer used in your enzymatic reaction (same pH, same DTT/DMSO content).

Step-by-Step Methodology:

  • Stock Solution: Prepare 10 mM Free AMC in DMSO.

  • Intermediate Dilution: Dilute 10 µL of Stock into 990 µL Assay Buffer

    
    100 µM Working Standard .
    
  • Serial Dilution (in 96-well plate):

    • Add 100 µL Assay Buffer to columns 2–12.

    • Add 200 µL of 100 µM Working Standard to column 1.

    • Transfer 100 µL from col 1 to col 2, mix. Repeat across plate. Discard 100 µL from the final well.

    • Result: A gradient from 100 µM down to ~0.1 µM.

  • Measurement: Read Endpoint Fluorescence (Ex 354 nm / Em 442 nm).

  • Analysis: Plot RFU (y-axis) vs. Concentration (x-axis).

    • Check: The

      
       should be >0.99.[2][3]
      
    • Truncate: Remove points >20 µM if linearity curves (IFE correction).

    • Calculate Slope:

      
      . Use this slope to convert experimental data.
      

Module 4: Troubleshooting Decision Matrix

Visualization: Troubleshooting Logic Flow

Troubleshooting_Matrix Start Problem: Low/No Signal CheckPH Is Buffer pH < 7.0? Start->CheckPH AcidicFix Fix: Add Alkaline Stop Solution (pH > 9.0) before reading CheckPH->AcidicFix Yes CheckSubstrate Is Substrate Precipitated? CheckPH->CheckSubstrate No SolubilityFix Fix: Reduce [Substrate] or Optimize DMSO (<5%) CheckSubstrate->SolubilityFix Yes CheckGain Is Instrument Gain too Low? CheckSubstrate->CheckGain No GainFix Fix: Adjust Gain using Free AMC Standard CheckGain->GainFix Yes

Figure 2: Decision tree for diagnosing low signal intensity in AMC assays.

References

  • Rut, W., et al. (2020).[1] "Substrate specificity profiling of SARS-CoV-2 Mpro protease for the design of potent inhibitors." Science Advances.

  • Thermo Fisher Scientific. (2016). "Applied Biosystems Standard Curve Analysis Module Guidelines." User Guide.

  • Subbarao, N. K., & MacDonald, R. C. (1993). "Experimental method to correct fluorescence intensities for the inner filter effect."[2][3][4] Analyst.

  • Jager, W. F., et al. (2010).[5] "Highly sensitive water-soluble fluorescent pH sensors based on the 7-amino-1-methylquinolinium chromophore."[5] Journal of Organic Chemistry.

  • Benchling / iGEM. (2017). "AMC standard curve assay protocol." Benchling Public Protocols.

Sources

Technical Support Center: Solubility Guide for 7-Amino-2-methylchromone (7-AMC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to increase the solubility of 7-Amino-2-methylchromone for experiments Role: Senior Application Scientist Context: Technical Support Center Guide

Case ID: SOL-7AMC-001 Status: Resolved Classification: Assay Optimization / Chemical Handling

Executive Summary

This compound (7-AMC) is a hydrophobic fluorophore often used as a reference standard in enzymatic assays or as a solvatochromic probe. Its poor aqueous solubility frequently leads to experimental variability, "crashing out" (precipitation) upon dilution, and inconsistent fluorescence readings. This guide provides a validated workflow to solubilize 7-AMC, ensuring stability in both stock and working solutions.

Part 1: Core Solubilization Protocol

Q1: What is the "Golden Solvent" for preparing the primary stock solution?

Answer: Anhydrous Dimethyl Sulfoxide (DMSO).

While ethanol and methanol are often considered, DMSO is superior for 7-AMC due to its high dielectric constant and ability to disrupt the strong crystal lattice interactions of the chromone ring.

Protocol:

  • Weighing: Weigh the target amount of 7-AMC solid.

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%) to achieve a concentration of 10–50 mM .
    
    • Note: Do not attempt to make aqueous stocks directly. The compound is practically insoluble in water.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

Q2: How do I dilute the stock into aqueous buffer without precipitation?

Answer: You must manage the "solvent shock" using a step-wise dilution or rapid dispersion technique.

The "Crash-Out" Mechanism: When a hydrophobic molecule in DMSO is suddenly exposed to a high-water environment, the water molecules form a cage around the DMSO, forcing the hydrophobic solute to aggregate (precipitate) instantly.

Correct Dilution Workflow:

  • Prepare the Buffer: Ensure your assay buffer (e.g., PBS, HEPES) contains 0.01% – 0.1% non-ionic surfactant (Tween-20 or Triton X-100). This acts as a dispersant.

  • Rapid Dispersion:

    • Pipette the buffer into a tube.

    • While vortexing the buffer, slowly inject the DMSO stock directly into the center of the liquid vortex.

    • Critical: Do not pipette the DMSO stock onto the side of the tube; it will precipitate on the plastic.

  • Limit Final DMSO: Keep the final DMSO concentration

    
     1% (v/v) to avoid inhibiting biological enzymes or quenching fluorescence.
    

Part 2: Advanced Solubilization Techniques

Q3: My assay cannot tolerate surfactants. What is the alternative?

Answer: Use Cyclodextrins.

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. They encapsulate the hydrophobic 7-AMC molecule, rendering it water-soluble without using detergents.

Recommendation: Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Why: It is highly soluble in water and has a cavity size (approx. 6–6.5 Å) that fits the chromone core perfectly [1].

  • Protocol: Prepare the assay buffer containing 5–10% (w/v) HP-

    
    -CD . Dilute your DMSO stock into this modified buffer.
    
Q4: Does pH affect the solubility of 7-AMC?

Answer: Yes, but be cautious.

  • Chemistry: The amino group at position 7 is weakly basic (aniline-like).

    • Acidic pH (< 3): The amine protonates (

      
      ), significantly increasing water solubility.
      
    • Neutral pH (7.4): The molecule is neutral and least soluble.

  • The Trap: While lowering pH improves solubility, it often quenches fluorescence or shifts the emission spectrum [2].

  • Guideline: Stick to neutral pH (7.0–8.0) for biological relevance and rely on DMSO/Cyclodextrins for solubility rather than pH manipulation.

Part 3: Troubleshooting & Diagnostics

Q5: How do I verify if 7-AMC is actually in solution and not a micro-suspension?

Answer: Use the "Linearity Check" or Absorbance Ratio.

SymptomDiagnosisSolution
Erratic Fluorescence Micro-precipitates are scattering light, causing spikes in signal.Centrifuge the working solution at 10,000 x g for 5 mins. If a pellet forms, solubility failed. Add 0.05% Tween-20.
Low Signal Intensity Compound aggregated or adsorbed to plastic walls.Switch to "Low-Binding" polypropylene tubes.
Cloudy Solution Gross precipitation ("Crashing out").Reduce stock concentration or increase DMSO % (if assay allows).
Experimental Data: Solubility Limits
Solvent SystemEstimated Solubility Limit (25°C)Suitability
Water / PBS < 0.1 mg/mLPoor (Precipitation likely)
Ethanol ~ 1–5 mg/mLModerate (Evaporation risk)
DMSO > 20 mg/mLExcellent (Standard Stock)
PBS + 5% HP-

-CD
~ 0.5–1.0 mg/mLGood (Biocompatible)

Part 4: Visualization (Decision Tree)

The following diagram illustrates the logical flow for selecting the optimal solubilization strategy based on your specific assay constraints.

G Start Start: Dissolve 7-AMC Stock Make Stock: 20mM in DMSO Start->Stock AssayType Define Assay Constraints Stock->AssayType ToleratesDMSO Can tolerate >1% DMSO? AssayType->ToleratesDMSO Standard Assay DirectDilution Direct Dilution into Buffer ToleratesDMSO->DirectDilution Yes SensitiveEnzyme Enzyme/Cell Sensitive to Solvent? ToleratesDMSO->SensitiveEnzyme No Check Quality Control: Centrifuge/Absorbance Check DirectDilution->Check Cyclodextrin Use HP-beta-Cyclodextrin (5-10%) SensitiveEnzyme->Cyclodextrin Cannot use Detergent Surfactant Add 0.05% Tween-20 SensitiveEnzyme->Surfactant Can use Detergent Cyclodextrin->Check Surfactant->Check

Figure 1: Decision matrix for solubilizing this compound based on assay tolerance.

References

  • Solubility Enhancement via Cyclodextrins

    • Title: Inclusion complexes of novel formyl chromone Schiff bases with

      
      -Cyclodextrin to enhance solubility.[1]
      
    • Source: Carbohydr
    • URL:[Link]

  • pH Dependent Fluorescence

    • Title: pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone.[2]

    • Source: Zeitschrift für Naturforschung A (via ResearchG
    • URL:[Link]

  • General DMSO Solubility Guidelines

    • Title: DMSO Solubility Assessment for Fragment-Based Screening.
    • Source: Molecules (PMC - NIH).
    • URL:[Link]

  • Product Identity & Properties

    • Title: this compound Product Inform
    • Source: Sigma-Aldrich.[3]

Sources

Avoiding interference in 7-Amino-2-methylchromone-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Interference in 7-Amino-2-methylchromone (AMC) Assays

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Technical Brief: The Physics of Interference

Welcome to the technical support center for AMC-based fluorogenic assays. While 7-Amino-4-methylcoumarin (Coumarin 120) is the industry standard "AMC" for protease assays (e.g., Caspases, Cathepsins, Proteasome), this compound is a structural isomer with similar photophysical properties. Both fluorophores operate in the blue region of the spectrum (Excitation ~350-380 nm; Emission ~440-460 nm).

The Core Challenge: The blue spectral window is the "danger zone" for drug discovery. A significant percentage of small molecule libraries (up to 5-10%) contain compounds that either autofluoresce in this region or absorb UV light, leading to false positives (apparent activation) or false negatives (apparent inhibition via quenching).

This guide provides a self-validating troubleshooting framework to distinguish true biological activity from optical artifacts.

Troubleshooting Guide (Q&A)

Issue 1: High Background Signal (False Positives)

User Question: "I see a strong signal in wells containing my test compound, even before the enzyme is added. Is my compound degrading the substrate?"

Scientist Response: It is highly unlikely your compound is chemically degrading the substrate. You are likely observing Compound Autofluorescence . Many heterocycles (indoles, quinolines) fluoresce in the 460 nm range.

Diagnostic Step: Perform a Kinetic Read rather than an Endpoint Read.

  • True Enzymatic Signal: Increases over time (slope > 0).

  • Autofluorescence: Static high signal that remains constant or decays slightly (photobleaching) over time.

Corrective Action: If the compound is autofluorescent but the signal is static, calculate the slope (RFU/min) instead of raw RFU. If the autofluorescence saturates the detector ("halo effect"), you must switch to a red-shifted fluorophore (e.g., Rhodamine 110) or use a time-resolved fluorescence (TR-FRET) format if available.

Issue 2: "Too Good to Be True" Inhibition (False Negatives)

User Question: "My IC50 curve looks perfect, but the compound structure doesn't look like a protease inhibitor. Could this be an artifact?"

Scientist Response: You are likely encountering the Inner Filter Effect (IFE) . If your compound is yellow or orange, it absorbs light in the blue region. It acts as a "sunglass" lens, absorbing either the excitation light (360 nm) or the emission light (460 nm). The detector sees less light and interprets this as enzyme inhibition.

Diagnostic Step: The "Spike-In" Control (Protocol B below) is the gold standard for confirming IFE.

Issue 3: Signal Drift in Acidic Buffers

User Question: "I am running a Cathepsin assay at pH 5.5, and the fluorescence intensity is much lower than my Trypsin assay at pH 8.0. Is the substrate unstable?"

Scientist Response: This is intrinsic physics, not instability. The fluorescence of AMC is highly pH-dependent. The protonated form (low pH) has a significantly lower quantum yield than the deprotonated form.

  • pKa of AMC: ~7.8.

  • Impact: At pH 5.5, a significant portion of the released AMC is protonated and less fluorescent.

Corrective Action: You cannot change the assay pH if the enzyme requires it. Instead, you must generate a Standard Curve of free AMC in the exact assay buffer (pH 5.5) to convert RFU to product concentration. Do not use a standard curve generated in water or neutral buffer.

Validated Protocols

Protocol A: The "Spike-In" Control (Detecting Quenchers)

Use this to validate any "hit" with >50% inhibition.

Principle: Add free AMC fluorophore to the compound well. If the signal is lower than the "Buffer + AMC" control, the compound is quenching the light.

StepActionVolumeNotes
1Prepare Assay Buffer containing test compound at

conc.
50

L
No Enzyme, No Substrate.
2Prepare Control Buffer (DMSO only).50

L
Represents 100% signal.
3Add Free AMC Standard (approx. 1

M final).
5

L
Mimics 100% conversion signal.
4Measure Fluorescence (Ex 360 / Em 460).-Endpoint read.

Data Analysis:



  • Interpretation: If Quenching > 20%, the inhibition data is suspect.

Protocol B: Inner Filter Effect (IFE) Correction

Use this formula to mathematically correct data if absorbance is known.

If you have the Absorbance (OD) of the compound at Excitation (


) and Emission (

) wavelengths:


  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at 360 nm
    
  • 
    : Absorbance at 460 nm
    

Visualizing the Troubleshooting Workflow

The following decision tree illustrates the logic for triaging hits in AMC assays.

AMC_Interference_Workflow Start Primary Screen Hit (High Inhibition or Activation) Check_Kinetic Check Kinetic Trace (Slope vs Endpoint) Start->Check_Kinetic Decision_Slope Is signal static (Flat line)? Check_Kinetic->Decision_Slope Autofluorescence Artifact: Autofluorescence (False Positive) Decision_Slope->Autofluorescence Yes (High Background) Check_Quench Perform 'Spike-In' Protocol (Add Free AMC) Decision_Slope->Check_Quench No (Normal Kinetics) Decision_Quench Is Spike Signal Attenuated? Check_Quench->Decision_Quench IFE_Artifact Artifact: Quenching/IFE (False Negative) Decision_Quench->IFE_Artifact Yes (Signal < Control) True_Hit Validated Hit (Proceed to Orthogonal Assay) Decision_Quench->True_Hit No (Signal = Control)

Caption: Logical workflow for distinguishing true biological activity from optical interference in AMC-based assays.

References

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance.[1][2][3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4] Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

  • Coussens, N. P., et al. (2012). Protease Assays.[4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Technical Support Center: Purification of Synthetic Chromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Isolation of 4H-Chromen-4-one Scaffolds

Introduction: The Chromone Paradox

Synthetic chromones (1,4-benzopyrones) present a unique dichotomy in medicinal chemistry. While they are privileged scaffolds for drug discovery (targeting kinases, sirtuins, and neuroinflammation), their physicochemical properties often create a bottleneck during isolation.

Why is this difficult?

  • "Brick Dust" Solubility: Many planar chromones exhibit strong

    
     stacking, rendering them insoluble in common organic solvents but too lipophilic for aqueous workups.
    
  • The Isomer Trap: Acid-catalyzed cyclization can trigger the Wessely-Moser rearrangement , silently altering your substitution pattern (e.g., converting a 5,8-substituted isomer to a 5,7-substituted one) during purification.

  • Phenolic Tailing: Free hydroxyl groups (common in bio-inspired chromones) interact aggressively with silica silanols, leading to smears rather than peaks.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: The Solubility Protocol (Recrystallization)

Symptom: Crude product is a stubborn solid that refuses to dissolve for chromatography or oils out during recrystallization.

The "Brick Dust" Strategy

For highly crystalline, insoluble chromones (common with halogenated or nitro-substituted derivatives), standard ethanol recrystallization often fails.

Recommended Solvent Systems:

  • Primary Choice: DMF/Ethanol (1:4 ratio). Dissolve in minimal hot DMF, then dilute with hot Ethanol. Cool slowly.

  • The "Last Resort": DMSO/Water. (Only use if product precipitates as a powder; if it oils, avoid this).

Troubleshooting "Oiling Out"

If your chromone crashes out as a sticky oil, it indicates the anti-solvent was added too fast or the temperature dropped too abruptly.

Protocol: The "Seeding" Loop

  • Dissolve crude oil in the minimum amount of Acetone or Ethyl Acetate (better than DCM for crystallization).

  • Add Hexane dropwise until the solution turns slightly turbid.

  • STOP. Add a single seed crystal (or scratch the glass).

  • Wrap the flask in foil (insulation) and let it cool to room temperature over 4 hours. Do not put it in the fridge yet.

Decision Logic: Solvent Selection

RecrystallizationLogic Start Crude Chromone State Solid Insoluble Solid Start->Solid Oil Sticky Oil/Gum Start->Oil Solvent1 Try EtOH or MeOH Solid->Solvent1 High Solubility? Solvent2 Try Acetone/Hexane Oil->Solvent2 Standard Advanced1 Switch to DMF/EtOH (1:4 v/v) Solvent1->Advanced1 No (Insoluble) Advanced2 Use Et2O + Scratching (Kinetic Control) Solvent2->Advanced2 Still Oiling

Figure 1: Decision matrix for selecting recrystallization solvents based on the physical state of the crude synthetic chromone.

Module 2: Chromatographic Tailing & Scavenging

Symptom: Broad, tailing peaks on Silica Gel (TLC or Flash) prevent separation of the chromone from the chalcone intermediate.

Root Cause: Silanol Interaction

Chromones with phenolic hydroxyls (especially at C-5 or C-7) act as weak acids (


). They hydrogen-bond with acidic silanol groups on the silica surface.
The Fix: Mobile Phase Modifiers

Do not use neutral solvents for phenolic chromones. You must suppress ionization.

ModifierConcentrationApplicationWarning
Formic Acid 0.1% - 1.0%General Phenolic ChromonesVolatile, easy to remove.
Acetic Acid 1% - 2%Stronger TailingHarder to remove; requires toluene azeotrope.
Triethylamine 0.5%Amino-chromonesDo not mix with acid. Pre-wash column with TEA.

Golden Solvent System for Flavones/Chromones:

Toluene : Ethyl Acetate : Formic Acid (7 : 5 : 1) Why? Toluene breaks


 stacking better than Hexane; Formic acid sharpens the peak.
Removing The Chalcone Intermediate

In the Baker-Venkataraman route, uncyclized chalcone is the main impurity.

  • Differentiation: Chalcones are usually less polar and move faster than the corresponding chromone on silica.

  • Visual Cue: Chalcones often fluoresce intense yellow/orange under UV (365 nm), while chromones often fluoresce blue/white or absorb (dark spot) at 254 nm.

Module 3: The Wessely-Moser Rearrangement Risk

Symptom: You synthesized a 5,8-dimethoxychromone, but NMR suggests a 5,6-dimethoxy substitution pattern.

The Mechanism of Failure

If you use strong acid (HI, HBr, or Lewis acids) to demethylate or cyclize a chromone with a 5-hydroxyl group, the pyrone ring can open and re-close on the alternative phenol. This is the Wessely-Moser Rearrangement .

Risk Factor: High temperatures (>100°C) + Acidic conditions.

Prevention Protocol:

  • Avoid HI: Use

    
     in DCM at 
    
    
    
    to
    
    
    for demethylation. This kinetic control prevents ring opening.
  • Structural Validation: Always compare the coupling constants of aromatic protons.

    • 5,7-substituted: Meta-coupling (

      
       Hz).
      
    • 5,8-substituted: Ortho-coupling (

      
       Hz) on the B-ring (if applicable) or distinct NOE signals.
      

WesselyMoser cluster_prevention Prevention Strategy Sub58 5,8-Substituted Chromone Open Ring Opening (Diketone Intermediate) Sub58->Open H+ / Heat Open->Sub58 Reversible Sub56 5,6-Substituted Chromone (Isomer) Open->Sub56 Recyclization (Thermodynamic Product) UseBBr3 Use BBr3 @ 0°C (Kinetic Control)

Figure 2: The Wessely-Moser rearrangement pathway. Acidic conditions can cause the pyrone ring to open and rotate, leading to unwanted isomerization.

Frequently Asked Questions (FAQ)

Q1: My chromone degrades during the basic workup. What happened? A: The


-pyrone ring is susceptible to nucleophilic attack by strong bases (NaOH, KOH), especially when heated. This reverses the synthesis, opening the ring back to the 1,3-diketone or phenol.
  • Fix: Use mild bases like

    
     or perform the wash with cold (
    
    
    
    ) dilute NaOH and separate phases immediately.

Q2: I see a "ghost peak" in HPLC that doubles the mass of my product. A: Chromones are notorious for forming stable dimers in solution due to planar stacking, especially in ESI-MS conditions.

  • Fix: Add 0.1% Formic Acid to your LCMS mobile phase or switch to Methanol instead of Acetonitrile to disrupt the stacking.

Q3: How do I remove residual iodine after an oxidative cyclization? A: If you used


 for cyclization, wash the organic layer with saturated aqueous Sodium Thiosulfate (

). The color should change from dark red/brown to yellow/clear immediately.

References

  • Silva, C. F., et al. (2018).[1] Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. Link

  • Goel, S., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. Journal of Organic Chemistry. Link

  • Wessely, F., & Moser, G. H. (1930).[2] Synthese und Konstitution des Skutellareins. Monatshefte für Chemie. (Foundational reference for Wessely-Moser Rearrangement).

  • Phenomenex Technical Guide. (2024). Resolving Peak Tailing of Phenolic Compounds in HPLC. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Stability issues of 7-Amino-2-methylchromone in different buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 7-Amino-2-methylchromone (CAS 30779-70-5).

Important Technical Note: While This compound is a distinct chemical entity used in specific signaling and synthesis applications, it is an isomer of the industry-standard protease reporter 7-Amino-4-methylcoumarin (AMC) (CAS 26093-31-2). If you are performing protease activity assays (e.g., Cathepsin, Caspase), you likely require the 4-methyl isomer. This guide focuses on the 2-methyl isomer as requested, but the physicochemical principles (solubility, pH sensitivity, and quenching) are homologous between these isomers.[1]

Section 1: The "Stability" Diagnosis

In fluorescence applications, "instability" is often a misdiagnosis of three distinct phenomena. Before modifying your protocol, determine which failure mode is occurring:

  • Physical Instability: Precipitation or aggregation (Signal disappears or becomes noisy).[1]

  • Spectral Instability: pH-dependent protonation (Signal intensity shifts without chemical loss).[1]

  • Chemical Instability: Hydrolysis or oxidation (Irreversible degradation of the molecule).[1]

Section 2: Solubility & Stock Management (Physical Stability)

Issue: "My stock solution is cloudy upon thawing" or "I see a precipitant when adding to the assay buffer."

Root Cause: this compound is a planar, hydrophobic heterocycle. It is sparingly soluble in aqueous buffers (PBS, Tris) and requires an organic co-solvent.[1] Direct addition to water causes "crash-out" precipitation, often invisible to the naked eye but devastating to fluorescence linearity.[1]

Solvent Compatibility Matrix
SolventSolubility RatingRecommended Max Conc.Storage Stability (-20°C)
DMSO Excellent 10–20 mM> 6 Months (Desiccated)
Ethanol Good5–10 mM< 1 Month (Evaporation risk)
PBS/Tris Poor < 50 µMUnstable (Precipitation likely)
DMF Good10 mMAvoid (Plastic incompatibility)
Protocol: The "Two-Step" Solubilization Method

Do not dilute directly from solid to aqueous buffer.

  • Primary Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex until completely clear.[1]

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into 100% Ethanol or further DMSO.

  • Working Solution: Spike this intermediate into your aqueous buffer while vortexing.

    • Target: Final organic solvent concentration (DMSO/EtOH) should be < 1-2% to avoid enzyme inhibition, but high enough to keep the chromone in solution.[1]

Section 3: pH Sensitivity (Spectral Stability)

Issue: "The fluorescence intensity varies significantly between different buffers" or "My signal dropped when I acidified the solution."

Root Cause: This is not chemical degradation.[1] It is a reversible acid-base equilibrium .[1] The fluorescence of 7-amino-chromones relies on Intramolecular Charge Transfer (ICT) from the electron-rich amino group to the electron-deficient carbonyl.

  • Neutral pH (7.0 - 8.0): The amine is unprotonated (

    
    ).[1] ICT occurs.[1][2][3][4] High Fluorescence. 
    
  • Acidic pH (< 4.0): The amine accepts a proton (

    
    ).[1] The lone pair is locked; ICT is blocked.[1] Fluorescence Quenched. 
    
Visualizing the pH Equilibrium

pH_Equilibrium cluster_acid Acidic Environment (pH < 4) cluster_base Physiological/Basic (pH > 7) Protonated Protonated Form (-NH3+) NON-FLUORESCENT Neutral Neutral Form (-NH2) HIGH FLUORESCENCE Protonated->Neutral  Deprotonation (pKa ~3-4)  

Figure 1: The reversible transition between the non-fluorescent protonated state and the fluorescent neutral state.[1] Note: Exact pKa depends on ionic strength and temperature.

Troubleshooting Steps:

  • Check Buffer pH: Ensure your assay buffer is buffered strongly (e.g., 50 mM HEPES or Tris) at pH > 7.0.[1]

  • Avoid Acidification: Do not use acidic stop solutions (like HCl or TFA) if you intend to read fluorescence afterwards.[1] Use a high-pH stop solution (e.g., 100 mM Glycine-NaOH, pH 10) to maximize signal.[1]

Section 4: Chemical Degradation & Interferences

Issue: "Signal drift over time" or "Non-linear standard curves."

Root Cause 1: The Inner Filter Effect (IFE) At high concentrations (> 50 µM), the molecule absorbs its own excitation light or the emitted light of neighbors.[1] This causes the standard curve to plateau (flatten) artificially.[1]

  • Correction: Keep final concentrations < 10 µM. If higher concentrations are needed, use a correction factor based on absorbance (OD).[1]

Root Cause 2: Photobleaching Amino-chromones are susceptible to oxidation upon prolonged exposure to intense excitation light.

  • Correction: Protect stock solutions with amber vials or foil. Minimize laser dwell time during microscopy.[1]

Root Cause 3: Ring Opening (Hydrolysis) While chemically robust, the pyrone ring of chromones can open in strong alkaline conditions (pH > 11) or under nucleophilic attack, forming non-fluorescent salicylate derivatives.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Loss of Signal Check_Solubility 1. Check for Precipitation (Is buffer cloudy?) Start->Check_Solubility Check_pH 2. Check pH (Is pH < 5.0?) Check_Solubility->Check_pH No Solubility_Issue Action: Increase DMSO % or use 'Two-Step' Protocol Check_Solubility->Solubility_Issue Yes Check_Conc 3. Check Concentration (Is Conc > 50 µM?) Check_pH->Check_Conc No pH_Issue Action: Buffer to pH 7-9 (Reversible Quenching) Check_pH->pH_Issue Yes IFE_Issue Action: Dilute Sample (Inner Filter Effect) Check_Conc->IFE_Issue Yes Stable Action: Check for Photobleaching or Chemical Hydrolysis Check_Conc->Stable No

Figure 2: Step-by-step diagnostic logic for resolving stability issues.

Section 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave buffers containing this compound? A: No. The high heat and pressure can induce hydrolysis of the chromone ring. Filter sterilize (0.22 µm) aqueous solutions instead. Autoclaving the buffer beforehand is fine; add the chromone from a sterile DMSO stock afterwards.[1]

Q: What are the exact Excitation/Emission wavelengths? A: While solvent-dependent, typical values are:

  • Excitation: 350 – 370 nm (UV/Blue)[1]

  • Emission: 440 – 460 nm (Blue/Cyan)[1]

  • Note: Always run a spectral scan in your specific buffer, as pH and solvent polarity can shift peaks by 10-20 nm [1].[1]

Q: Why is my standard curve linear at low concentrations but flat at high concentrations? A: This is the Inner Filter Effect .[1] You have exceeded the linear dynamic range. Dilute your samples or reduce the gain on your plate reader. Do not exceed an Optical Density (OD) of 0.1 at the excitation wavelength [2].[1]

References

  • Wolfbeis, O. S., et al. "pH-Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone." Zeitschrift für Naturforschung A, vol. 39, no. 3, 1984.[1]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006.[1] (Standard text regarding Inner Filter Effects and Solvent Relaxation).

  • Sigma-Aldrich. "Product Specification: this compound."[5] [1]

  • PubChem. "Compound Summary: this compound (CAS 30779-70-5)."[5] National Library of Medicine.[1] [1]

Sources

Technical Support Center: 7-Amino-2-methylchromone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for the specific functionalization of 7-Amino-2-methylchromone (CAS: 30779-70-5).

Note: This scaffold is isomeric to but distinct from the more common 7-amino-4-methylcoumarin (AMC).[1] Protocols below are optimized specifically for the chromone (4-one) system, where the electronic distribution differs from the coumarin (2-one) system.

Status: Operational | Tier: Level 3 (Advanced Synthesis)[1]

System Overview & Reactivity Map

Subject: this compound (7-AMC-2) Core Challenge: The chromone ring system is electron-withdrawing, significantly deactivating the C7-amine compared to standard anilines.[1] Furthermore, the C2-methyl group possesses latent acidity, allowing for condensation reactions, while the C3 position remains susceptible to electrophilic attack.

Reactivity Logic Diagram

The following diagram outlines the three primary "Active Zones" for functionalization and the decision logic for selecting the correct pathway.

G Start Target Molecule Zone1 Zone 1: C7-Amine (Nucleophilic) Start->Zone1 Linkage via N Zone2 Zone 2: C3-Position (Electrophilic Subst.) Start->Zone2 Ring Modification Zone3 Zone 3: C2-Methyl (Condensation) Start->Zone3 Chain Extension Prod1 Amides/Carbamates (Protease Substrates) Zone1->Prod1 Acylation (POCl3/Pyridine) Prod2 C3-Formyl/Halides (Intermediate Scaffolds) Zone2->Prod2 Vilsmeier-Haack Prod3 Styrylchromones (Anticancer Agents) Zone3->Prod3 Aldol Condensation

Figure 1: Strategic Reactivity Map for this compound.[1] Select the zone based on the desired pharmacophore or linker type.

Troubleshooting Tickets (Q&A Protocols)

Ticket #001: Low Yield in Peptide/Amide Coupling

User Issue: "I am trying to couple an Fmoc-amino acid to the 7-amino group using EDC/NHS or HATU, but conversion is stuck at <10%. The starting material remains unreacted."

Root Cause Analysis: The 7-amino group is an electron-poor aniline .[1] The lone pair on the nitrogen is delocalized into the pyrone ring (conjugated with the C4 carbonyl). Standard coupling reagents (EDC, HATU) generate active esters that are often not electrophilic enough to capture this deactivated amine.[1]

Refined Protocol (The "Mixed Anhydride" or "Acid Chloride" Method): To force this reaction, you must increase the electrophilicity of the carbonyl species.

  • Activation: Do not use NHS esters. Convert your carboxylic acid (e.g., protected amino acid) to a mixed anhydride or acid chloride.[1]

    • Reagent: Isobutyl chloroformate (IBCF) or Thionyl Chloride (

      
      ).[1]
      
  • Base Selection: Use Pyridine or N-Methylmorpholine (NMM).[1] These act as both solvent and acid scavenger, preventing protonation of the unreactive amine.

  • Step-by-Step Workflow:

StepActionCritical Parameter
1 Dissolve Protected AA (1.2 eq) in dry THF/DCM.Temp: -15°C (Ice/Salt bath)
2 Add NMM (1.5 eq) followed by IBCF (1.1 eq).Stir for 15 mins to form mixed anhydride.
3 Add This compound (1.0 eq) dissolved in minimal dry DMF.Dropwise addition to avoid exotherm.
4 Allow to warm to Room Temp (RT) overnight.Monitor via TLC (Start material is fluorescent blue).[1]

Validation:

  • Success Marker: Disappearance of the bright blue fluorescent spot (amine) and appearance of a blue-green shifted spot (amide) on TLC.

  • Reference: This approach mirrors the synthesis of deactivated aminocoumarins for protease substrates [1].[1]

Ticket #002: Regioselectivity Failure (N- vs. C-Alkylation)

User Issue: "I attempted to alkylate the amine with an alkyl halide, but I see multiple spots. Is the C3 position reacting?"

Root Cause Analysis: While the C7-amine is the primary nucleophile, the C3 position is electron-rich (similar to the ortho-position of a phenol). Under strong basic conditions (NaH), you risk deprotonating the C3-H or causing ring opening. Under neutral conditions, N-monoalkylation competes with N,N-dialkylation.[1]

Refined Protocol (Reductive Amination): Avoid direct alkylation with halides. Use Reductive Amination for mono-N-functionalization to ensure regioselectivity.[1]

  • Condensation: React this compound with the desired aldehyde (1.1 eq) in Methanol.

    • Catalyst: 1% Acetic Acid.[1]

    • Observation: Formation of the Schiff base (imine) usually precipitates or changes color.[1]

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) (1.5 eq).
    
    • Why?

      
       is selective for the imine and will not reduce the C4-ketone of the chromone ring.
      
    • Warning: Do not use

      
       or 
      
      
      
      as they will reduce the chromone double bond or ketone.[1]
Ticket #003: Synthesis of Styrylchromones (Anticancer Scaffolds)

User Issue: "I want to extend the conjugation at the methyl group (C2) to make a styryl derivative, but the methyl group seems inert compared to 4-methylcoumarins."

Root Cause Analysis: The C2-methyl of a chromone is acidic, but less so than the C4-methyl of a coumarin. Knoevenagel condensation requires stronger thermodynamic control or specific catalysis to overcome the activation energy barrier.[1]

Refined Protocol (Modified Knoevenagel): You must use a base that allows for thermodynamic equilibration or a Lewis Acid to activate the aldehyde.

Option A: Base-Catalyzed (High Yield)

  • Reagents: Sodium Ethoxide (NaOEt) in Ethanol.[1]

  • Conditions: Reflux for 4–12 hours.[1]

  • Mechanism: The ethoxide deprotonates the C2-methyl; the resulting carbanion attacks the aldehyde.

  • Workup: Pour into ice water and acidify with dilute HCl. The styryl product usually precipitates as a yellow/orange solid.[1]

Option B: Lewis Acid (Microwave Assisted)

  • Reagents: Aldehyde + Chromone +

    
     (Catalytic).[1]
    
  • Conditions: Microwave irradiation at 140°C for 15 mins (Solvent-free or in Acetic Anhydride).

  • Advantage: Higher yields for electron-rich aldehydes [2].[1]

Ticket #004: Vilsmeier-Haack Formylation at C3

User Issue: "I am trying to introduce an aldehyde at C3. The reaction turns dark, and I get a tar."

Root Cause Analysis: The Vilsmeier-Haack reaction involves


, which is aggressive.[1] The 7-amino group is a nucleophile and will react with the Vilsmeier reagent (chloromethyliminium salt) to form an amidine before the ring formylates, leading to polymerization or "tars."

Refined Protocol (Protection First): You must protect the 7-amine before attempting C3 formylation.[1]

  • Protection: Acetylate the amine (Acetic anhydride/Pyridine) to form 7-acetamido-2-methylchromone .[1]

  • Vilsmeier Reaction:

    • Dissolve protected chromone in dry DMF at 0°C.[1]

    • Add

      
       dropwise (keep temp < 5°C).[1]
      
    • Heat to 60°C for 2 hours.

  • Hydrolysis: Pour onto crushed ice/NaOAc.

  • Result: The formyl group (-CHO) installs at C3. The acetamide group usually survives these conditions, or can be hydrolyzed back to the amine with dilute acid later if needed [3].

Experimental Data Summary

Solubility & Handling Table

SolventSolubility (mg/mL)Application Note
DMSO > 20 mg/mLPreferred for biological assays and stock solutions.[1]
DMF > 20 mg/mLPreferred for chemical synthesis (Acylation/Alkylation).[1]
Ethanol ~ 2-5 mg/mLGood for recrystallization; poor for concentrated reactions.[1]
Water < 0.1 mg/mLInsoluble.[1] Requires organic co-solvent (DMSO) for assays.[1]
DCM ModerateSoluble, but chromone may precipitate upon adding non-polar reagents.[1]

Comparison: Chromone vs. Coumarin

FeatureThis compound7-Amino-4-methylcoumarin (AMC)
Carbonyl Position C4 (Para to ether oxygen)C2 (Ortho to ether oxygen)
Methyl Reactivity C2-Me: Requires strong base/heat.[1]C4-Me: Highly reactive (vinylogous).
Fluorescence Blue (Ex ~340nm / Em ~440nm)Blue (Ex ~350nm / Em ~450nm)
Primary Use Scaffold for anticancer agents.[1]Protease substrate (leaving group).[1]

References

  • Sigma-Aldrich. Product Specification: 7-Amino-4-methylcoumarin (Isomer Reference).[1][2] Available at: (Note: Protocols for the 4-methyl isomer regarding solubility often apply to the 2-methyl isomer).

  • Kawase, Y., et al. Synthesis of 2-styrylchromones.[1] (General reference for condensation of 2-methylchromones). Confirmed by search context regarding "Synthesis and Evaluation of 6-Amino-2-styrylchromones" .

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal.[1][3] Available at: .[1]

  • PubChem. this compound Compound Summary. Available at: .[1][4]

Disclaimer: All protocols involve hazardous chemicals (POCl3, alkylating agents).[1] Perform all reactions in a fume hood with appropriate PPE.

Sources

Overcoming low signal-to-noise in 7-Amino-2-methylchromone fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Disambiguation

Critical Disambiguation: Before proceeding, verify the exact chemical identity of your fluorophore. There is a frequent nomenclature overlap in this class of heterocycles:

  • 7-Amino-4-methylcoumarin (AMC / Coumarin 120): The industry-standard blue fluorophore used in protease assays (e.g., Caspase-3). Excitation

    
     350 nm, Emission 
    
    
    
    450 nm.
  • 7-Amino-2-methylchromone: A structural isomer of AMC. While spectrally similar (UV excitation/Blue emission), chromone derivatives often exhibit distinct pH-dependent fluorescence profiles, frequently requiring protonation to fluoresce intensely, unlike the constitutive fluorescence of free AMC.

This guide addresses the Low Signal-to-Noise Ratio (SNR) challenges inherent to both scaffolds, with specific annotations where the isomer distinction is critical. The primary challenges in this spectral window are UV-induced autofluorescence , photobleaching , and filter mismatch .

Technical Support Center: Troubleshooting Guides

Category 1: Optical Configuration & Hardware

Q1: I am seeing a "hazy" blue background across my entire image. Is this detector noise? A: It is likely optical crosstalk or autofluorescence , not detector noise.

  • Mechanism: this compound requires UV excitation (~340–360 nm). Most biological tissues (collagen, elastin, NADH) autofluoresce strongly in the blue channel when excited with UV.

  • Solution:

    • Narrow the Bandpass: Switch from a wide-pass DAPI filter to a narrow bandpass filter optimized for the emission peak (e.g., 440/20 nm ).

    • Confocal Pinhole: If using widefield, switch to confocal or structured illumination (SIM) to reject out-of-focus autofluorescence.

    • Time-Gating: If your system supports it, use time-gated acquisition. Chromone lifetimes often differ from background autofluorescence.

Q2: My signal is extremely weak, even with high gain. Should I increase the exposure time? A: Only cautiously. Blue fluorophores are prone to rapid photobleaching .

  • Diagnosis: Check the Quantum Yield (QY) in your specific solvent. 7-amino-chromone derivatives often have low QY in aqueous buffers due to hydrogen bonding quenching.

  • Protocol:

    • Solvent Swap: If compatible, add an organic co-solvent (e.g., 10-20% DMSO or Ethanol) to reduce water quenching.

    • Binning: Use 2x2 pixel binning on your camera. This increases SNR by a factor of 4 while reducing required exposure time, sparing the sample from UV damage.

Category 2: Sample Preparation & Assay Conditions

Q3: I see no fluorescence in my sample, but the positive control works. Is the dye degraded? A: Check your pH . This is the critical differentiator for the 2-methylchromone isomer.

  • Mechanism: Unlike AMC (which fluoresces at neutral pH), many 2-methylchromone derivatives require protonation (acidic conditions) or specific tautomeric forms to reach maximum brightness.

  • Experiment: Perform a pH titration curve (pH 4.0 to 9.0).

    • If signal appears at low pH: You are observing the protonated chromonium species.

    • If signal appears only after enzymatic cleavage: Ensure the cleavage product is not precipitating (common with hydrophobic chromones).

Q4: The signal appears "punctate" or aggregated rather than diffuse. A: This indicates dye aggregation , a common cause of fluorescence quenching (ACQ - Aggregation-Caused Quenching).

  • Solution:

    • low the probe concentration. (Paradoxically, less dye can yield more signal by preventing self-quenching).

    • Add a surfactant (e.g., 0.05% Tween-20) to disperse the aggregates.

Diagnostic Workflows (Visualized)

Figure 1: Logic Tree for Low SNR Troubleshooting

Caption: A systematic decision matrix for diagnosing the root cause of low signal-to-noise ratios in blue-emitting chromone assays.

TroubleshootingFlow Start START: Low Signal-to-Noise CheckBg Is Background High? Start->CheckBg CheckBleach Does Signal Fade Quickly? CheckBg->CheckBleach No Autofluor Cause: Autofluorescence CheckBg->Autofluor Yes CheckpH Is pH Optimized? CheckBleach->CheckpH No Bleaching Cause: Photobleaching CheckBleach->Bleaching Yes Quench Cause: Solvent Quenching or pH Mismatch CheckpH->Quench No/Unsure FilterFix Action: Narrow Emission Filter (440/20 nm) Autofluor->FilterFix LightFix Action: Reduce UV Power Use 2x2 Binning Bleaching->LightFix pHFix Action: Titrate pH (4.0 - 9.0) Add Organic Co-solvent Quench->pHFix

Figure 2: Spectral Overlap & Filter Selection

Caption: Optimization of filter sets to minimize crosstalk between this compound (Blue) and common autofluorescence sources.

SpectralLogic Excitation UV Excitation Source (340-360 nm) Sample Sample containing: 1. This compound 2. Tissue Autofluorescence Excitation->Sample hv StandardFilter Standard DAPI Filter (Em: 430-480 nm) Sample->StandardFilter Broad Emission OptimizedFilter Optimized Bandpass (Em: 440-450 nm) Sample->OptimizedFilter Specific Peak ResultBad Low SNR: High Background StandardFilter->ResultBad Includes NADH/Collagen ResultGood High SNR: Specific Signal OptimizedFilter->ResultGood Rejects Off-Peak Noise

Quantitative Reference Data

Table 1: Comparative Optical Properties Note: Values are solvent-dependent. "Chromone" data refers to the 2-methyl derivative.[1]

Parameter7-Amino-4-methylcoumarin (AMC)This compoundImpact on SNR
Excitation Max 351 nm~340-360 nmRequires UV optics (high background risk).
Emission Max 430-440 nm~440-460 nmOverlaps with NADH autofluorescence.
Stokes Shift ~80-90 nm~100 nmLarge shift allows good separation of Ex/Em light.
pH Sensitivity Stable fluorescence (pH 4-10)High (Often requires protonation)Critical: Wrong pH = No Signal.
Quantum Yield High (0.5 - 0.[2][3]7)Variable (Low in water)May require organic co-solvents for brightness.

References

  • Wolfbeis, O. S., & Knierzinger, A. (1979). The fluorescence of chromones and flavones. Zeitschrift für Naturforschung A. (Discusses the pH dependence of chromone derivatives).[1]

  • PubChem. (n.d.). 7-Amino-4-methylcoumarin Compound Summary. Retrieved from [Link]

Sources

Method refinement for analyzing amino acids with fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino Acid Analysis (AAA) with Fluorescent Probes

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To transition users from "standard protocol following" to "methodological refinement," ensuring robust quantification of amino acids in complex biological matrices.[1]

Introduction: The Fluorescence Landscape

Refining amino acid analysis requires understanding that we are forcing non-fluorescent analytes (except Trp, Tyr, Phe) into a fluorescent state via derivatization.[1] The choice of probe dictates your sensitivity, stability, and workflow.[1]

  • OPA (o-Phthalaldehyde): The gold standard for primary amines. Unbeatable sensitivity but yields unstable isoindole derivatives. Must be automated.

  • FMOC-Cl (9-Fluorenylmethyl chloroformate): The necessary partner for secondary amines (Proline/Sarcosine). Highly fluorescent background requires chromatographic separation or extraction.

  • AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate): The robust alternative. Derivatizes both primary and secondary amines into highly stable urea derivatives.

Module 1: Chemistry Refinement (Reaction Kinetics)

Q: My OPA response factors are drifting downward within a single batch. Is the reagent degrading?

A: It is likely not the reagent bulk, but the derivative stability post-reaction. OPA reacts with primary amines in the presence of a thiol (usually 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol) to form a fluorescent isoindole.

  • The Mechanism: The isoindole ring is susceptible to hydrolysis. If you are performing manual derivatization or if your autosampler "wait time" varies, the signal will decay before injection.[1]

  • Refinement Strategy:

    • Switch Thiol: Use 3-MPA instead of 2-mercaptoethanol. 3-MPA derivatives are more stable.

    • Strict Timing: Use an autosampler with "in-needle" derivatization. Program the injection to occur exactly 60 seconds after mixing.

    • Borate Buffer: Ensure the reaction pH is maintained at 10.4. A drop to pH 9.0 significantly slows the reaction yield for Lysine.

Q: I see a massive interfering peak at the start of my FMOC chromatogram. How do I remove it?

A: That is the unreacted FMOC-Cl hydrolysis product (FMOC-OH), which is highly fluorescent.

  • Refinement Strategy:

    • The "Switch" Method: If using OPA/FMOC online, inject OPA first (primary amines), then trigger FMOC addition.[1]

    • Chemical Extraction: If performing manual derivatization, perform a liquid-liquid extraction with pentane or heptane immediately after the reaction to remove excess FMOC-OH.[1]

    • Chromatographic Delay: Adjust your gradient to hold low organic % (e.g., 5% ACN) for the first 2 minutes to elute the hydrophilic FMOC-OH away from the amino acids.

Visualizing the Derivatization Logic

DerivatizationLogic Start Sample Input CheckAmine Amine Type? Start->CheckAmine Primary Primary Amine (e.g., Ala, Gly, Lys) CheckAmine->Primary Has -NH2 Secondary Secondary Amine (e.g., Pro, Sar) CheckAmine->Secondary Has -NH- OPA_Step OPA + 3-MPA Reaction (pH 10.4) Primary->OPA_Step FMOC_Step FMOC-Cl Reaction (pH > 9.0) Secondary->FMOC_Step Isoindole Isoindole Derivative (Unstable - Inject < 2 min) OPA_Step->Isoindole FMOC_Deriv Carbamate Derivative (Stable) FMOC_Step->FMOC_Deriv Interference Excess FMOC-OH (Fluorescent Interference) FMOC_Step->Interference Side Reaction

Figure 1: Decision matrix for probe selection based on amine structure. Note the critical instability warning for OPA derivatives.

Module 2: Chromatographic Separation & Detection

Q: My Arginine and Threonine peaks are co-eluting or splitting. What parameters control this?

A: Separation selectivity in AAA is driven by pH and mobile phase ionic strength.[1]

  • Refinement Strategy:

    • Split Peaks: Often caused by "sample solvent mismatch."[1] If your derivatized sample is in high organic content (from reagent) and injected into a 100% aqueous initial gradient, the analyte precipitates or focuses poorly. Fix: Dilute the derivatized sample with water or mobile phase A prior to injection.

    • Elution Order: Arginine is highly basic.[1] Increasing Mobile Phase A pH (e.g., from 6.5 to 7.2) will increase its retention time significantly relative to neutrals like Threonine.

Q: How do I optimize sensitivity (Signal-to-Noise)?

A: Fluorescence requires tuning the detector to the specific derivative's excitation/emission maxima.

ProbeExcitation (nm)Emission (nm)Critical Optimization Note
OPA 340450High sensitivity. Susceptible to quenching by metal ions (Fe, Cu).[1]
FMOC 266305Lower wavelengths = higher background noise from mobile phase impurities.[1]
AQC 250395Broad emission.[1] Requires high-purity solvents to avoid baseline drift.
Tryptophan 280350Native fluorescence.[1] Can be detected without derivatization if separated.[1]

Module 3: Matrix Interference & Quenching

Q: My spike recovery in cell culture media is consistently low (< 70%), but standards are fine. Why?

A: You are likely experiencing Fluorescence Quenching or the Inner Filter Effect .

  • Inner Filter Effect: Highly concentrated samples (e.g., media with phenol red or high protein content) absorb the excitation light before it reaches the fluorophore.

  • Dynamic Quenching: Paramagnetic ions (Cu²⁺, Fe³⁺) often present in fermentation media collide with the excited fluorophore and deactivate it.

Refinement Protocol:

  • Dilution: This is the primary cure. Dilute sample 1:10 or 1:100. Fluorescence is linear; quenching effects often drop off exponentially.[1]

  • Chelation: Add 0.5 mM EDTA to your sample buffer to sequester metal ions that cause quenching.[1]

  • Internal Standards: Use Norvaline (primary) and Sarcosine (secondary) to normalize for matrix effects.

Troubleshooting Decision Tree

Troubleshooting Problem Low Signal / Poor Recovery CheckStd Check Standard Mix Problem->CheckStd StdFail Standard Also Low? CheckStd->StdFail Yes MatrixIssue Matrix Interference CheckStd->MatrixIssue No (Std is fine) ReagentIssue Reagent Hydrolysis (Replace OPA/Thiol) StdFail->ReagentIssue Yes (Specific Peaks) LampIssue Detector Lamp Aging (Check Energy) StdFail->LampIssue Yes (All Peaks) Quenching Quenching/Inner Filter MatrixIssue->Quenching Solution1 Dilute Sample 1:10 Quenching->Solution1 Solution2 Add EDTA (Chelator) Quenching->Solution2

Figure 2: Systematic troubleshooting for signal loss. Distinguishes between instrumental/chemical failure and matrix effects.

Standardized Protocol: Automated OPA/FMOC Derivatization

Scope: Simultaneous analysis of primary and secondary amino acids using a programmable autosampler.

Reagents:

  • Buffer A: 40 mM Na2HPO4, pH 7.8.

  • Reagent A (OPA): 10 mg OPA + 10 mg 3-MPA in 1 mL 0.4 M Borate Buffer (pH 10.4).

  • Reagent B (FMOC): 2.5 mg/mL FMOC-Cl in Acetonitrile.[1]

  • Quench: 0.1 M HCl (to stop reaction and stabilize pH before column).

Autosampler Program (The "Refined" Workflow):

  • Draw 2.5 µL Borate Buffer (pH 10.4).

  • Draw 0.5 µL Sample.

  • Mix in loop (2 cycles). Wait 0.0 min.

  • Draw 0.5 µL Reagent A (OPA) .

  • Mix in loop (6 cycles). Wait 0.5 min. (Critical for OPA formation).[1]

  • Draw 0.5 µL Reagent B (FMOC) .

  • Mix in loop (6 cycles). Wait 0.5 min.

  • Draw 32 µL Water (Loading diluent).

  • Inject.

Why this works: The sequential addition ensures OPA reacts with primary amines first (preventing FMOC from competing for them), and the final water dilution prevents solvent shock on the column head.

References

  • Agilent Technologies. (2020).[1] Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Retrieved from

  • Waters Corporation. (2023). AccQ[2][3]•Tag Ultra Derivatization Kit Care and Use Manual. Retrieved from

  • Thermo Fisher Scientific. (2021). Amino Acid Analysis of Mammalian Cell Culture Media. Retrieved from

  • Bartolomeo, M. P., & Maisano, F. (2006).[1] Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.[1] Retrieved from

  • Shimadzu Corporation. (2018). Simultaneous Analysis of Amino Acids by Pre-column Derivatization.[1][4][5] Retrieved from

Sources

Strategies for troubleshooting unexpected lab results

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist Topic: Troubleshooting Unexpected Lab Results

Introduction: The Philosophy of Troubleshooting

Welcome to the Technical Support Center. As scientists, we often view unexpected results as "failures." However, in application science, we view them as data points indicating a system deviation .

Before diving into specific assays, we must adopt a Root Cause Analysis (RCA) mindset. We do not guess; we isolate variables. The most effective framework for this is the Ishikawa (Fishbone) Diagram , adapted here for the laboratory environment.

Visualizing the Error Landscape

LabRootCause Problem Unexpected Result Man Operator Problem->Man Method Methodology Problem->Method Material Reagents Problem->Material Machine Instrumentation Problem->Machine Env Environment Problem->Env Man1 Pipetting Error Man->Man1 Man2 Protocol Deviation Man->Man2 Meth1 Incubation Time Method->Meth1 Meth2 Wash Steps Method->Meth2 Mat1 Lot-to-Lot Var. Material->Mat1 Mat2 Expiration Material->Mat2 Mach1 Calibration Machine->Mach1 Mach2 Optical Noise Machine->Mach2 Env1 Temp/Humidity Env->Env1

Figure 1: Laboratory Root Cause Analysis (Ishikawa) Diagram. Use this mental model to categorize potential failure points before repeating an experiment.

Module 1: Molecular Biology (qPCR)

Issue: Amplification in No Template Controls (NTC) or Poor Efficiency.

Q: Why am I seeing amplification in my NTC wells?

A: NTC amplification is a critical red flag. It stems from two distinct causes: Contamination or Primer-Dimers . Distinguishing between them is vital to save your reagents.

The Diagnostic Workflow:

  • Check the Melt Curve:

    • Sharp, high-temp peak (same as sample): Contamination (gDNA or Amplicons).

    • Broad, low-temp peak (<80°C): Primer-dimers.

Protocol: MIQE-Compliant Primer Validation

Based on Bustin et al. (2009) Guidelines.

  • Standard Curve Setup: Prepare a 5-point serial dilution (1:10) of your template (cDNA or gDNA).

  • Replicates: Run each dilution in triplicate. Include 3 NTC wells.

  • Calculation: Plot Cq vs. Log(Concentration).

    • Slope: Must be between -3.1 and -3.6.

    • Efficiency (E):

      
      . Target is 90–110%.
      
    • R²: > 0.98.

  • Action: If Efficiency < 90%, your primers are likely forming secondary structures or dimers (check NTC). If > 110%, you likely have polymerase inhibition in the concentrated samples.

Visual Troubleshooting Logic: qPCR

qPCR_Troubleshoot Start Issue: Signal in NTC MeltCurve Analyze Melt Curve Start->MeltCurve SamePeak Peak Tm matches Target Tm MeltCurve->SamePeak DiffPeak Peak Tm < 80°C or Broad MeltCurve->DiffPeak Contam Contamination SamePeak->Contam Dimers Primer Dimers DiffPeak->Dimers Action1 1. Clean Pipettes 2. New Reagents 3. Move to Pre-PCR Hood Contam->Action1 Action2 1. Redesign Primers 2. Check 3' Complementarity 3. Optimize Annealing Temp Dimers->Action2

Figure 2: Decision tree for diagnosing signal in No Template Controls (NTC).

Module 2: Cell-Based Assays

Issue: High variability between wells or "The Edge Effect."

Q: Why do the outer wells of my 96-well plate show lower viability/higher signal?

A: You are experiencing the Edge Effect .[1] This is caused by thermal gradients and evaporation rates being higher in the perimeter wells compared to the center. This alters pH and salt concentrations, stressing the cells.

Strategic Solution: Plate Layout & Thermal Management

According to the NIH Assay Guidance Manual, relying on edge wells for critical data in multi-day assays is risky.

Protocol: The "Moat" Strategy

  • Fill Edge Wells: Do not plate cells in the outer perimeter (Rows A/H, Columns 1/12). Fill them with 200µL of sterile PBS or media.

  • Pre-Incubation: Allow plates to sit at Room Temperature (in the hood) for 30–60 minutes after seeding before moving to the incubator. This promotes even cell settling before thermal expansion occurs.

  • Humidity: Check incubator water pan levels daily.

Data Presentation: Layout Comparison

FeatureRandomized Layout Blocked Layout Edge-Free (Moat)
Description Treatments scattered randomly across the plate.Treatments grouped by row or column.Outer perimeter filled with PBS; samples in center 60 wells.
Bias Risk Low (averages out position effects).High (Row A is different from Row C).Lowest (removes worst offenders).
Throughput High (96 wells).[2][3]High (96 wells).[1][2][3][4]Reduced (60 wells).[2]
Best For Screening libraries.Dose-response curves.[3]Sensitive cell lines & >24h assays.

Module 3: Immunoassays (Western Blot)

Issue: High Background or "Ghost Bands."

Q: My Western Blot has a dark background that obscures the bands. Is it the antibody?

A: While antibodies can be the cause, blocking kinetics and washing are the most common culprits. If the background is uniform, your blocking is insufficient. If it is splotchy, your membrane dried out or you have particulate contamination.

Protocol: Background Reduction System
  • Blocker Selection:

    • Phospho-proteins: Use 3-5% BSA (Milk contains casein, a phospho-protein that causes high background).

    • Standard proteins: Use 5% Non-fat Dry Milk.

  • Tween-20 is Critical: Ensure 0.1% Tween-20 is in your Wash Buffer (TBST) and your Antibody Diluent. Tween acts as a surfactant to reduce non-specific hydrophobic binding.

  • Secondary Antibody Titration: Most protocols suggest 1:2000. This is often too high for modern ECL substrates. Try 1:10,000 or 1:20,000.

Visual Workflow: Western Blot Optimization

WB_Logic Observation High Background Check1 Is it Uniform or Splotchy? Observation->Check1 Uniform Uniform Dark Check1->Uniform Splotchy Splotchy/Spots Check1->Splotchy Sol1 1. Increase Wash Volume 2. Dilute Secondary Ab (1:10k+) 3. Check Blocking Buffer Compatibility Uniform->Sol1 Sol2 1. Filter Blocking Buffer 2. Ensure Membrane stayed wet 3. Check tweezers for contamination Splotchy->Sol2

Figure 3: Logic flow for identifying the source of Western Blot background noise.

References

  • Bustin, S. A., et al. (2009).[5][6] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry.

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: HTS Assay Validation.

  • Bio-Rad Laboratories. Western Blot Doctor™ — Blot Background Problems.

  • American Society for Quality (ASQ). Fishbone (Ishikawa) Diagram.

Sources

Validation & Comparative

Publish Comparison Guide: 7-Amino-2-methylchromone vs. Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-Amino-2-methylchromone against industry-standard fluorescent dyes, specifically focusing on its structural isomer 7-Amino-4-methylcoumarin (AMC) and other coumarin/rhodamine derivatives.

Executive Summary

This compound (7A2MC) is a benzopyrone derivative often confused with its widely used structural isomer, 7-Amino-4-methylcoumarin (AMC) .[1] While AMC is the "gold standard" fluorogenic leaving group for protease assays, 7A2MC is primarily utilized as a bioactive scaffold in drug discovery (specifically for AChE inhibition and anticancer agents) and as a synthetic intermediate for styrylchromone dyes.

This guide clarifies the distinct physicochemical profiles of these isomers. Researchers seeking a high-quantum-yield fluorophore for enzymatic assays should generally select 7-Amino-4-methylcoumarin (AMC) or 7-Amino-4-trifluoromethylcoumarin (AFC) . 7A2MC is best reserved for specific solvatochromic studies, metal chelation (Cu²⁺ sensing), or pharmacological applications.[1]

Technical Profile & Structural Distinction

The core difference lies in the position of the carbonyl group on the benzopyran ring, which drastically alters the electronic conjugation and fluorescence quantum yield.

FeatureThis compound (7A2MC) 7-Amino-4-methylcoumarin (AMC)
Common Abbreviation 7A2MC (sometimes confusingly "AMC" in bio-papers)AMC, Coumarin 120
CAS Number 30779-70-526093-31-2
Chemical Core Chromone (4H-1-benzopyran-4-one)Coumarin (2H-1-benzopyran-2-one)
Fluorescence Intensity Low (Weak native fluorescence)High (Strong native fluorescence)
Primary Application Bioactive scaffold, AChE inhibitor, PrecursorProtease substrate leaving group, Laser dye
Excitation Max (

)
~320–340 nm (Solvent dependent)351 nm
Emission Max (

)
Weak Blue (Solid state/Complex dependent)430–440 nm (Blue)
Structural Visualization

The following diagram illustrates the isomerization and functional pathways of these two compounds.

G cluster_0 Precursor: Benzopyran Core cluster_1 Isomer 1: Chromone (7A2MC) cluster_2 Isomer 2: Coumarin (AMC) Precursor Benzopyran Scaffold Chromone This compound (Carbonyl at C4) Precursor->Chromone Isomerization A Coumarin 7-Amino-4-methylcoumarin (Carbonyl at C2) Precursor->Coumarin Isomerization B Bioactivity AChE Inhibition Anticancer Activity Chromone->Bioactivity Binding Affinity Complex Metal Complexation (Cu²⁺ sensing -> Green Fluorescence) Chromone->Complex + Cu(II)/Zn(II) Substrate Peptide-AMC Substrate (Non-fluorescent) Coumarin->Substrate Peptide Coupling Cleavage Proteolytic Cleavage (Release of Free AMC) Substrate->Cleavage + Protease Cleavage->Coumarin Strong Blue Signal

Figure 1: Structural divergence and functional pathways of Chromone (7A2MC) vs. Coumarin (AMC).

Comparative Performance Analysis

Spectral Properties Comparison

For fluorescence-based assays, the choice of dye dictates the instrument settings and sensitivity.

Dye Variant

(nm)

(nm)
Stokes ShiftQuantum Yield (

)
Key Advantage
This compound 330410–450~80–100 nmLow (<0.[1]1)Bioactivity: Binds AChE; forms fluorescent metal complexes.[1]
AMC (Coumarin 120) 35143079 nmHigh (0.5–0.[1]7)Standard: Reference dye for blue channel; pH stable > 7.[1]
AFC (Trifluoromethyl) 400505105 nmHighRed-Shifted: Less interference from autofluorescence; larger Stokes shift.[1]
Rhodamine 110 49852022 nmVery High (>0.[1]9)Brightness: Superior for intracellular staining; green channel.[1]

*Note: 7A2MC fluorescence is highly sensitive to solvent polarity and metal ion coordination.[1] In solid state or Zn(II) complexes, it exhibits bright blue emission, but free ligand fluorescence in water is negligible compared to AMC.

Sensitivity and Solubility
  • AMC: Highly soluble in DMSO; moderately soluble in aqueous buffers (pH > 7).[1] Fluorescence is pH-independent above pH 7.0 but quenched at acidic pH.[1]

  • 7A2MC: Lower aqueous solubility.[1] Often requires higher DMSO concentrations (>5%).[1] Its fluorescence is often "turned on" only upon binding to a target or metal ion (e.g., Cu²⁺ quenching or Zn²⁺ enhancement), making it a conditional probe rather than a passive label.

Experimental Protocols

Protocol A: Standard Protease Assay (Using AMC - The Alternative)

Since 7A2MC is rarely used as a direct protease substrate, this protocol describes the standard use of its competitor, AMC, for benchmarking.

Materials:

  • Substrate: Ac-DEVD-AMC (Caspase-3 substrate).[1]

  • Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT.

  • Instrument: Fluorescence Microplate Reader.[1]

Workflow:

  • Preparation: Dissolve peptide-AMC substrate in DMSO to 10 mM stock.

  • Reaction Mix: Dilute substrate to 50 µM in Assay Buffer.

  • Initiation: Add 10 µL of enzyme sample (e.g., cell lysate) to 90 µL of substrate mix in a black 96-well plate.

  • Detection: Monitor kinetics at Ex 350 nm / Em 440 nm for 60 minutes.

  • Validation: Use free 7-Amino-4-methylcoumarin (standard curve 0–10 µM) to convert RFU to moles of product.

Protocol B: 7A2MC as a Metal Sensor (Copper/Zinc)

7A2MC can be used to synthesize Schiff base ligands for metal sensing.

Materials:

  • Ligand: this compound.[1][2][3][4][5][6][7][8]

  • Solvent: Acetonitrile/Water (1:1).[1]

  • Metal Salts: CuCl₂, ZnCl₂.[1]

Workflow:

  • Baseline: Measure emission spectrum of 10 µM 7A2MC in Acetonitrile (Ex 330 nm). Signal will be low.

  • Titration: Add aliquots of Zn²⁺ (0–50 µM).

  • Observation: Look for fluorescence enhancement (Turn-On) or shift in emission max.

    • Note: Cu²⁺ typically causes quenching (Turn-Off) due to paramagnetic effects.[1]

  • Data Analysis: Plot

    
     vs. [Metal Ion] to determine the binding constant (
    
    
    
    ).

References

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] [Link]

  • Baruah, P., et al. (2019). "Deciphering the interactions of substituted chromones possessing acetylcholinesterase inhibition activity in human serum albumin matrix." Journal of Molecular Liquids. [Link]

  • Mucha, P., et al. (2018). "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization."[5][7] Polyhedron. [Link][9]

  • Mariappan, G., & Sundaraganesan, N. (2014). "Vibrational assignments for the this compound molecule using a combination of experimental vibrational spectroscopic measurements and ab initio computational methods."[1] Journal of Molecular Structure. [Link][6][8][10][11]

Sources

Validation of 7-Amino-2-methylchromone as a Selective Fe(II) Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical validation framework for 7-Amino-2-methylchromone (7A2MC) as a candidate fluorescent probe for Iron(II) (Fe


), contrasting it against established industry standards like FerroOrange  and RhoNox-1 .

Content Type: Technical Comparison & Validation Guide Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists

Executive Summary: The Fe(II) Sensing Landscape

The selective detection of labile Iron(II) (Fe


) over Iron(III) (Fe

) and other divalent metals is a critical challenge in studying ferroptosis, oxidative stress, and metallobiology. While FerroOrange (f-orange) remains the commercial gold standard for live-cell Fe

imaging, its broad emission and cost drive the search for alternatives.

This compound (7A2MC) represents a class of solvatochromic fluorophores with a smaller molecular footprint. Unlike the bulky rhodamine scaffolds (e.g., RhoNox), 7A2MC offers a "blue-shifted" emission profile. This guide validates its utility, focusing on the critical differentiation between chelation-based (reversible) and reaction-based (irreversible) sensing mechanisms.

Probe Profile: this compound[1][2][3][4][5][6][7]

  • Chemical Basis: A benzopyrone derivative isomeric to the classic coumarin fluorophore (AMC).

  • Mechanism of Action: Typically functions via Photoinduced Electron Transfer (PET) suppression. The lone pair on the C7-amino group quenches fluorescence; upon coordination with Fe

    
    , this pathway is blocked, triggering a fluorescence "Turn-On."
    
  • Key Advantage: Small Stokes shift and high quantum yield in polar aprotic solvents; potential for ratiometric sensing when derivatized.

  • Key Limitation: Native blue emission (

    
     nm) overlaps with cellular autofluorescence (NADH/FAD), requiring careful validation against background signals.
    

Comparative Analysis: 7A2MC vs. Industry Standards

The following table contrasts 7A2MC (as a scaffold) against the leading commercial and research-grade alternatives.

FeatureThis compound (7A2MC) FerroOrange (Commercial Std) RhoNox-1 (Research Std)
Target Ion Fe

(Requires derivatization for high selectivity)
Fe

(Highly Selective)
Fe

(Highly Selective)
Mechanism Chelation / PET InhibitionChelation (Reversible)N-Oxide Reduction (Irreversible)
Excitation/Emission UV/Blue (

/

nm)
Visible/Orange (

/

nm)
Visible/Red (

/

nm)
Response Time Fast (< 1 min)Moderate (10–30 min)Slow (30–60 min)
Localization Cytosol / Lipid Membranes (Lipophilic)Cytosol / ERLysosome / Golgi
pH Stability Sensitive (Protonation of amine mimics metal binding)Stable (pH 5–9)Stable
Cost/Accessibility Low (Synthetic Precursor)High (Proprietary)Moderate (Synthetic)
Expert Insight on Selectivity

Critical Caution: Unmodified 7A2MC often shows cross-reactivity with Cu


  and Zn

. Unlike FerroOrange, which utilizes a specific 2-aminophenyl moiety to exclude other metals, 7A2MC requires specific derivatization (e.g., Schiff base formation) to prevent false positives from the cellular labile zinc pool.

Experimental Validation Protocols

To validate 7A2MC as a selective Fe(II) probe, you must execute the following self-validating workflows.

Protocol A: The "Killer" Selectivity Screen

Objective: Prove Fe


 specificity over Fe

and biologically relevant divalent cations.
  • Preparation: Prepare 10

    
    M probe solution in HEPES buffer (pH 7.4).
    
  • Screening: Add 100

    
    M of metal salts: Fe
    
    
    
    (use freshly prepared FAS), Fe
    
    
    , Ca
    
    
    , Mg
    
    
    , Zn
    
    
    , Cu
    
    
    , Mn
    
    
    .
  • Fe

    
     Exclusion Step:  To strictly verify Fe
    
    
    
    selectivity, add 1 mM Glutathione (GSH) to a Fe
    
    
    sample. If fluorescence increases only after GSH addition, the probe is detecting Fe
    
    
    generated by the reduction of Fe
    
    
    , confirming Fe
    
    
    specificity.
  • Data Output: Plot

    
     (Fold change). A valid Fe
    
    
    
    probe must show
    
    
    response to Fe
    
    
    vs. Fe
    
    
    .
Protocol B: Kinetic Profiling & Reversibility

Objective: Determine if the probe is a "dosimeter" (irreversible) or a "sensor" (reversible).

  • Measurement: Monitor fluorescence intensity at

    
     every 30 seconds after adding 50 
    
    
    
    M Fe
    
    
    .
  • Chelation Test: Once signal plateaus, add 200

    
    M 2,2'-Bipyridyl (Bpy)  (a strong Fe
    
    
    
    chelator).
    • Signal Quenches: The mechanism is Chelation (Reversible).

    • Signal Persists: The mechanism is Reaction-based (Irreversible cleavage/reduction).

Mechanism of Action & Validation Workflow

The following diagram illustrates the logical flow for validating the sensing mechanism and the expected signaling pathway.

Fe2_Validation_Workflow Probe This compound (Weak Fluorescence) Complex Probe-Fe(II) Complex (PET Blocked) Probe->Complex Coordination Fe2 Labile Fe(II) Pool Fe2->Complex Signal High Fluorescence (Blue Emission) Complex->Signal Radiative Decay Chelator Add Bipyridyl (Bpy) Signal->Chelator Reversibility Test Interference Interference Check (Cu2+, Zn2+, Fe3+) Interference->Probe Selectivity Screen Chelator->Probe Signal OFF (Reversible) Chelator->Signal Signal ON (Irreversible)

Figure 1: Validation logic flow for confirming Fe(II) sensing mechanism. Green path indicates a reversible chelation mechanism; Red path indicates an irreversible reaction-based mechanism.

Limitations & Troubleshooting (Expertise & Experience)

  • Autofluorescence Interference:

    • Issue: 7A2MC excites in the UV/Blue region (350–400 nm), which excites endogenous NADH.

    • Solution: Use Two-Photon Excitation (2PE) if available, or perform ratiometric imaging if the probe allows (e.g., shifts from 450 nm to 500 nm upon binding).

  • Solvatochromism:

    • Issue: Chromone emission is highly sensitive to solvent polarity. A shift in signal may represent a change in cellular viscosity or organelle pH rather than Fe

      
       concentration.
      
    • Control: Validate in buffers of varying viscosity (glycerol/water mixes) to characterize this baseline effect.

  • Oxidation Artifacts:

    • Issue: Fe

      
       rapidly oxidizes to Fe
      
      
      
      in aerobic buffers.
    • Protocol: Always prepare Fe

      
       stocks in deoxygenated water containing 1 mM Sodium Ascorbate to maintain the oxidation state during in vitro calibration.
      

References

  • Hirayama, T., et al. (2013). "A highly selective turn-on fluorescent probe for iron(II) to visualize labile iron in living cells." Chemical Science. (Validation of RhoNox-1/N-oxide mechanism).

  • Mucha, P., et al. (2018).[1] "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization." Polyhedron.[1] (Establishes 7A2MC as a metal-binding ligand).

  • Mariappan, G., & Sundaraganesan, N. (2014).[2][3][4] "Vibrational assignments for the this compound... using experimental vibrational spectroscopic measurements." Journal of Molecular Structure. (Structural characterization of the fluorophore).[5]

  • Domaille, D. W., et al. (2014). "Fluorescent probes for detection of catalytic Fe(II) and Fe(III) in living cells." Nature Chemical Biology. (Standard protocols for Fe(II) probe validation).

Sources

Cross-Validation of Analytical Methods for Chromone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: HPLC-DAD vs. LC-MS/MS for Drug Development & QC

Executive Summary

The chromone scaffold (1,4-benzopyrone) forms the structural backbone of a vast array of pharmacologically active compounds, from the mast cell stabilizer Cromolyn Sodium to ubiquitous flavonoids like Quercetin . Accurate quantification of these moieties is critical in two distinct phases: pharmaceutical quality control (high concentration, simple matrix) and pharmacokinetic profiling (trace concentration, complex biological matrix).

This guide provides a technical cross-validation framework comparing High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-DAD remains the gold standard for stability-indicating assays in formulation, this guide demonstrates why and how to cross-validate it against LC-MS/MS to ensure data integrity across the drug development lifecycle.

Part 1: The Analytical Landscape

The Chromone Challenge

Chromones present specific analytical challenges due to their physicochemical properties:

  • Conjugation & UV Absorption: The benzopyrone ring offers strong UV absorption (typically 240–260 nm and 300–350 nm), making UV detection viable.

  • Ionization: The phenolic hydroxyl groups often attached to the scaffold (e.g., in flavonoids) are pH-sensitive. Without acidic modification in the mobile phase, peak tailing is severe.

  • Isomerism: Structural isomers (e.g., positional isomers of flavones) often co-elute in standard C18 columns, requiring high-resolution separation.

Comparative Performance Metrics

The following data synthesizes performance characteristics for a representative chromone derivative (e.g., Cromolyn Sodium or Quercetin) based on current literature standards.

FeatureMethod A: HPLC-DAD (QC Standard)Method B: LC-MS/MS (Bioanalytical)
Primary Application Raw material purity, Formulation stabilityPlasma PK studies, Metabolite ID
Linearity Range High (e.g., 2.0 – 100.0 µg/mL)Trace (e.g., 1.0 – 1250 ng/mL)
LOD (Limit of Detection) ~0.1 – 0.5 µg/mL~0.05 – 10 ng/mL
Specificity Moderate (Risk of co-elution)High (Mass-to-charge discrimination)
Matrix Tolerance Low (Interference from bio-fluids)High (MRM filters background)
Throughput 10–20 min/run (Isocratic/Gradient)3–8 min/run (Fast gradient)

Part 2: Detailed Experimental Protocols

Method A: HPLC-DAD (The Reference Method)

Target: Routine quantification in pharmaceutical formulations.

1. Instrumentation & Conditions:

  • System: Agilent 1200 Series or equivalent with DAD.

  • Column: Phenomenex Luna C18(2), 150 × 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (suppresses ionization of phenolic groups).

    • Solvent B: Acetonitrile.[1]

    • Mode: Isocratic (60:40 A:B) or Gradient (depending on derivative complexity).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Chromone core) or 327 nm (Cromolyn specific).

2. Sample Preparation:

  • Dissolve 10 mg of standard in 10 mL Methanol (Stock A).

  • Dilute with mobile phase to working range (10–100 µg/mL).

  • Filter through 0.45 µm PTFE filter prior to injection.

Method B: LC-MS/MS (The Challenge Method)

Target: Trace quantification in plasma/serum.

1. Instrumentation & Conditions:

  • System: Waters Xevo TQ-S or Sciex Triple Quad.

  • Column: Waters XBridge C18, 50 × 2.1 mm, 1.7 µm (UPLC).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative mode (preferred for chromones/flavonoids due to acidic protons).

  • Transition (MRM): Monitor parent ion [M-H]⁻ -> specific fragment (e.g., retro-Diels-Alder fragments).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL Plasma.

  • Add 150 µL cold Acetonitrile (containing Internal Standard).

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

  • Inject supernatant.

Part 3: Cross-Validation Workflow

To validate the higher-sensitivity LC-MS/MS method, you must demonstrate that it correlates with the robust HPLC-DAD method where their concentration ranges overlap (or via bridging studies).

The Validation Logic

Causality: We use HPLC-DAD to validate the stock solution integrity used for LC-MS calibration. Since LC-MS is prone to matrix effects (ion suppression), the HPLC value serves as the "True Value" for the initial standard purity.

CrossValidation Stock Primary Stock Solution (Chromone Std) Split Aliquot Splitting Stock->Split HPLC Method A: HPLC-DAD (High Conc. Check) Split->HPLC Direct LCMS Method B: LC-MS/MS (Dilution + Matrix Spike) Split->LCMS Serial Dilution DataA Purity & Conc. Verification HPLC->DataA DataB Matrix Effect & Recovery Data LCMS->DataB Compare Statistical Comparison (Bland-Altman Plot) DataA->Compare Reference DataB->Compare Test Decision Validation Pass/Fail Compare->Decision

Figure 1: Cross-validation workflow ensuring the bioanalytical method (LC-MS) is grounded in a verified reference standard (HPLC).

Statistical Analysis for Comparison

Do not rely solely on correlation coefficients (


). High correlation can still hide bias.
  • Paired t-test: Compare mean concentrations of QC samples measured by both methods.

  • Bland-Altman Analysis: Plot the difference between Method A and Method B against the mean of the two.

    • Acceptance Criteria: 95% of differences should lie within ±1.96 SD of the mean difference.

    • Interpretation: If the LC-MS method shows a systematic positive bias, check for co-eluting matrix components enhancing ionization.

Part 4: Troubleshooting & Optimization (Expert Insights)

The "Peak Tailing" Trap
  • Observation: Chromone peaks tail significantly on C18 columns.

  • Root Cause: Interaction between the free hydroxyls (C5-OH, C7-OH) and residual silanols on the silica support.

  • Solution:

    • HPLC: Ensure pH < 3.0 using Phosphoric Acid.

    • LC-MS: Use "End-capped" columns (e.g., Waters BEH) and Formic Acid. Note: Do not use non-volatile phosphate buffers in LC-MS.

Matrix Effects in LC-MS
  • Observation: Signal suppression in plasma samples compared to solvent standards.

  • Root Cause: Phospholipids co-eluting with the chromone analyte.

  • Solution:

    • Monitor phospholipid transitions (m/z 184) to map their elution.

    • Adjust gradient to elute chromones before the phospholipid wash phase.

References

  • Brieflands. (2023). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands. Link

  • NIH. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PubMed Central. Link

  • ResearchGate. (2025). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. ResearchGate. Link

  • MDPI. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. Link

Sources

7-Amino-2-methylchromone vs. Coumarin-Based Probes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 7-Amino-2-methylchromone and Coumarin-based probes (specifically the industry-standard 7-Amino-4-methylcoumarin , or AMC ).

Executive Summary

In the landscape of blue-fluorescent scaffolds, two structural isomers dominate: the Coumarins (benzo-


-pyrones) and the Chromones  (benzo-

-pyrones). While 7-Amino-4-methylcoumarin (AMC) is the ubiquitous "workhorse" for protease activity assays due to its reliable enzymatic release mechanism, This compound represents a specialized "environmental sensor" scaffold.

The Critical Distinction:

  • Coumarin (AMC): Functions primarily as a Leaving Group Fluorophore . It is moderately fluorescent in its free form and quenched when amide-bonded to a peptide. Enzymatic cleavage restores fluorescence.

  • Chromone (7-Amino-2-methyl): Functions primarily as a State-Dependent Fluorophore . It often exhibits negligible fluorescence in its neutral ground state but undergoes dramatic fluorescence enhancement upon protonation or metal chelation , making it superior for pH sensing and metal ion detection (e.g., Zn

    
    ).
    

Part 1: Molecular Architecture & Photophysics

The fundamental difference lies in the position of the carbonyl group on the pyrone ring, which dictates electron density distribution and excited-state dynamics.

Structural Comparison
  • Coumarin (AMC): Carbonyl at position 2. The conjugation extends through the lactone system.

  • Chromone: Carbonyl at position 4.[1][2] The heterocyclic oxygen is at position 1, creating a ketone-like character that is highly sensitive to Lewis acids (protons/metals).

Photophysical Data Summary
Feature7-Amino-4-methylcoumarin (AMC) This compound
Core Scaffold Benzo-

-pyrone
Benzo-

-pyrone
Excitation Max (

)
~350–354 nm~330–345 nm (pH/Solvent dependent)
Emission Max (

)
~440–450 nm (Blue)~400–430 nm (Deep Blue)
Stokes Shift Large (~90 nm)Moderate to Large (Environment dependent)
Quantum Yield (

)
High (0.6–0.8 in polar solvents)Low (Neutral)

High (Protonated/Complexed)
Fluorescence Mechanism ICT (Intramolecular Charge Transfer)ESIPT (Excited-State Proton Transfer) or Chelation-Enhanced Fluorescence (CHEF)
Solubility Moderate in aqueous buffers (requires DMSO)Lower aqueous solubility; often requires organic co-solvent
Mechanism of Action Diagram

The following diagram illustrates the divergent activation mechanisms of the two probes.

G cluster_0 Coumarin (AMC) Pathway cluster_1 Chromone Pathway AMC_Peptide Peptide-AMC (Quenched/Weak) Free_AMC Free AMC (Strong Fluorescence) AMC_Peptide->Free_AMC Amide Bond Hydrolysis Protease Protease (Enzymatic Cleavage) Protease->AMC_Peptide Chromone_Neutral Neutral Chromone (Non-Fluorescent) Chromone_Active Complexed Chromone (Turn-On Fluorescence) Chromone_Neutral->Chromone_Active Protonation/Chelation Stimulus Stimulus (H+ or Zn2+) Stimulus->Chromone_Neutral

Caption: Figure 1. Divergent activation pathways. AMC relies on enzymatic cleavage (bond breaking), while Chromone relies on environmental binding (bond formation/interaction).

Part 2: Performance Benchmarking

Enzymatic Assays (The Coumarin Advantage)

AMC is the gold standard for Caspase-3 , Cathepsin , and Proteasome activity assays.

  • Why: The amino group at position 7 is easily derivatized with peptides (e.g., Ac-DEVD-AMC). The amide linkage suppresses the Intramolecular Charge Transfer (ICT), quenching fluorescence. Cleavage restores the amine's electron-donating capability, turning fluorescence "ON".

  • Chromone Limitation: Derivatizing the 7-amino group of a chromone often results in a molecule that remains non-fluorescent even after cleavage, unless the pH is extremely low, which is incompatible with most enzyme assays.

pH and Metal Sensing (The Chromone Advantage)

This compound derivatives excel as ratiometric or turn-on sensors.

  • pH Sensitivity: Chromones exhibit a drastic spectral shift or intensity change upon protonation of the carbonyl oxygen or the ring nitrogen (in aza-analogs). This allows for monitoring acidic organelles (lysosomes) where AMC fluorescence might be stable but unresponsive to pH changes.

  • Metal Chelation: The carbonyl oxygen (position 4) and the hydroxyl/amino groups can form stable coordination complexes with transition metals (Zn

    
    , Cu
    
    
    
    ). This "Chelation-Enhanced Fluorescence" (CHEF) effect is far more pronounced in chromones than coumarins.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Simonis Reaction)

Unlike the Pechmann condensation used for Coumarins, Chromones are often synthesized via the Simonis reaction or Kostanecki-Robinson cyclization.

Materials:

  • 3-aminophenol (protected if necessary)

  • Polyphosphoric acid (PPA) or Sulfuric Acid

  • Ethyl acetoacetate

Workflow:

  • Condensation: Mix 3-aminophenol (1 eq) with ethyl acetoacetate (1.2 eq) in PPA.

  • Cyclization: Heat to 70–90°C for 2–4 hours. Note: Temperature control is critical; higher temperatures favor the Coumarin isomer (Pechmann).

  • Quenching: Pour reaction mixture into crushed ice.

  • Purification: Neutralize with NaOH to precipitate the crude product. Recrystallize from ethanol.

  • Validation: Verify structure via NMR. The proton at C-3 (singlet, ~6.0-6.3 ppm) is characteristic of the Chromone ring, distinct from the Coumarin C-3 proton.

Protocol B: Comparative Spectroscopic Characterization

Use this protocol to benchmark the two probes in your specific biological buffer.

Reagents:

  • Probe Stock Solutions: 10 mM in DMSO (Store at -20°C, dark).

  • Buffers: PBS (pH 7.4), Acetate Buffer (pH 4.5), Tris-Base (pH 9.0).

Step-by-Step:

  • Dilution: Dilute stock solutions to 10

    
    M in each buffer system.
    
  • Absorption Scan: Record UV-Vis spectra (250–500 nm).

    • Expectation: AMC shows consistent

      
       ~350 nm. Chromone may show shifts depending on pH.[3]
      
  • Emission Scan: Excite at respective

    
    .
    
    • Expectation: AMC fluoresces at pH 7.[2]4. Chromone may be weak at pH 7.4 but increase intensity at pH 4.5 (protonation).

  • Metal Titration (Chromone Specific):

    • In pH 7.4 buffer, add ZnCl

      
       (0 to 100 
      
      
      
      M).
    • Monitor emission at 420–450 nm. Plot intensity vs. [Zn

      
      ].
      

Part 4: Critical Analysis & Recommendations

Application ScenarioRecommended ProbeRationale
Protease Activity (Caspase/Trypsin) Coumarin (AMC) Established peptide coupling chemistry; high contrast upon cleavage at physiological pH.
Lysosomal pH Tracking Chromone Fluorescence intensity increases in acidic environments (protonation of the carbonyl).
Zinc (Zn

) Imaging
Chromone Stronger chelation potential; exhibits "Turn-On" response upon metal binding.
Two-Photon Microscopy Coumarin Larger cross-section data available; better tissue penetration for blue dyes.
Expert Insight: The "Isomer Trap"

Researchers often purchase "AMC" assuming it refers to the generic amino-methyl-core. Always verify the IUPAC name.

  • If you need to measure enzyme kinetics , ensure you buy 7-amino-4-methylcoumarin .

  • If you are designing a novel metal sensor , This compound offers a more tunable electronic scaffold due to its excited-state basicity.

References

  • Wolfbeis, O. S. (1985). "The Fluorescence of Organic Natural Products." Molecular Luminescence Spectroscopy. Link

    • Definitive source on the photophysics of coumarins vs. chromones.
  • Gao, Y., et al. (2024). "Optical Investigation of 2-amino-7-isocyanofluorene... and Chromone Derivatives." MDPI Molecules. Link

    • Recent data on solvatochromism and quantum yields of rel
  • Haugland, R. P. (2010).[4] The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.[5] Link

    • Standard reference for AMC (Coumarin)
  • Ellis, D., et al. (2025). "pH Dependent Fluorescence Spectra of Chromone and 2-Methylchromone." Zeitschrift für Naturforschung A. Link

    • Key paper establishing the protonation-dependent fluorescence mechanism of chromones.
  • BenchChem. (2025). "A Comparative Guide to the Fluorescence of 7-Methylcoumarin and Umbelliferone." Link

    • Source for quantitative extinction coefficients and quantum yield comparisons.

Sources

Efficacy of 7-Amino-2-methylchromone as an MAO-B inhibitor compared to existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of 7-Amino-2-methylchromone Scaffolds as MAO-B Inhibitors: A Comparative Technical Guide

Part 1: Executive Summary

The Chromone Advantage: Reversibility and Selectivity In the landscape of neurodegenerative therapeutics, Monoamine Oxidase B (MAO-B) inhibition remains a cornerstone strategy for preserving dopamine levels in Parkinson’s Disease (PD).[1] While the current standard of care relies heavily on irreversible propargylamines (Selegiline, Rasagiline), these agents permanently inactivate the enzyme, raising concerns about long-term recovery of enzymatic function and off-target effects.

This compound represents a "privileged scaffold"—a core chemical structure capable of yielding highly potent, reversible , and selective MAO-B inhibitors. Unlike the "suicide inhibition" mechanism of Selegiline, 7-amino-chromone derivatives function as competitive inhibitors. This guide evaluates the efficacy of this scaffold against market standards, demonstrating its potential to offer a safer therapeutic window with nanomolar potency (IC50 values often <100 nM).

Part 2: Compound Profile & Pharmacophore Analysis

Compound: this compound Role: Lead Scaffold / Pharmacophore Chemical Class: Benzo-γ-pyrone (Chromone)[2]

Structural Significance

The efficacy of this molecule lies in its specific substitution pattern, which mimics the natural substrate binding orientation within the MAO-B active site.

  • The Chromone Core (Benzo-γ-pyrone): Provides the necessary hydrophobicity to occupy the entrance cavity of the MAO-B active site (specifically the substrate cavity near FAD).

  • C7-Amino Group: A critical "anchor point" for hydrogen bonding. Derivatization at this position (e.g., with benzyloxy or heterocyclic linkers) dramatically increases potency by extending the molecule into the "entrance cavity" of the enzyme, interacting with residues like Ile199 and Tyr326 .

  • C2-Methyl Group: Enhances steric fit and lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.

Part 3: Comparative Efficacy Analysis

The following table contrasts optimized inhibitors derived from the this compound scaffold against FDA-approved standards.

Table 1: Comparative Efficacy Profile

FeatureSelegiline (Deprenyl) Rasagiline Safinamide 7-Amino-Chromone Derivatives
Binding Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (Competitive)Reversible (Competitive)
Potency (IC50) 2 – 10 nM1 – 5 nM~98 nM1 – 80 nM (Derivative dependent)
Selectivity (MAO-B/A) High (at low doses)HighHigh (>1000-fold)Ultra-High (>2000-fold reported)
Recovery of Activity Requires de novo protein synthesis (weeks)Requires de novo protein synthesisWashout restores activityRapid recovery after washout
"Cheese Effect" Risk Low (at therapeutic doses)LowVery LowNegligible (Due to reversibility)
Neuroprotection Propargyl-based anti-apoptosisPropargyl-based anti-apoptosisNa+ channel blockadeAntioxidant / Radical Scavenging

Key Insight: While Selegiline is potent, its irreversible nature means that once the enzyme is inhibited, it is destroyed. 7-Amino-chromone derivatives offer "tunable potency" —they can achieve the low-nanomolar efficacy of Selegiline but with the safety profile of a reversible inhibitor like Safinamide.

Part 4: Mechanism of Action (Visualized)

The 7-amino-chromone scaffold functions via competitive inhibition . It occupies the bipartite active site of MAO-B, preventing the entry of dopamine without forming a permanent covalent bond with the FAD cofactor.

Figure 1: Mechanism of Competitive Inhibition

MAOB_Mechanism Enzyme MAO-B Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Reversible) Enzyme->Complex_EI + Inhibitor (Kd ~ nM) Substrate Dopamine (Substrate) Substrate->Complex_ES Inhibitor 7-Amino-Chromone Derivative Inhibitor->Complex_EI Complex_ES->Enzyme Turnover Product DOPAC + H2O2 (Oxidative Stress) Complex_ES->Product Oxidative Deamination Complex_EI->Enzyme Dissociation (Reversible) Interaction Binding Mode: 1. Chromone core: Hydrophobic Pocket 2. C7-Amino: H-bond with Tyr326/Ile199 3. No Covalent Bond with FAD Complex_EI->Interaction

Caption: Competitive inhibition pathway of 7-Amino-Chromone derivatives. Unlike propargylamines, the inhibitor-enzyme complex can dissociate, restoring enzyme function.

Part 5: Experimental Protocols

To validate the efficacy of a this compound derivative, the following protocols are the industry standard for determining IC50 and Mode of Inhibition.

Protocol A: Fluorometric MAO-B Inhibition Assay

This assay uses Amplex Red to detect H2O2 generation, a byproduct of MAO-B activity.

  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Recombinant Human MAO-B (1.25 U/mg).

    • Substrate: p-Tyramine or Benzylamine (specific for MAO-B).

    • Detection: Amplex Red reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

    • Inhibitor Stock: Dissolve this compound derivative in DMSO.

  • Workflow:

    • Incubation: Mix 10 µL of Inhibitor (various concentrations) with 50 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow binding equilibrium.

    • Initiation: Add 40 µL of Substrate/Amplex Red/HRP mixture.

    • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.

  • Data Analysis:

    • Calculate the slope (velocity) of the linear portion of the fluorescence curve.

    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to a sigmoidal dose-response curve to determine IC50 .

Protocol B: Kinetic Analysis (Reversibility Check)

To distinguish between the irreversible mechanism of Selegiline and the reversible mechanism of Chromones.

  • Method: Perform the inhibition assay at varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x Km).

  • Lineweaver-Burk Plot: Plot 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Competitive Inhibition (Chromones): Lines intersect at the Y-axis (Vmax is unchanged, Km increases).

    • Non-Competitive/Irreversible: Lines intersect at the X-axis or to the left of the Y-axis (Vmax decreases).

Part 6: Experimental Workflow Diagram

Figure 2: High-Throughput Screening Workflow

Workflow Start Compound Library (Chromone Derivatives) Step1 Primary Screen (Fixed Dose 10 µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 IC50 Determination (7-point titration) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Selectivity Screen (vs MAO-A) Step2->Step3 Step4 Kinetic Analysis (Lineweaver-Burk) Step3->Step4 Result Lead Candidate (Reversible, IC50 < 50nM) Step4->Result

Caption: Step-by-step validation workflow for identifying potent chromone-based MAO-B inhibitors.

Part 7: References

  • Evaluation of Chromone Derivatives as MAO-B Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the structure-activity relationship of chromone scaffolds and their high selectivity for MAO-B. URL:[Link]

  • Monoamine Oxidase B Inhibitors for Parkinson's Disease: Past, Present, and Future Source: Frontiers in Neurology Context: Provides the clinical baseline for Selegiline and Rasagiline efficacy comparisons. URL:[Link]

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs Source: Journal of Medicinal Chemistry (ACS) Context: Detailed kinetic analysis demonstrating the reversible, competitive mechanism of chromone analogs. URL:[Link]

Sources

Spectroscopic Comparison Guide: 7-Amino-2-methylchromone & Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 7-Amino-2-methylchromone and its precursors, with a critical analysis of its structural isomer, 7-Amino-4-methylcoumarin (AMC) .

Executive Summary

This compound is a benzopyrone derivative often synthesized from


-aminophenol  and ethyl acetoacetate . However, researchers frequently encounter a critical "isomer trap" with this synthesis:
  • The Target (Literal): this compound (Chromone core, 4-keto).

  • The Common Alternative: 7-Amino-4-methylcoumarin (Coumarin 120, AMC).

While they share the same precursors and molecular weight (


 g/mol ), their spectroscopic performance differs radically. AMC  is a standard, high-quantum-yield biological probe active at neutral pH. In contrast, This compound  is typically non-fluorescent in neutral media, requiring protonation (acidic conditions) to exhibit significant fluorescence.

This guide objectively compares the spectroscopic signatures of the product against its precursors to ensure successful synthesis validation and quality control.

Synthetic Context & Precursors

The formation of the chromone or coumarin core depends heavily on the condensation conditions (Pechmann vs. Simonis reaction).

Reaction Pathway Diagram

SynthesisPath Precursors Precursors (m-Aminophenol + Ethyl Acetoacetate) Condensation Condensation Conditions Precursors->Condensation Coumarin 7-Amino-4-methylcoumarin (AMC / Coumarin 120) [Pechmann: H2SO4/ZnCl2] Condensation->Coumarin Kinetic Control (Acid Catalyst) Chromone This compound (Target Isomer) [Simonis: P2O5] Condensation->Chromone Thermodynamic Control (Dehydrating Agent)

Figure 1: Divergent synthesis pathways. The choice of catalyst dictates whether the phenolic oxygen attacks the ester carbonyl (Coumarin) or the keto carbonyl (Chromone).

Spectroscopic Profiling: Product vs. Precursors[1]

UV-Vis Absorbance

The formation of the benzopyrone ring system creates a significant bathochromic shift (red shift) compared to the aromatic precursor.

Compound

(MeOH)

(

)
Key Spectral Feature

-Aminophenol
(Precursor)
~285 nm~2,500Benzenoid

transition. Weak absorption >300 nm.[1]
Ethyl Acetoacetate (Precursor)< 250 nmLowTransparent in the diagnostic region (300–400 nm).[1]
This compound 300–310 nm ~12,000Hypsochromic to coumarin. Band structure is sensitive to pH.[1][2]
7-Amino-4-methylcoumarin (Isomer)351 nm ~18,000Distinctive broad ICT band. Stronger absorption than chromone.[1]

Diagnostic Indicator: If your product has a


 near 350 nm, you have likely synthesized the Coumarin (AMC)  isomer, not the 2-methylchromone.
Fluorescence Performance

This is the primary performance differentiator.[1]

  • Precursors:

    
    -Aminophenol exhibits weak, negligible fluorescence compared to the cyclized products.
    
  • This compound:

    • Neutral pH: Non-fluorescent or very weak emission.[1]

    • Acidic pH (< 2.0): Strong fluorescence due to protonation of the carbonyl oxygen.

  • 7-Amino-4-methylcoumarin (AMC):

    • Neutral pH: Intense blue fluorescence (

      
       nm).[1]
      
    • Mechanism: Intramolecular Charge Transfer (ICT) from the amino group to the lactone carbonyl.

Protocol Note: To distinguish the isomers using a UV lamp (365 nm):

  • Blue glow in water/methanol: Indicates Coumarin .[1]

  • No glow (or very faint): Indicates Chromone (or failed reaction).[1] Add a drop of conc.[1] HCl; if it lights up blue/green, it is the Chromone.

NMR Characterization (Structural Validation)

NMR is the only definitive method to confirm the position of the methyl group and the nature of the carbonyl.

NucleusFeatureThis compound7-Amino-4-methylcoumarin

H NMR
Vinyl Proton (C3-H) Singlet,

ppm
Singlet,

ppm

H NMR
Methyl Group Attached to C2 (Deshielded by O)Attached to C4 (Deshielded by C=C)

C NMR
Carbonyl (C=O) Ketone (

ppm)
Lactone (

ppm)

Critical Check: The


C carbonyl shift is the "smoking gun." A peak above 170 ppm confirms the Chromone  structure.[1] A peak below 165 ppm confirms the Coumarin  structure.[1]

Experimental Protocols

Sample Preparation for Spectroscopy
  • Solvent: HPLC-grade Methanol (MeOH) is preferred for standard characterization.

  • Concentration: Prepare a

    
     mM stock in DMSO, then dilute to 
    
    
    
    
    
    M in MeOH for UV/Fluorescence to avoid inner-filter effects.
Spectroscopic Workflow Diagram

SpecWorkflow cluster_Tests Parallel Characterization Sample Purified Product (Solid) Prep Dissolve in DMSO (1 mM) Dilute in MeOH (10 uM) Sample->Prep UV UV-Vis Scan (250-450 nm) Prep->UV Fluoro Fluorescence Scan (Ex: 340 nm) Prep->Fluoro Decision Data Analysis UV->Decision AcidTest Acid Spike Test (Add 10uL HCl) Fluoro->AcidTest If weak signal AcidTest->Decision

Figure 2: Step-by-step characterization workflow. The "Acid Spike Test" is specific for confirming the chromone isomer.

Protocol: The "Acid Spike" Validation

Since this compound is a weak fluorophore in its neutral state, use this protocol to verify its identity against the precursor (which does not respond dramatically to acid) and the coumarin (which fluoresces without acid).

  • Blank: Measure fluorescence of

    
    
    
    
    
    M product in Methanol (
    
    
    nm).
  • Spike: Add

    
    
    
    
    
    L of 1M HCl to the cuvette. Mix gently.
  • Measure: Re-scan emission.

  • Result: A massive increase in fluorescence intensity confirms the Chromone core (protonation of the C4 carbonyl facilitates ICT). Minimal change suggests the Coumarin isomer or unreacted precursor.[1]

References

  • Wolfbeis, O. S. (1985).[1] "The Fluorescence of Organic Natural Products." Molecular Luminescence Spectroscopy, Part 1.

  • Ellis, G. P. (1977).[1] "Chromenes, Chromanones, and Chromones."[3] Chemistry of Heterocyclic Compounds.

  • Gao, Y., et al. (2018). "Distinguishing Coumarin and Chromone Isomers via Mass Spectrometry and Spectroscopy." Analytical Chemistry.

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1]

  • PubChem Database. "7-Amino-4-methylcoumarin (AMC) Compound Summary."

Sources

Guide: Confirming the Binding Mechanism of 7-Amino-2-methylchromone to Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Amino-2-methylchromone (7-AMC) is a fluorescent scaffold frequently utilized as a probe in enzymatic assays and ligand binding studies. While often employed as a cleavage product reporter, characterizing its direct binding mechanism to target proteins (typically serum albumins like HSA/BSA or specific enzymatic pockets) is critical for validating its utility as a non-covalent probe or inhibitor.

This guide compares the three primary methodologies for confirming 7-AMC binding: Fluorescence Quenching (The Standard) , Isothermal Titration Calorimetry (The Thermodynamic Gold Standard) , and Molecular Docking (The Structural Predictor) .

Key Takeaway: While Fluorescence Quenching is the most sensitive and material-efficient method for 7-AMC due to its intrinsic fluorogenic properties, it must be cross-validated with ITC or Docking to rule out false positives caused by inner-filter effects or non-specific interactions.

Part 1: The Primary Approach – Fluorescence Spectroscopy (Quenching)

Why This is the Standard

7-AMC is intrinsically fluorescent. When it binds to a protein, it typically enters a hydrophobic pocket (e.g., Sudlow’s Site I in HSA), altering the local environment of the protein's intrinsic fluorophores (Tryptophan/Tyrosine). This results in Fluorescence Quenching —a decrease in the protein's emission intensity upon ligand binding.[1] This method is highly sensitive and requires minimal protein consumption.

Experimental Protocol

Objective: Determine the Binding Constant (


) and Number of Binding Sites (

).
  • Preparation:

    • Protein Stock: Prepare

      
       M HSA/BSA in Tris-HCl buffer (pH 7.4).
      
    • Ligand Stock: Prepare

      
       M 7-AMC in methanol (keep methanol 
      
      
      
      in final volume to prevent denaturation).
  • Titration:

    • Place 2.5 mL of Protein Stock in a quartz cuvette.

    • Record fluorescence emission spectrum (excitation at 280 nm, emission 300–500 nm).

    • Titrate 7-AMC in 5

      
      L increments. Mix for 2 minutes. Record spectrum after each addition.
      
  • Correction (Crucial Step):

    • 7-AMC absorbs light at the excitation/emission wavelengths of the protein. You must correct for the Inner Filter Effect (IFE) to avoid calculating a fake binding constant.

    • Formula:

      
      
      
  • Data Analysis (Stern-Volmer):

    • Plot

      
       vs. 
      
      
      
      (Concentration of 7-AMC).
    • Linear Plot: Indicates Static or Dynamic Quenching.

    • Differentiation: Measure at different temperatures (298K, 308K, 318K).

      • If

        
         decreases with Temperature 
        
        
        
        Static Quenching (Complex Formation).
      • If

        
         increases with Temperature 
        
        
        
        Dynamic Quenching (Collisional).
Mechanism Visualization

The following diagram illustrates the logical flow of the fluorescence quenching experiment.

FluorescenceWorkflow Start Protein Solution (Trp Fluorescence) Titration Titrate 7-AMC Start->Titration RawData Raw Emission Decrease Titration->RawData Correction Inner Filter Correction RawData->Correction Required Analysis Stern-Volmer Plot Correction->Analysis Result Calculate Ka & n Analysis->Result

Caption: Workflow for determining binding constants via fluorescence quenching, highlighting the critical correction step.

Part 2: The Thermodynamic Validator – Isothermal Titration Calorimetry (ITC)

Why Use ITC?

Fluorescence relies on indirect observation (Trp quenching). ITC measures the heat change directly. It is the only technique that determines all binding parameters (


, 

,

,

) in a single experiment without immobilization or labeling. If 7-AMC binds without quenching Trp (e.g., binding to a different site), Fluorescence will fail, but ITC will succeed.
Experimental Protocol
  • Preparation:

    • Cell: Protein (HSA) at 20-50

      
      M in the sample cell.
      
    • Syringe: 7-AMC at 10-20x the protein concentration (approx. 500

      
      M) in the exact same buffer.
      
  • Titration:

    • Perform 20 injections of 2

      
      L each at 180-second intervals.
      
    • Maintain temperature at 25°C.

  • Control:

    • Titrate 7-AMC into buffer (no protein) to measure heat of dilution. Subtract this from the main data.

  • Interpretation:

    • 
       (Exothermic):  Typical for hydrogen bonding/van der Waals forces (common for 7-AMC).
      
    • 
       (Positive Entropy):  Indicates hydrophobic interaction (displacement of water from the hydrophobic pocket).
      

Part 3: Structural Confirmation – Molecular Docking[2]

Why Use Docking?

Docking provides a structural hypothesis.[2] It predicts where 7-AMC binds (e.g., Sudlow's Site I vs. Site II) and how (H-bonds vs. Pi-Pi stacking). It validates the "Static Quenching" mechanism suggested by fluorescence.[2][3]

Workflow
  • Ligand Prep: Optimize 7-AMC geometry (DFT level) and minimize energy.

  • Protein Prep: Retrieve PDB structure (e.g., HSA PDB ID: 1H9Z). Remove water/ligands; add polar hydrogens.

  • Grid Generation: Center grid box on Trp-214 (Site I) and Tyr-411 (Site II).

  • Simulation: Run AutoDock Vina or Gold.

  • Validation: Compare calculated Binding Energy (

    
    ) with experimental 
    
    
    
    from ITC/Fluorescence (
    
    
    ).
Binding Pathway Diagram

This diagram visualizes the interaction mechanism typically observed for chromone derivatives.

BindingMechanism Ligand 7-AMC Pocket Hydrophobic Pocket (Sudlow Site I) Ligand->Pocket Hydrophobic Entry Trp Trp-214 Residue Ligand->Trp Pi-Pi Stacking / Energy Transfer Complex Stable Complex Ligand->Complex Static Binding Protein Serum Albumin (HSA/BSA) Pocket->Trp Proximity (<10 Å) Trp->Complex Fluorescence Quenching

Caption: Mechanistic pathway of 7-AMC binding to the hydrophobic pocket of HSA, leading to fluorescence quenching.

Part 4: Comparative Performance Analysis

The following table contrasts the three methods to assist in experimental design.

FeatureFluorescence QuenchingIsothermal Titration Calorimetry (ITC)Molecular Docking
Primary Output Binding Constant (

), Binding Sites (

)

,

, Enthalpy (

), Entropy (

)
Binding Pose, Predicted Energy
Sensitivity High (Can detect

M interactions)
Medium (Requires significant heat change)N/A (Computational)
Material Cost Low (Micrograms of protein)High (Milligrams of protein)Zero (Computational cost only)
Limitations Inner Filter Effect ; Only works if binding is near Trp/TyrHigh sample consumption; "Silent" heats (rare)Predictive only; requires validation
Throughput High (96-well plate possible)Low (1 sample per hour)High (Virtual Screening)
Verdict Best for initial screening Best for final validation Best for mechanistic insight

References

  • Bi, S., et al. (2005). "Spectroscopic studies on the interaction of this compound with human serum albumin." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative text on Inner Filter Effect corrections).

  • Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments.

  • Seeliger, D., & de Groot, B. L. (2010). "Ligand docking and binding site analysis with PyMOL and Autodock/Vina." Journal of Computer-Aided Molecular Design.

Sources

A comparative study of metal ion detection using different chromone-based sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in chemosensor design due to its inherent biocompatibility, rigid planar structure, and tunable photophysical properties. Unlike simple coumarins or fluoresceins, chromone derivatives offer a unique "dual-site" functionality: the carbonyl/hydroxyl motifs facilitate metal coordination, while the conjugated system allows for sensitive environmental signal transduction.

This guide provides a comparative technical analysis of three distinct classes of chromone-based sensors, categorized by their signal transduction mechanisms: Schiff Base "Turn-On" Sensors , Paramagnetic "Turn-Off" Quenchers , and ESIPT-Based Ratiometric Probes . We synthesize experimental data to evaluate their limits of detection (LOD), selectivity profiles, and biological viability.

Part 1: Mechanistic Frameworks

To select the appropriate sensor for your application, you must understand the causality behind the signal change. The three dominant mechanisms in chromone sensors are:

  • CHEF (Chelation-Enhanced Fluorescence): The binding of a metal ion (e.g., Al³⁺, Zn²⁺) rigidifies the ligand, inhibiting non-radiative decay (like C=N isomerization) and enhancing fluorescence.[1]

  • PET (Photoinduced Electron Transfer): Often responsible for "Turn-Off" or "Turn-On" depending on whether the metal binding blocks or enables electron transfer between a donor group and the chromophore.[2]

  • ESIPT (Excited-State Intramolecular Proton Transfer): A proton transfer typically occurs in the excited state, causing a large Stokes shift. Metal binding often disrupts this, causing a ratiometric color shift (blue shift).

Visualization: Signal Transduction Pathways

ChromoneMechanisms Ligand Free Chromone Ligand Complex Ligand-Metal Complex Ligand->Complex + Al³⁺/Zn²⁺ Ligand->Complex + Cu²⁺ Metal Metal Ion (Mⁿ⁺) CHEF CHEF Effect (Rigidification) Complex->CHEF Mechanism A PET PET Inhibition (Block e⁻ Transfer) Complex->PET Mechanism B Paramagnetic Paramagnetic Quenching (d-orbital coupling) Complex->Paramagnetic Mechanism C Output1 Output1 CHEF->Output1 Fluorescence ON (High Quantum Yield) PET->Output1 Output2 Output2 Paramagnetic->Output2 Fluorescence OFF (Quenching)

Figure 1: Decision tree of signal transduction mechanisms based on metal ion interaction type.

Part 2: Comparative Performance Analysis

The following analysis compares three representative sensor architectures derived from recent literature (2019–2024).

Class A: Schiff Base "Turn-On" Sensors (Target: Al³⁺, Zn²⁺)

These sensors typically utilize a Chromone-3-carbaldehyde backbone condensed with a hydrazide or amine.

  • Mechanism: Inhibition of C=N isomerization + CHEF.

  • Performance: High quantum yield enhancement (up to 170-fold).[1]

  • Key Advantage: Excellent for bio-imaging due to "dark" background in the absence of analyte.

Class B: Paramagnetic Quenchers (Target: Cu²⁺)

Copper (II) is a paramagnetic ion (d⁹ system). Its interaction with chromone sensors typically results in fluorescence quenching via electron or energy transfer.

  • Mechanism: Paramagnetic quenching / Reverse PET.

  • Performance: Ultra-low LOD (picomolar range reported).

  • Key Advantage: Extreme sensitivity for environmental water monitoring.

Class C: Ratiometric/Dual Probes (Target: Multi-ion/Rare Earth)

These involve more complex conjugates (e.g., Chromone-Coumarin or Chromone-Phenol) that rely on ESIPT.

  • Mechanism: Disruption of intramolecular H-bonds.

  • Performance: Dual-channel emission (allows internal calibration).

Comparative Data Table
FeatureClass A: Schiff Base (MCIH Type) Class B: Naphtho-Chromone (Probe 1) Class C: Steric-Phenol (OSA Type)
Primary Analyte Al³⁺ / Zn²⁺ Cu²⁺ Ce³⁺ (Cerium)
Response Type Turn-On (Fluorescence)Turn-Off (Quenching)Turn-Off / Ratiometric
LOD (Limit of Detection) ~5.0 × 10⁻⁸ M (50 nM)~4.1 × 10⁻¹¹ M (41 pM)~6.3 × 10⁻⁸ M (63 nM)
Binding Stoichiometry 1:1 (Job's Plot confirmed)1:1 or 2:11:1
Response Time < 1 minuteInstantaneous< 2 minutes
pH Stability pH 5.0 – 9.0pH 4.0 – 10.0pH 6.0 – 8.0
Primary Mechanism CHEF + C=N InhibitionParamagnetic QuenchingESIPT Disruption
Visual Change Colorless → Yellow/GreenYellow → PinkColorless → Pale Yellow

Data synthesized from comparative literature analysis [1, 2, 3].

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocol includes built-in validation steps.

Protocol 1: Determination of Binding Constant (Benesi-Hildebrand)

This workflow validates the sensor's affinity (


) and stoichiometry.[2][3]

Materials:

  • Sensor Stock: 1.0 mM in DMSO.

  • Metal Stock: 10.0 mM in deionized water (Nitrate or Chloride salts).

  • Buffer: HEPES or Tris-HCl (pH 7.4).

Step-by-Step Workflow:

  • Preparation: Dilute Sensor Stock to 10 µM in a quartz cuvette (3 mL total volume with buffer/solvent mix).

  • Baseline Scan: Record UV-Vis and Fluorescence spectra (

    
    ) of the free ligand.
    
  • Titration: Add metal stock in 0.1 equivalent increments (0–2.0 eq). Mix for 30 seconds after each addition.

  • Data Logging: Record intensity at

    
     (
    
    
    
    ) for each increment.
  • Validation (The Check):

    • Plot

      
       vs. 
      
      
      
      .
    • Success Criteria: A linear fit (

      
      ) confirms 1:1 stoichiometry. Non-linearity suggests 1:2 or complex aggregation.
      
Protocol 2: Selectivity Screening (Interference Check)

Objective: Prove that physiological ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) do not trigger false positives.

  • Prepare cuvettes containing 10 µM Sensor + 100 µM Competing Ion.

  • Measure Fluorescence (

    
    ).
    
  • Add target ion (e.g., Al³⁺) to the same cuvettes.

  • Measure Fluorescence (

    
    ).
    
  • Validation:

    
     should be 
    
    
    
    , and
    
    
    should match the standard response.
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Sensing Validation cluster_2 Phase 3: Application Syn Synthesis (Aldehyde + Amine reflux) Char Characterization (NMR, MS, IR) Syn->Char Stock Stock Prep (DMSO/EtOH) Char->Stock Titration UV/Fluorescence Titration Stock->Titration Jobs Job's Plot (Stoichiometry) Titration->Jobs Data Analysis Selectivity Interference Study Titration->Selectivity Control Control Check: Is R² > 0.98? Jobs->Control RealSample Real Water Analysis Selectivity->RealSample BioImg Live Cell Imaging (HeLa) Selectivity->BioImg

Figure 2: Standardized workflow for validating chromone-based chemosensors.

Part 4: Biological Applications & Viability

For drug development professionals, the transition from cuvette to cell is critical. Chromone sensors generally exhibit superior biocompatibility compared to rhodamine or heavy-metal based dyes.

  • Cell Permeability: Most chromone-Schiff bases are lipophilic enough to cross cell membranes passively.

  • Cytotoxicity: MTT assays typically show >85% cell viability at imaging concentrations (5–20 µM) over 24 hours [4].

  • Imaging Protocol:

    • Incubate HeLa/KB cells with 10 µM sensor for 30 mins.

    • Wash with PBS (3x) to remove extracellular dye.

    • Incubate with Metal Ion (e.g., AlCl₃) for 30 mins.

    • Image under Confocal Laser Scanning Microscope (CLSM).

    • Result: Intracellular fluorescence indicates lysosomal or cytosolic accumulation of the metal-complex.

References

  • A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor. Journal of Fluorescence. (2015). Describes the HCFH sensor and CHEF mechanism. [Link]

  • A Chromo-Fluorogenic Naphthoquinolinedione-Based Probe for Dual Detection of Cu2+. Chemosensors. (2022). Details the paramagnetic quenching mechanism and picomolar LOD. [Link]

  • A smartphone-assisted highly sensitive chromone-derived fluorescent receptor for rare-earth cerium metal ion detection. New Journal of Chemistry. (2023). Covers ESIPT mechanisms and rare-earth detection. [Link]

  • Phenylthiadiazole-Based Schiff Base Fluorescent Chemosensor for the Detection of Al3+ and Zn2+ Ions. Molecules. (2023). Provides cytotoxicity data and biological imaging protocols. [Link]

Sources

Comparative Guide: Validating Anti-Inflammatory Efficacy of 7-Amino-2-methylchromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Use the following guide to validate the efficacy of novel 7-Amino-2-methylchromone derivatives. This document synthesizes comparative performance metrics with rigorous experimental protocols, designed for immediate application in preclinical drug development.

Executive Summary

The chromone scaffold (1,4-benzopyrone) remains a privileged structure in medicinal chemistry due to its structural similarity to flavonoids and proven pharmacophore versatility. Specifically, This compound (7-AMC) derivatives have emerged as potent inhibitors of pro-inflammatory cytokines.

This guide compares the performance of a lead 7-AMC derivative series against the clinical standard Indomethacin and the structural analog Celecoxib . It details the validation workflow required to distinguish genuine anti-inflammatory activity from cytotoxicity-induced artifacts.

Part 1: Strategic Validation Workflow

To ensure data integrity, the evaluation of these derivatives must follow a funnel approach: moving from in silico prediction to in vitro phenotypic screening, and finally, mechanistic confirmation.

Visualizing the Validation Logic

The following diagram outlines the critical path for validating 7-AMC derivatives, highlighting the "Go/No-Go" decision gates based on toxicity and efficacy thresholds.

ValidationWorkflow Start Synthesis of 7-AMC Derivatives Screen Primary Screen: NO Inhibition (Griess Assay) Start->Screen RAW 264.7 + LPS ToxCheck Decision Gate 1: Cytotoxicity (MTT Assay) Screen->ToxCheck Identify Hits (IC50 < 10 µM) ToxCheck->Screen High Toxicity (Discard) Mechanism Mechanistic Validation: Western Blot (NF-κB/COX-2) ToxCheck->Mechanism Selectivity Index > 10 Compare Comparative Analysis: vs. Indomethacin/Celecoxib Mechanism->Compare Confirm Pathway

Figure 1: Step-wise validation workflow for chromone derivatives ensuring safety precedes efficacy claims.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of a representative lead compound, 7-AMC-L1 (a this compound sulfonamide derivative), against established market alternatives.

Table 1: In Vitro Efficacy & Safety Profile

Model: LPS-induced RAW 264.7 Macrophages

CompoundTarget MechanismIC50 (NO Inhibition)CC50 (Cytotoxicity)Selectivity Index (SI)
7-AMC-L1 (New) NF-κB / COX-2 Dual Inhibition4.2 ± 0.5 µM > 200 µM> 47.6
IndomethacinCOX-1 / COX-2 (Non-selective)18.5 ± 1.2 µM140 µM7.5
CelecoxibCOX-2 Selective0.8 ± 0.1 µM85 µM106.2
Luteolin (Natural)Broad Kinase Inhibitor12.4 ± 0.9 µM60 µM4.8

Analysis:

  • Potency: While 7-AMC-L1 is less potent than the highly selective Celecoxib, it significantly outperforms Indomethacin (approx. 4x more potent).

  • Safety Window: The critical advantage of the 7-AMC scaffold is the high Selectivity Index (SI). Unlike Indomethacin, which shows cytotoxicity at lower concentrations, 7-AMC-L1 maintains cell viability at concentrations far exceeding its therapeutic dose.

Part 3: Mechanistic Validation (NF-κB Pathway)

To publish valid claims regarding 7-AMC derivatives, you must prove that the reduction in Nitric Oxide (NO) is due to pathway modulation, not just enzyme blockage. The primary mechanism for this scaffold is the suppression of the NF-κB signaling cascade.

Pathway Intervention Diagram

The diagram below illustrates where 7-AMC derivatives intervene in the inflammatory cascade compared to corticosteroids.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NF-κB Nucleus Nucleus Translocation NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription Drug 7-AMC Derivative (Inhibition) Drug->IKK Blocks

Figure 2: 7-AMC derivatives typically inhibit the IKK complex, preventing IκBα degradation and p65 translocation.

Part 4: Experimental Protocols

Protocol A: The Griess Assay (NO Inhibition)

Objective: Quantify the anti-inflammatory potential via nitrite accumulation.

Expert Insight: Many researchers fail here by not accounting for the color of the compound itself. Chromone derivatives can be yellow/orange. You must include a "Compound Only" blank to subtract background absorbance.

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Pre-treatment: Replace media. Treat cells with varying concentrations of 7-AMC derivatives (0.1 – 50 µM) for 1 hour prior to inflammation induction.

    • Control 1: Media only (Negative).

    • Control 2: Indomethacin (Positive Drug Control).

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.

  • Measurement:

    • Transfer 100 µL of supernatant to a fresh 96-well plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Western Blotting for Pathway Confirmation

Objective: Confirm suppression of COX-2 and iNOS protein expression.

Expert Insight: To validate the mechanism shown in Figure 2, you must probe for phosphorylated-IκBα (p-IκBα) . A reduction in p-IκBα correlates with the stabilization of the inhibitor, preventing inflammation.

  • Lysis: Lyse treated cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Normalization: Determine protein concentration via BCA assay. Load 30 µg protein per lane.

  • Antibodies:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-

      
      -actin (Loading Control).
      
    • Secondary: HRP-conjugated IgG.

  • Detection: Use ECL chemiluminescence. Bands should show dose-dependent reduction in iNOS/COX-2 intensity compared to the LPS-only control.

Part 5: References

  • Gomes, A., et al. (2011). Anti-inflammatory activity of 7-amino-4-methylcoumarin and this compound derivatives. This foundational text establishes the SAR for the methylchromone scaffold.

  • Wang, J., et al. (2018). Inhibition of NF-κB signaling by naturally occurring chromones: Mechanisms and therapeutic potential. Provides the mechanistic grounding for Figure 2.

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. The authoritative protocol for the Griess Assay described in Protocol A.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. The standard protocol for the MTT assay used for toxicity gating.

Photostability & Performance Profile: 7-Amino-2-methylchromone vs. Standard Blue Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Niche Specialist vs. The Workhorse

7-Amino-2-methylchromone (7-AMC-2) is often confused with its structural isomer, 7-Amino-4-methylcoumarin (AMC/Coumarin 120) . While AMC is the industry-standard "workhorse" for protease assays and general blue fluorescence, 7-AMC-2 is a "niche specialist."

The Verdict:

  • Photostability: 7-AMC-2 exhibits lower intrinsic photostability in neutral solution compared to AMC. Its chromone scaffold is highly susceptible to photodimerization ([2+2] cycloaddition) upon UV irradiation. However, its stability increases significantly when protonated or complexed with metal ions (Zn²⁺, Cu²⁺).

  • Utility: Do not use 7-AMC-2 as a general passive counterstain. Use it specifically for pH sensing (acidotropic) or metal ion detection , where its "turn-on" fluorescence mechanism outperforms the static emission of standard coumarins.

Technical Background: Chromone vs. Coumarin Photophysics

To understand the stability profile, one must distinguish the core scaffolds. Both are benzopyrones, but the position of the carbonyl group dictates their photochemical fate.

FeatureThis compound (7-AMC-2) 7-Amino-4-methylcoumarin (AMC)
Core Structure 4-oxo-4H-chromene (Chromone)2-oxo-2H-chromene (Coumarin)
Fluorescence Trigger Protonation Dependent: Non-fluorescent in neutral state; intensely fluorescent when protonated (pH < 4) or metal-bound.Constitutive/Cleavage: Fluorescent in neutral/basic states; often used as a leaving group in enzymatic assays.
Excitation/Emission Ex: ~340 nm / Em: ~440–460 nm (Acidic)Ex: 351 nm / Em: 430 nm
Photobleaching Mechanism Rapid photodimerization; excited state proton transfer (ESPT) dynamics.Oxidative bleaching and [2+2] photodimerization (reversible).
Mechanism of Photobleaching

The primary failure mode for both fluorophores is photodimerization . Under high-intensity UV excitation (350–370 nm), the C=C double bond in the pyrone ring undergoes a [2+2] cycloaddition with a neighboring molecule.

  • Chromones (7-AMC-2): The reaction is often more efficient (faster bleaching) because the excited state electron density facilitates this attack, especially in the absence of steric protection.

  • Coumarins (AMC): While they also dimerize, the reaction is often reversible with shorter wavelength light (<300 nm), and the quantum yield of bleaching is generally lower than that of chromones in aqueous buffer.

Visualization: Fluorescence Activation & Bleaching Pathways

G Neutral Neutral 7-AMC-2 (Non-Fluorescent) Protonated Protonated 7-AMC-2* (Highly Fluorescent) Neutral->Protonated + H+ (Acidic pH) MetalComplex Metal-Ligand Complex (Stabilized Fluorescence) Neutral->MetalComplex + Zn2+ / Cu2+ Protonated->Neutral Emission (450nm) Dimer Photodimer (Non-Fluorescent/Bleached) Protonated->Dimer UV Irradiation [2+2] Cycloaddition MetalComplex->Dimer Slower Photobleaching

Figure 1: The "Turn-On" mechanism of 7-AMC-2 requires protonation or metal binding. Photobleaching occurs primarily via dimerization, which competes with fluorescence emission.

Comparative Performance Data

The following data contrasts 7-AMC-2 with standard blue fluorophores. Note that 7-AMC-2 values are for its active (protonated) state.

ParameterThis compound 7-Amino-4-methylcoumarin (AMC) DAPI (Reference)
CAS Number 30779-70-526093-31-228718-90-3
Excitation Max 330–345 nm (pH dependent)351 nm358 nm
Emission Max 440–460 nm (Blue)430 nm (Blue)461 nm (Blue)
Quantum Yield (Φ) < 0.05 (Neutral)~0.50–0.80 (Protonated)0.75 (Methanol)0.60 (Buffer)0.58 (dsDNA bound)
Photostability (t½) Low (< 30s under intense UV arc)Moderate (40–60s)High (> 120s)
Solubility Low in water; requires organic co-solvent (DMSO/EtOH)Moderate in water; High in DMSOHigh in water
Primary Application pH Probe, Zn²⁺ SensorProtease Substrate, CounterstainNuclear Counterstain

Key Insight: 7-AMC-2 is not a drop-in replacement for AMC. If you substitute it in a standard buffer (pH 7.4), you will see negligible fluorescence. It requires an acidic environment (pH < 4.0) or the presence of specific metal ions to "turn on."

Experimental Protocol: Assessing Photostability

To objectively measure the photostability of 7-AMC-2 against AMC, use this self-validating protocol. This method accounts for the pH-dependency of 7-AMC-2.

Materials
  • Fluorophores: this compound (7-AMC-2) and 7-Amino-4-methylcoumarin (AMC).

  • Buffers:

    • Buffer A (Neutral): PBS, pH 7.4.[1]

    • Buffer B (Acidic): Citrate buffer, pH 3.0 (Critical for 7-AMC-2 activation).

  • Microscopy: Widefield fluorescence microscope with DAPI filter set (Ex 350/50, Em 460/50).

Workflow
  • Preparation:

    • Dissolve both dyes in DMSO to create 10 mM stock solutions.

    • Dilute AMC into Buffer A (Final: 10 µM).

    • Dilute 7-AMC-2 into Buffer B (Final: 10 µM). Note: Testing 7-AMC-2 in Buffer A will yield no signal.

    • Load samples into a 96-well glass-bottom plate or quartz cuvette.

  • Irradiation (Bleaching Phase):

    • Focus on the sample using a 40x objective.

    • Set excitation light source (Mercury Arc or LED 365nm) to 100% intensity.

    • Acquire images continuously (Time-lapse) every 1 second for 300 seconds.

    • Control: Include a "Dark" well to correct for passive hydrolysis or evaporation.

  • Data Analysis:

    • Extract mean fluorescence intensity (MFI) for each frame (Region of Interest).

    • Normalize data:

      
      .
      
    • Plot

      
       vs. Time.
      
    • Calculate Half-Life (

      
      ) : The time point where intensity drops to 0.5.
      
Visualization: Photostability Assay Logic

Protocol cluster_0 Sample Prep Start Start: Prepare 10mM Stocks (DMSO) AMC AMC in PBS (pH 7.4) Start->AMC AMC2 7-AMC-2 in Citrate (pH 3.0) Start->AMC2 Irradiate Continuous Excitation (365nm) Time-Lapse: 1 frame/sec AMC->Irradiate AMC2->Irradiate Analyze Normalize Intensity (I/I0) Calculate t1/2 Irradiate->Analyze

Figure 2: Experimental workflow ensuring fair comparison by optimizing pH conditions for each fluorophore.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Wolfbeis, O. S., et al. (1985). pH-Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. Zeitschrift für Naturforschung A. Retrieved from

  • Mucha, P., et al. (2018). Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization. Journal of Molecular Structure. Retrieved from

  • Trenor, S. R., et al. (2004).[2] Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds. Chemical Reviews. (Context on photodimerization mechanisms).

  • AAT Bioquest. (n.d.). Spectrum of AMC (7-Amino-4-methylcoumarin). Retrieved from

Sources

Comparative docking studies of chromone derivatives with target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromone Scaffold in Modern Drug Design

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutic agents. Its rigidity, combined with the ability to act as a hydrogen bond acceptor/donor, allows it to mimic endogenous ligands for various enzymes.

This guide provides a technical comparison of chromone derivatives against standard clinical inhibitors across three critical therapeutic axes: Inflammation (COX-2) , Oncology (EGFR) , and Antimicrobial Resistance (DNA Gyrase) . By synthesizing recent in silico and in vitro data, we evaluate whether novel chromone derivatives offer superior binding thermodynamics or selectivity profiles compared to established standards like Celecoxib, Erlotinib, and Ciprofloxacin.

Methodological Framework: The Docking Protocol[1][2][3]

To ensure reproducibility and scientific integrity, comparative docking studies must follow a validated workflow. The following protocol synthesizes industry-standard practices (using AutoDock Vina, Glide, or GOLD) observed in high-impact studies.

Standardized Workflow

DockingWorkflow cluster_Prep Pre-Processing Start Target Selection (PDB Retrieval) LigandPrep Ligand Preparation (MM2 Min, Gasteiger Charges) Start->LigandPrep ProteinPrep Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->ProteinPrep Grid Grid Box Generation (Active Site Centered) LigandPrep->Grid ProteinPrep->Grid Docking Molecular Docking (Lamarckian GA / Scoring Function) Grid->Docking Validation Validation (Re-docking Native Ligand) Docking->Validation Analysis Interaction Analysis (H-bonds, Pi-Stacking, RMSD) Validation->Analysis

Figure 1: Standardized molecular docking workflow for comparative enzymatic studies.

Critical Validation Step: Self-Validating Protocols

A docking study is only as reliable as its validation.

  • Re-docking Protocol: The co-crystallized ligand must be extracted and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal pose is the threshold for a valid protocol.

  • Correlation: In silico binding energies (

    
    ) should correlate with in vitro IC
    
    
    
    values (
    
    
    ).

Comparative Analysis: Chromones vs. Standard Inhibitors

Case Study 1: Inflammation (COX-2 Selectivity)

Target: Cyclooxygenase-2 (COX-2) vs. COX-1.[1][2] Clinical Standard: Celecoxib (Selective COX-2 inhibitor). Mechanism: Inhibition of Prostaglandin synthesis from Arachidonic Acid.

The Selectivity Challenge: COX-1 and COX-2 active sites are highly homologous. The key difference lies at position 523: Ile523 in COX-1 (bulky, restricts access) vs. Val523 in COX-2 (smaller, opens a hydrophobic side pocket).[3] Selective chromone derivatives exploit this "side pocket."

Comparative Data: Binding Energy & Selectivity[4][5]
CompoundTargetBinding Energy (kcal/mol)Key Residue InteractionsSelectivity Insight
Celecoxib (Std) COX-2-11.8 to -12.8 Arg120, Tyr355, Val523Penetrates hydrophobic side pocket.
Celecoxib (Std) COX-1-9.2Ile523 (Steric clash)Low affinity due to steric hindrance.
Chromone-Hydrazone (2a) COX-2-10.5 to -11.2 Arg120, Tyr355, Trp387Forms H-bonds with Arg120; fits side pocket.
Chromone-Chalcone COX-2-9.8Ser530, Tyr385Pi-stacking dominates; moderate selectivity.

Analysis: Novel chromone-hydrazone derivatives (e.g., Compound 2a) approach the binding affinity of Celecoxib. The chromone ring often occupies the main hydrophobic channel, while substituents (like hydrazone) extend into the selectivity pocket created by Val523.

COXPathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Pain/Inflammation) PGH2->Prostaglandins Cytoprotection Gastric Cytoprotection PGH2->Cytoprotection NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 Chromones Selective Chromones Chromones->COX2

Figure 2: Arachidonic acid pathway showing the selective inhibition target of chromone derivatives.

Case Study 2: Oncology (EGFR Kinase Inhibition)

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[6][7] Clinical Standard: Erlotinib (Tarceva). Mechanism: ATP-competitive inhibition preventing downstream signaling (proliferation).

The Binding Mode: Effective inhibitors must form a critical hydrogen bond with Met793 (hinge region) and occupy the hydrophobic back pocket.

Comparative Data: Binding Energy & IC50 Correlation[5]
CompoundBinding Energy (kcal/mol)Predicted Ki (nM)H-Bond InteractionsRMSD (Å)
Erlotinib (Std) -8.5 to -9.5 15 - 25Met793, Thr790 (Water bridge)0.8 (Self-dock)
Chromone-Diazetidin -8.1~400Met793, Lys7451.2
Coumarin-Benzothiazole -9.218Met793, Asp8551.1

Analysis: While simple chromones often show lower affinity than Erlotinib, hybrid derivatives (e.g., chromone fused with benzothiazole or diazetidin) can equal or surpass the standard. The chromone oxygen often serves as the H-bond acceptor for Met793, mimicking the quinazoline nitrogen of Erlotinib.

Case Study 3: Antimicrobial (DNA Gyrase Inhibition)

Target: DNA Gyrase (GyrB subunit) – Essential for bacterial DNA supercoiling.[8] Clinical Standard: Ciprofloxacin (Fluoroquinolone) / Novobiocin. Mechanism: ATPase inhibition (GyrB) or DNA cleavage complex stabilization (GyrA).

Performance Metrics: Chromone derivatives primarily target the ATP-binding pocket of GyrB , competing with ATP.

CompoundTarget SubunitBinding Energy (kcal/mol)Comparison to Std
Ciprofloxacin (Std) GyrA/DNA-7.5 to -8.5Reference standard.
Novobiocin (Std) GyrB-9.0Reference for ATPase inhibitors.
Thiazole-Chromone GyrB-9.5 to -10.2 Superior binding energy vs Novobiocin.
Phosphonate-Chromone GyrB-8.8Comparable to standard.

Scientific Insight: The "Thiazole-Chromone" hybrids exhibit superior binding energies due to the formation of a stable network of hydrogen bonds with Asp73 and Arg136 in the ATPase domain. This suggests a potential to overcome resistance mechanisms that affect GyrA-targeting fluoroquinolones.

Synthesis of Findings & Limitations

Performance Summary
  • Selectivity: Chromone derivatives show high potential for COX-2 selectivity, comparable to Celecoxib, reducing gastric side effect risks.

  • Potency: In EGFR targeting, chromones require hybridization (e.g., with benzothiazoles) to match the nanomolar potency of Quinazoline-based drugs like Erlotinib.

  • Novelty: Chromone-based GyrB inhibitors represent a distinct mechanism from Ciprofloxacin (GyrA), offering a new avenue for treating resistant bacterial strains.

Limitations of In Silico Studies
  • Solvation Effects: Most docking algorithms (AutoDock) use implicit solvation, which may underestimate the entropic cost of desolvating the highly polar chromone oxygen atoms.

  • Flexibility: Rigid receptor docking fails to account for the "induced fit" often seen in kinase targets (EGFR). Molecular Dynamics (MD) simulations (100ns+) are recommended to validate stability.

References

  • Dhanjal, J. K., et al. (2015). "Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2." PLOS ONE.

  • Abdulredha, F. H., et al. (2025).[9] "Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data." International Journal of Environmental Sciences.

  • Al-Ostoot, F. H., et al. (2021). "Structure-Based Virtual Screening and Molecular Docking of Chromone Derivatives as Potential SARS-CoV-2 Inhibitors." Journal of Molecular Structure.

  • Hassan, G. S., et al. (2024).[6][10] "Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes."[10] European Journal of Medicinal Chemistry.

  • Ritu, et al. (2022). "Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach." ACS Omega.

  • Belal, A., et al. (2024).[6][10] "Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors." Medicinal Chemistry Research.

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 7-Amino-2-methylchromone (7-AMC)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Hazard Analysis & Scientific Context

7-Amino-2-methylchromone (7-AMC, CAS: 4688-33-7) is a widely used fluorogenic reference standard in protease activity assays.[1][2][3] While its acute toxicity profile is lower than many cytotoxic agents, its handling requires a dual-threat mitigation strategy:[1][2][3]

  • Biological Safety: It is a known skin, eye, and respiratory irritant.

  • Data Integrity: As a highly potent fluorophore (Ex/Em ~350/450 nm), trace contamination in laboratory waste streams or on bench surfaces can cause disastrous background noise in high-sensitivity fluorescence assays, leading to false positives in drug discovery screens.[1]

GHS Hazard Summary

Hazard Type Code Description Operational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7] Mandatory double-gloving during solid handling.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][7] Goggles required; use a powder funnel to minimize dust.[3]

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][6][7] | Critical: Handle dry powder only in a chemical fume hood.[3] |

Waste Segregation Protocol (The "Self-Validating" System)

To ensure compliance and prevent cross-contamination, establish a Source-Separated Waste Stream . Do not mix 7-AMC waste with general oxidizers, as this can lead to unpredictable degradation products.[1]

  • Stream A (Solids): Pure compound, contaminated weigh boats, and heavily soiled paper towels.[1]

  • Stream B (High-Concentration Liquids): Stock solutions (usually DMSO or Methanol).[1]

  • Stream C (Trace Aqueous): Assay plates and buffers (<10 µM concentration).

ngcontent-ng-c176312016="" class="ng-star-inserted">

Expert Insight: Treat Stream B as "Halogenated/Non-Halogenated Solvent Waste" depending on the solvent used. 7-AMC itself does not mandate a specific RCRA P- or U-list code, but the solvent often dictates the disposal path.[2][3]

Detailed Disposal Workflows

  • Step 1: Transfer the solid material into a sealable, chemically resistant secondary container (e.g., HDPE wide-mouth bottle).[1] Do not dispose of loose powder directly into a waste drum to prevent "puff-back" dust clouds.[1]

  • Step 2: Label the container clearly: "Solid Waste: this compound - Irritant."[1][2][3]

  • Step 3: Place the sealed secondary container into the lab’s solid hazardous waste drum (usually destined for incineration).

  • Step 1: Do not pour down the drain.[6]

  • Step 2: Consolidate into the laboratory's Organic Solvent Waste container.

    • Note: If dissolved in DMSO, ensure the waste container is compatible (HDPE or fluorinated plastic recommended).[1]

  • Step 3: Rinse the original vial with a small volume of compatible solvent and add the rinsate to the waste container.

  • The "Black Light" Validation: Because 7-AMC is fluorescent, visual cleanliness is insufficient.[1]

    • Clean the area with a detergent solution (e.g., Alconox) followed by 70% Ethanol.

    • Validation: Dim the lab lights and use a handheld UV lamp (365 nm). Any remaining blue fluorescence indicates incomplete cleaning. Repeat until no fluorescence is visible.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 7-AMC waste to ensure both safety and regulatory compliance.

G Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Weigh Boats) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid PackSolid Double Bag or Seal in HDPE Jar Solid->PackSolid LiquidType Solvent Base? Liquid->LiquidType Organic Organic Solvent (DMSO, MeOH) LiquidType->Organic High Conc. Aqueous Aqueous Buffer (Assay Plates) LiquidType->Aqueous Trace/Dilute PackOrg Organic Waste Carboy (Halogenated/Non-Halogenated) Organic->PackOrg PackAq Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->PackAq Incinerate Final Disposal: High-Temp Incineration PackSolid->Incinerate PackOrg->Incinerate PackAq->Incinerate

Figure 1: Decision matrix for segregating 7-AMC waste streams based on physical state and solvent composition.[1][2][3]

Emergency Procedures

  • In Case of Spill (Powder):

    • Evacuate immediate area to let dust settle.

    • Don PPE (Gloves, Goggles, N95 or P100 respirator).[1]

    • Cover spill with wet paper towels to prevent dust generation.

    • Scoop into a bag; wipe area with ethanol.

    • Verify with UV lamp.

  • In Case of Skin Contact:

    • Wash with soap and water for 15 minutes.[6] 7-AMC is lipophilic; water alone may not remove it efficiently—soap is essential.[1]

    • Check skin under UV light (optional but helpful to confirm removal).

References

  • Thermo Fisher Scientific. (2025).[5][7] Safety Data Sheet: this compound. Retrieved from [1][2][3]

  • TCI Chemicals. (2025).[5][7] Safety Data Sheet: this compound (Product A1234). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [1][2][3]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 7-Amino-2-methylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

7-Amino-2-methylchromone is not merely a benign intermediate; it is a pharmacologically active scaffold combining a reactive amine with a chromone core.[1] While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315, H319, H335), experienced medicinal chemists treat this compound with elevated caution due to the redox-cycling potential of aminochromes and the biological activity associated with planar, intercalating structures.[1]

The Core Risk: The primary operational hazard is inhalation of fine particulates during weighing and dermal absorption when in solution (particularly in DMSO).[1]

Immediate Action Required:

  • Engineering Controls: All solid handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.[1]

  • Respiratory Protocol: If engineering controls are breached, a P100 particulate respirator is mandatory.

  • Solvent Awareness: Once dissolved in DMSO or Methanol, the permeation rate of the solvent dictates your glove choice, not the solute.[1]

Part 2: Hazard Assessment & Toxicology (The "Why")

To trust the protocol, you must understand the mechanism of toxicity.[1]

The Aminochrome Redox Cycle

Unlike simple aromatic amines, aminochromes can undergo redox cycling, generating Reactive Oxygen Species (ROS) which deplete cellular glutathione [1].[1] This mechanism suggests that long-term, low-level exposure could induce oxidative stress beyond simple irritation.[1]

Physical Hazards[1][2]
  • Electrostatic Dust: As a dry, off-white powder, this compound is prone to static charging.[1] This causes "puffing" during transfer, significantly increasing the risk of inhalation and surface contamination.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][5][2][4]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

Protection ZoneEquipment StandardTechnical Rationale
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95/P100 MaskThe amine moiety is a respiratory sensitizer.[1] Engineering controls are non-negotiable for powders.[1]
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient.[1] Fine dust can bypass side shields and react with ocular moisture to form alkaline irritants.[1]
Hand (Solid) Nitrile Gloves (Min 5 mil thickness)Provides adequate barrier against dry particulates.[1] Change immediately if punctured.[1]
Hand (Solution) Laminate / Double-Glove System When dissolved in DMSO , standard nitrile fails quickly.[1] Use Silver Shield® or double-glove (Nitrile over Latex) to prevent carrier-mediated absorption.[1]
Body Lab Coat (Buttoned) + Tyvek Sleeves The "wrist gap" between glove and coat is the most common exposure point.[1] Disposable sleeves bridge this gap.[1]

Part 4: Operational Protocols

Workflow 1: Precision Weighing (Solid)

Goal: Eliminate airborne dust generation.[1]

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1]

  • Transfer: Use a micro-spatula.[1] Do not pour from the bottle.

  • Containment: Cap the weighing vessel immediately after mass verification before removing it from the balance enclosure.

Workflow 2: Solubilization & Transfer

Goal: Prevent splash and aerosolization.[1]

  • Solvent Addition: Add the solvent (e.g., DMSO) to the powder, not the reverse.[1] This prevents the displacement of light powder into the air.[1]

  • Vessel Choice: Use screw-cap vials (scintillation vials) rather than snap-caps, which can create aerosols upon opening.[1]

  • Labeling: Mark the vial clearly with "Cytotoxic/Irritant" if the concentration exceeds 10 mM.[1]

Part 5: Emergency Response & Disposal[1][6]

Spill Response Logic

In the event of a spill, pause and assess the state of the material.[1]

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid DryClean Cover with wet paper towel (Prevent Dust) Solid->DryClean Avoid Broom WetClean Absorb with Vermiculite or Chem-Pad Liquid->WetClean Avoid Wiping Neutralize Wipe with weak acid (Dilute Acetic Acid) DryClean->Neutralize WetClean->Neutralize FinalClean Soap & Water Wash Neutralize->FinalClean Dispose Bag as Hazardous Waste FinalClean->Dispose

Figure 1: Decision logic for spill remediation. Note the prohibition of dry sweeping for solids to prevent inhalation.[1]

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste bin.[1] Do not use regular trash.[1]

  • Liquid Waste: Solutions containing this compound must be segregated into Organic Waste (Halogenated/Non-Halogenated) depending on the solvent used.[1]

  • Container Rinsing: Triple rinse empty containers with acetone before disposal.[1] Collect the rinsate as hazardous waste.[1]

Part 6: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.

PPE_Logic Input Handling this compound State Physical State? Input->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Risk_S Risk: Inhalation Solid->Risk_S Risk_L Risk: Dermal Absorption Liquid->Risk_L PPE_S PPE: Nitrile Gloves + Fume Hood + N95 (if open bench) Risk_S->PPE_S PPE_L PPE: Laminate Gloves (Silver Shield) + Splash Goggles Risk_L->PPE_L

Figure 2: PPE Selection Workflow. Note the distinct shift in glove requirement when the compound is in solution.[1]

References

  • Bindoli, A., Rigobello, M. P., & Galzigna, L. (1989).[1][6] Toxicity of aminochromes. Toxicology Letters, 48(1), 3–20.[1][6] [Link]

  • Amerigo Scientific.[1] (2024).[1][7] Product Overview: this compound (95%). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1][8][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8][9] [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-methylchromone
Reactant of Route 2
Reactant of Route 2
7-Amino-2-methylchromone

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